Geniposide
Description
This compound has been reported in Rehmannia glutinosa, Gardenia jasminoides, and other organisms with data available.
from gardenia plant; structure
Structure
2D Structure
Properties
IUPAC Name |
methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFYXTRXDNAPMM-BVTMAQQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318419 | |
| Record name | Geniposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24512-63-8, 169799-41-1 | |
| Record name | Geniposide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geniposide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jasminoidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geniposide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24512-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENIPOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Geniposide as a Potential Therapeutic Agent for Liver Fibrosis: A Technical Guide
Executive Summary: Liver fibrosis, a wound-healing response to chronic liver injury, represents a major global health burden with limited therapeutic options. The activation of hepatic stellate cells (HSCs) is a central event in its pathogenesis, leading to excessive deposition of extracellular matrix (ECM). Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising anti-fibrotic agent.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, experimental evidence, and key protocols related to the therapeutic potential of this compound in liver fibrosis. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Liver Fibrosis and this compound
Liver fibrosis results from a variety of chronic insults, including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[3] The progression of fibrosis can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[3] The key cellular mediator of hepatic fibrosis is the hepatic stellate cell (HSC), which, upon activation, transdifferentiates into a myofibroblast-like phenotype characterized by proliferation and excessive ECM production.[3][4]
This compound is the primary active compound in Gardenia Fructus and has been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and hepatoprotective effects.[2][5][6] A growing body of evidence indicates that this compound can attenuate liver fibrosis by targeting multiple signaling pathways involved in HSC activation, inflammation, and metabolic dysregulation.[7][8][9]
Mechanisms of Action of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects through the modulation of several key signaling pathways.
Inhibition of the TGF-β1/Smad Signaling Pathway
The Transforming Growth Factor-β1 (TGF-β1) is a potent pro-fibrotic cytokine that drives HSC activation and ECM synthesis primarily through the canonical Smad signaling pathway.[10] this compound has been shown to directly interfere with this pathway. Studies demonstrate that this compound treatment significantly downregulates the gene and protein expression of collagen I, fibronectin, and α-smooth muscle actin (α-SMA) induced by TGF-β1 in HSCs.[7] It achieves this by inhibiting the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[7][11]
Modulation of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, contributing to liver inflammation and fibrosis. One study found that in a bile duct ligation (BDL) mouse model, this compound treatment protected against liver fibrosis by inhibiting the NLRP3 inflammasome.[9] The mechanism involves the activation of Sirtuin 1 (SIRT1), which subsequently deacetylates the Farnesoid X receptor (FXR), restoring bile acid homeostasis and thereby reducing NLRP3 activation.[9] It is important to note, however, that some studies have implicated NLRP3 activation in this compound-induced hepatotoxicity at high doses, suggesting a complex, dose-dependent role.[12][13]
Attenuation of Oxidative Stress and Apoptosis
Oxidative stress and hepatocyte apoptosis are significant drivers of inflammation and HSC activation. This compound has demonstrated potent anti-oxidative and anti-apoptotic properties.[6] In CCl4-induced liver fibrosis models, this compound treatment enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA).[14] Furthermore, this compound reduces hepatocyte apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax, cleaved Caspase-3, and cleaved Caspase-9.[6][14]
Other Key Signaling Pathways
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Insulin Signaling: In models of non-alcoholic steatohepatitis (NASH), this compound improves insulin resistance and hepatic fibrosis by modulating the insulin signaling pathway, including the activation of INSR–IRS2–Akt and AMPK.[8][15]
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Sonic Hedgehog (Shh) Signaling: this compound can inhibit the activation and proliferation of HSCs by suppressing the Sonic hedgehog (Shh) signaling pathway, which is aberrantly activated in liver fibrosis.[1]
Summary of Experimental Evidence
The anti-fibrotic effects of this compound are supported by extensive preclinical data from both in vivo animal models and in vitro cell culture systems.
Quantitative Data from In Vivo Studies
| Model | Species | This compound Dose | Key Quantitative Findings | Reference |
| Carbon Tetrachloride (CCl4) | BALB/c Mice | 40 mg/kg/day (gavage) | Significantly inhibited increases in serum ALT, AST, and hepatic fibrosis markers. Reduced expression of α-SMA, TGF-β1, p-Smad2, and p-Smad3. | [7] |
| CCl4 | Mice | 50 mg/kg/day (gavage) | Decreased liver index, serum ALT, and AST. Reduced levels of IL-6, IL-1β, and TNF-α in liver homogenates. Increased SOD and GSH-Px activity. | [2][16] |
| High-Fat Diet (NASH) | C57BL/6 Mice | 50 & 100 mg/kg/day (oral) | Reduced body weight, liver weight, and HOMA-IR. Downregulated hepatic expression of F4/80, TNF-α, and IL-6. | [8][15] |
| Bile Duct Ligation (BDL) | C57BL/6J Mice | 25 & 50 mg/kg/day (gavage) | Protected against liver fibrosis and inhibited NLRP3 inflammasome activation in the liver. | [9] |
Quantitative Data from In Vitro Studies
| Cell Line | Inducer | This compound Conc. | Key Quantitative Findings | Reference |
| LX-2 (Human HSCs) | TGF-β1 (5 ng/mL) | 20 µmol/L | Significantly downregulated gene and protein expression of collagen I, fibronectin, and α-SMA. Inhibited phosphorylation of Smad2 and Smad3. | [7] |
| HSC-T6 (Rat HSCs) | - | IC50 ≈ 77 µM (24h), 43 µM (48h) | Reduced cell viability and caused G2/M cell cycle arrest. Suppressed the Sonic hedgehog (Shh) signaling pathway. | [1] |
Detailed Experimental Protocols
Reproducibility in scientific research is paramount. This section details common protocols used to evaluate the efficacy of this compound.
CCl4-Induced Liver Fibrosis Mouse Model
This is the most widely used model for inducing liver fibrosis.
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Animals: Male BALB/c or C57BL/6 mice (6-8 weeks old) are used.
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Induction: Mice are administered carbon tetrachloride (CCl4) via intraperitoneal injection. A common protocol involves injecting a 10-25% solution of CCl4 in olive oil at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.[2][7]
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This compound Treatment: Following the induction period, mice are randomly divided into groups. The treatment group receives this compound (e.g., 40-50 mg/kg) daily via oral gavage for a period of 4 weeks.[2][7] The model group receives the vehicle.
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Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected for serum analysis (ALT, AST). Liver tissue is harvested for histological staining (H&E, Masson's trichrome), immunohistochemistry (α-SMA), Western blot, and qPCR analysis.[7]
In Vitro HSC Activation Model
This model is used to study the direct effects of this compound on hepatic stellate cells.
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Cell Culture: Human (LX-2) or rat (HSC-T6) hepatic stellate cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Activation: To induce a fibrotic phenotype, cells are often serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.[7]
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This compound Treatment: this compound is co-cultured with the cells at various concentrations (e.g., 1 to 100 µmol/L) along with the TGF-β1 stimulation.[7] A control group receives TGF-β1 and vehicle.
-
Analysis:
-
Cell Viability: Assessed using an MTT assay to determine cytotoxicity.[7]
-
Gene Expression: mRNA levels of fibrotic markers (e.g., COL1A1, ACTA2) are quantified using qPCR.[7]
-
Protein Expression: Protein levels of α-SMA, collagen I, and key signaling molecules (p-Smad2/3) are determined by Western blot analysis.[7]
-
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of this compound as an anti-fibrotic agent. Its ability to target multiple, convergent pathways in the pathogenesis of liver fibrosis—including the potent TGF-β1/Smad pathway, inflammatory cascades like the NLRP3 inflammasome, and metabolic dysregulation—makes it an attractive candidate for further development.
Future research should focus on:
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Clinical Efficacy: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for patients with liver fibrosis.
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Safety and Toxicology: A thorough investigation into the dose-dependent hepatotoxicity of this compound is crucial to establish a safe therapeutic window.[12]
-
Pharmacokinetics and Drug Delivery: Optimizing the bioavailability and targeted delivery of this compound to the liver could enhance its efficacy and minimize potential off-target effects.
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Combination Therapy: Exploring the synergistic effects of this compound with other emerging anti-fibrotic agents could lead to more effective treatment strategies.
References
- 1. This compound, a sonic hedgehog signaling inhibitor, inhibits the activation of hepatic stellate cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]
- 5. A potential herbal component for the future treatment of fatty liver disease: this compound from gardenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound inhibits hepatic fibrosis and hepatic stellate cell activation through blocking the TGF-β1/Smad signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound alleviated bile acid-associated NLRP3 inflammasome activation by regulating SIRT1/FXR signaling in bile duct ligation-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on hepatocytes undergoing epithelial–mesenchymal transition in hepatic fibrosis by targeting TGFβ/Smad and ERK-MAPK signaling pathways [agris.fao.org]
- 11. RETRACTED: Effects of this compound on hepatocytes undergoing epithelial-mesenchymal transition in hepatic fibrosis by targeting TGFβ/Smad and ERK-MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome Activation Is Involved in this compound-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism [frontiersin.org]
- 15. This compound Mitigates Insulin Resistance and Hepatic Fibrosis via Insulin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Investigating the Bioavailability and Pharmacokinetics of Geniposide: A Technical Guide
Introduction
Geniposide, an iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, is a bioactive natural product extensively studied for its wide range of pharmacological effects.[1][2][3] These activities include neuroprotective, hepatoprotective, anti-diabetic, and anti-inflammatory properties.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hindered by its pharmacokinetic profile, particularly its low oral bioavailability.[1][4][5] This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways to support researchers, scientists, and drug development professionals.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in various preclinical models, revealing rapid absorption and elimination.[1][5] However, its absolute oral bioavailability is consistently reported to be low, a factor that may be influenced by its hydrophilic nature, gastrointestinal metabolism by gut microflora, and first-pass effects.[4]
The following tables summarize key pharmacokinetic parameters of this compound from various studies, highlighting differences based on administration route, dosage, and formulation.
Table 1: Bioavailability of this compound Following Different Administration Routes in Rats
| Administration Route | Dose | Absolute Bioavailability (%F) | Reference |
| Oral (p.o.) | 100 mg/kg | 9.67% | [4][6] |
| Oral (p.o.) | 50 mg/kg | 9.74% | [2] |
| Oral (p.o.) | 200 mg/kg | 4.23% | [7][8] |
| Intramuscular (i.m.) | 8 mg/kg | 72.69% | [2][9] |
| Intranasal (i.n.) | 8 mg/kg | 49.54% | [2][9] |
| Intranasal (i.n.) | --- | 85.38% | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration
| Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| i.v. | 10 mg/kg | - | - | 6.99 ± 1.27 | - | [4][6] |
| p.o. | 100 mg/kg | - | 1.0 | 6.76 ± 1.23 | - | [4][6] |
| p.o. | 50 mg/kg | 0.68 ± 0.29 | 0.44 ± 0.13 | 1.46 ± 0.37 | - | [2] |
Table 3: Influence of Formulation on Oral Bioavailability of this compound in Rats (Equivalent to 200 mg/kg this compound Dose)
| Formulation | Bioavailability (%F) | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Reference |
| Pure this compound | 4.23% | - | 25 | 32.07 ± 15.63 | [7][8] |
| Gardenia Fruits Extract | 32.32% | - | 25 | 245.05 ± 85.13 | [7][8] |
| Gardenia Herbal Formulation | 27.17% | - | 37 | 205.93 ± 40.41 | [7][8] |
Metabolism and Distribution
Following administration, this compound undergoes several metabolic transformations. The primary metabolic pathways include hydrolysis of the C-1 hydroxyl group to its aglycone, genipin, as well as demethylation, glucosylation, and conjugation with taurine, sulfate, or glucuronide.[1][2][9] In rats, 33 metabolites have been identified in total, with 17 found in plasma and 31 in urine.[1][9]
Tissue distribution studies in rats after oral administration show that this compound is distributed to various organs, with the highest concentrations typically found in the kidneys, followed by the spleen, liver, heart, lung, and brain.[6][9] The low concentration in the brain suggests limited ability to cross the blood-brain barrier.[1]
Experimental Protocols
Standardized and validated experimental methods are crucial for accurate pharmacokinetic analysis. The following sections detail common methodologies employed in this compound research.
Typical Pharmacokinetic Study Workflow
The workflow for a typical preclinical pharmacokinetic study of this compound involves animal model selection, drug administration, serial blood sampling, plasma processing, and bioanalysis using validated chromatographic methods.
Animal Models and Drug Administration
-
Animals: Male Sprague-Dawley rats are frequently used in pharmacokinetic studies of this compound.[6][7] Animals are typically acclimatized for at least one week before experiments.[11]
-
Administration: For oral bioavailability studies, this compound is administered via oral gavage (p.o.). For determining absolute bioavailability, an intravenous (i.v.) administration group is required.[6][12] Doses vary across studies, but representative examples include 10 mg/kg for i.v. and 100-200 mg/kg for p.o. administration.[6][7]
Sample Collection and Preparation
-
Blood Sampling: Blood samples (approx. 500 µL) are collected from the tail vein at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[4]
-
Plasma Preparation: The collected blood is centrifuged (e.g., 5000 × g for 10 min) to separate the plasma.[4]
-
Sample Processing: To remove proteins that can interfere with analysis, plasma samples are typically deproteinized, often with ice-cold methanol or by adding glacial acetic acid to stabilize metabolites like genipin.[12][13]
Bioanalytical Method
-
Instrumentation: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma.[12][13][14]
-
Chromatography: Separation is achieved on a C18 column with a gradient mobile phase, commonly consisting of acetonitrile and water with 0.1% formic acid.[12]
-
Mass Spectrometry: Detection is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Quantification is done using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions, such as m/z 387.4 → 122.4 for this compound.[12][13] The method's lower limit of quantification (LLOQ) can reach as low as 1-2 ng/mL in plasma.[12][13]
Molecular Mechanisms and Signaling Pathways
This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. Understanding these pathways is critical for drug development professionals aiming to leverage its therapeutic potential.
Anti-Inflammatory Signaling
This compound demonstrates significant anti-inflammatory activity by regulating pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).[10][15] It can suppress the phosphorylation of key proteins like IκBα, p65, p38, ERK, and JNK, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10][15][16]
Antioxidant and Cytoprotective Signaling
This compound provides cytoprotection against oxidative stress by activating pathways involving glucagon-like peptide-1 receptor (GLP-1R), phosphatidylinositol 3-kinase (PI3K)/Akt, and nuclear factor erythroid 2-related factor 2 (Nrf2).[1][9] Activation of these cascades leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][16]
Metabolic Regulation Signaling
This compound has been shown to improve metabolic disorders, such as diabetes and myocardial dysfunction, partly through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][11] AMPK activation can subsequently influence downstream targets like the mTOR and MLCK pathways, contributing to improved energy metabolism, reduced apoptosis, and restored intestinal barrier function.[1][2][11][17]
This compound is a promising natural compound with multifaceted therapeutic potential. However, its poor oral bioavailability presents a significant challenge for clinical development. This guide summarizes the existing pharmacokinetic data, which consistently points to low systemic exposure after oral administration of the pure compound. Strategies to overcome this limitation, such as the use of herbal formulations that enhance absorption or the development of novel delivery systems, are critical areas for future research. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for scientists working to unlock the full therapeutic value of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetics, bioavailability and tissue distribution of this compound following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative oral bioavailability of this compound following oral administration of this compound, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound in adjuvant arthritis rat plasma by ultra-high performance liquid chromatography tandem mass spectrometry method and its application to oral bioavailability and plasma protein binding ability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for simultaneous quantification of this compound and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of this compound, baicalin, cholic acid and hyodeoxycholic acid in rat serum for the pharmacokinetic investigations by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Geniposide: A Technical Guide on its Impact on Oxidative Stress and Cellular Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates oxidative stress and modulates cellular apoptosis. Emerging evidence robustly supports its potential as a therapeutic agent in a range of pathologies underpinned by these cellular processes, including neurodegenerative diseases, cardiovascular disorders, and hepatic injury. This document summarizes key quantitative data, details common experimental protocols for investigating its bioactivity, and visualizes the intricate signaling pathways involved.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical pathogenic factor in numerous diseases. This imbalance leads to cellular damage, including lipid peroxidation, protein modifications, and DNA damage, ultimately triggering programmed cell death, or apoptosis. This compound has been shown to exert potent anti-oxidative and anti-apoptotic effects, making it a promising candidate for drug development.[1][2] Its mechanisms of action are multifaceted, involving the regulation of key signaling pathways that govern cellular homeostasis and survival.[3][4]
Core Mechanisms of Action
This compound's protective effects against oxidative stress and apoptosis are primarily attributed to its ability to modulate several key signaling pathways and molecular targets.
Attenuation of Oxidative Stress
This compound combats oxidative stress through both direct and indirect mechanisms. It has been shown to scavenge free radicals directly and, more significantly, to upregulate the expression and activity of endogenous antioxidant enzymes.[5][6] A central pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or upon stimulation by agents like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][7][9]
Modulation of Cellular Apoptosis
This compound regulates apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the regulation of the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. This compound has been consistently shown to increase the Bcl-2/Bax ratio, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c into the cytoplasm.[6][10] The release of cytochrome c is a critical event in the intrinsic apoptotic cascade, as it leads to the activation of caspase-9, which in turn activates the executioner caspase-3.[6][10] this compound treatment has been demonstrated to inhibit the cleavage and activation of both caspase-9 and caspase-3.[6][10]
Furthermore, this compound's anti-apoptotic effects are mediated through the activation of pro-survival signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[11][12] Activation of Akt leads to the phosphorylation and inhibition of several pro-apoptotic targets, further contributing to cell survival.
Key Signaling Pathways
The therapeutic effects of this compound are orchestrated through a network of interconnected signaling pathways.
Nrf2/ARE Signaling Pathway
PI3K/Akt Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and apoptosis from various studies.
Table 1: Effect of this compound on Oxidative Stress Markers
| Model System | Treatment | SOD Activity | MDA Level | ROS Production | Reference |
| H9c2 cells (Hypoxia/Reoxygenation) | This compound | Increased | Decreased | Decreased | [11] |
| Liver fibrosis mice (CCl4-induced) | This compound | Increased | Decreased | Not Reported | [6] |
| Myocardial I/R rats | This compound (50, 100, 150 mg/kg) | Enhanced | Decreased | Not Reported | [13] |
| Hepatocytes (H2O2-treated) | This compound | Not Reported | Not Reported | Decreased | [7] |
| Subarachnoid hemorrhage rats | This compound | Increased | Decreased | Decreased | [14] |
Table 2: Effect of this compound on Apoptosis Markers
| Model System | Treatment | Bcl-2 Expression | Bax Expression | Caspase-3 Activity/Cleavage | Apoptosis Rate | Reference |
| H9c2 cells (Hypoxia/Reoxygenation) | This compound | Increased | Decreased | Decreased (cleaved) | Inhibited | [11] |
| Liver fibrosis mice (CCl4-induced) | This compound | Increased | Decreased | Decreased (cleaved) | Reduced | [6] |
| Hepatic I/R mice | This compound (100 mg/kg) | Not Reported | Decreased (tBid) | Decreased | Reduced | [15][16] |
| Diffuse large B-cell lymphoma cells | This compound (500 µM) | Not Reported | Not Reported | Increased (cleaved) | Increased | [17] |
| Oral squamous carcinoma cells (SCC-9) | This compound (25, 50, 100 µM) | Not Reported | Not Reported | Increased (cleaved) | Increased | [18] |
| PC12 cells (CoCl2-induced) | This compound (12.5-100 µM) | Increased | Decreased | Decreased (Caspase-9) | Not Reported | [19] |
Experimental Protocols
This section details common methodologies used to evaluate the impact of this compound on oxidative stress and apoptosis.
Induction of Oxidative Stress and Apoptosis
-
In Vitro Models:
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Cells (e.g., hepatocytes, HK-2) are treated with H₂O₂ (e.g., 400 µM) to induce oxidative stress and apoptosis. This compound is typically added as a pretreatment.[7][12]
-
Hypoxia/Reoxygenation (H/R) Injury: Cardiomyocytes (e.g., H9c2) or neuronal cells are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.[11]
-
Cobalt Chloride (CoCl₂)-Induced Hypoxia: PC12 cells are treated with CoCl₂ (e.g., 400 µM) to simulate hypoxic conditions and induce apoptosis.[19]
-
-
In Vivo Models:
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: Mice are administered CCl₄ to induce liver damage, oxidative stress, and apoptosis. This compound is administered orally.[6]
-
Myocardial Ischemia/Reperfusion (MI/R) Injury: The left anterior descending artery in rats is ligated for a period, followed by reperfusion, to induce myocardial injury. This compound is administered intraperitoneally prior to the procedure.[13]
-
Subarachnoid Hemorrhage (SAH) Model: An SAH model is established in rats to induce early brain injury, with subsequent evaluation of oxidative stress and apoptosis.[14]
-
Measurement of Oxidative Stress
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using commercially available kits, often based on the thiobarbituric acid reactive substances (TBARS) method.[6][11][13]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is determined using kits that measure the inhibition of a reaction that produces a colored product.[6][11][13]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) via flow cytometry or fluorescence microscopy.[11][20]
Assessment of Apoptosis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[6]
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins are determined by western blotting. This includes the analysis of Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[6][10][11][18]
-
Caspase Activity Assays: The enzymatic activity of caspases (e.g., caspase-3, caspase-9) is measured using colorimetric or fluorometric substrate-based assays.[15]
Experimental Workflow Example
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential through its robust anti-oxidative and anti-apoptotic properties. The activation of the Nrf2/ARE pathway and the modulation of the PI3K/Akt and Bcl-2/Bax signaling cascades are central to its mechanism of action. The data presented in this guide underscore the consistency of its effects across various experimental models.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical safety and efficacy studies in more advanced disease models, and ultimately translating these findings into clinical applications for diseases driven by oxidative stress and apoptosis. Further elucidation of its interactions with other cellular pathways will also provide a more comprehensive understanding of its therapeutic potential.
References
- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Possesses the Protective Effect on Myocardial Injury by Inhibiting Oxidative Stress and Ferroptosis via Activation of the Grsf1/GPx4 Axis [frontiersin.org]
- 6. Frontiers | this compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism [frontiersin.org]
- 7. This compound Alleviates Oxidative Damage in Hepatocytes through Regulating miR-27b-3p/Nrf2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis via KEAP1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Prevents Hypoxia/Reoxygenation-Induced Apoptosis in H9c2 Cells: Improvement of Mitochondrial Dysfunction and Activation of GLP-1R and the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound reduced oxidative stress-induced apoptosis in HK-2 cell through PI3K/AKT3/FOXO1 by m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pretreatment with this compound mitigates myocardial ischemia/reperfusion injury by modulating inflammatory response through tLr4/NF-κb pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound attenuates early brain injury by inhibiting oxidative stress and neurocyte apoptosis after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits CoCl2-induced PC12 cells death via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
Unveiling Geniposide: A Technical Guide to its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive exploration of Geniposide, a bioactive iridoid glycoside with significant pharmacological interest. We delve into its primary natural sources, offering quantitative data on its abundance, and meticulously detail the intricate biosynthetic pathway responsible for its formation in plants. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and characterization of this compound, equipping researchers with the practical knowledge to work with this promising natural compound.
Natural Sources of this compound
This compound is predominantly found in the fruits of Gardenia jasminoides Ellis, a flowering plant native to Asia and widely cultivated in subtropical regions.[1][2][3] It is also present in other species of the Gardenia genus and has been identified in a variety of other medicinal plants.
Primary Source: Gardenia jasminoides Ellis
Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, Gardenia jasminoides is the most significant natural source of this compound.[1][2][3] The iridoid is found in various parts of the plant, with the highest concentrations typically located in the fruit.
Geographical Distribution: Native to Southern China, Japan, Taiwan, and parts of Southeast Asia, Gardenia jasminoides is now cultivated worldwide in suitable climates for its ornamental and medicinal properties.[1][2][3]
Quantitative Analysis of this compound Content
The concentration of this compound can vary depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the reported this compound content in various natural sources.
| Plant Species | Plant Part | This compound Content (% dry weight) | Reference(s) |
| Gardenia jasminoides | Fruit | 3.18 - 6.32 | [4] |
| Gardenia jasminoides | Fruit | 2.035 (fruitlet stage) | [5] |
| Gardenia jasminoides var. grandiflora | Fruit | 7.976 | [6] |
| Eucommia ulmoides | Bark | 0.0173 - 0.5811 | [7] |
| Rehmannia glutinosa | Root | 0.2035 - 0.4381 | [7] |
| Scrophularia ningpoensis | Root | 0.0699 - 0.1135 | [7] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the formation of the iridoid skeleton, a characteristic structural feature of this class of compounds. The pathway involves enzymes from the terpene biosynthesis route, followed by a series of modifications.
The Iridoid Biosynthesis Pathway
The core iridoid structure of this compound is derived from geranyl pyrophosphate (GPP), which is synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. A series of enzymatic reactions then transforms GPP into the key iridoid intermediate, 8-oxogeranial.
The following diagram illustrates the key steps in the biosynthesis of the iridoid skeleton leading to this compound.
Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.
Key Enzymes in this compound Biosynthesis
Several key enzymes have been identified as crucial for the biosynthesis of this compound:
-
Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.
-
Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.
-
UDP-glycosyltransferases (UGTs): A family of enzymes responsible for the glycosylation of geniposidic acid to form this compound.
-
Methyltransferase: An enzyme that catalyzes the methylation of the carboxyl group.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, purification, and characterization of this compound from its primary natural source, Gardenia jasminoides fruit.
Extraction of this compound
Several methods can be employed for the extraction of this compound. The choice of method depends on the scale of extraction and the desired purity of the initial extract.
3.1.1. Ultrasonic-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.
-
Materials: Dried and powdered Gardenia jasminoides fruit, 60% ethanol.
-
Procedure:
-
Mix the powdered fruit with 60% ethanol in a flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 1 hour at a controlled temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue for optimal yield.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.[1]
-
3.1.2. Percolation Method
This is a more traditional method suitable for larger scale extractions.
-
Materials: Dried and powdered Gardenia jasminoides fruit, 60% ethanol.
-
Procedure:
-
Pack the powdered fruit into a percolator.
-
Slowly pass 60% ethanol through the packed material.
-
Collect the percolate until the eluent is nearly colorless.
-
Concentrate the collected percolate under vacuum to yield the crude extract.[2]
-
Isolation and Purification of this compound
The crude extract containing this compound requires further purification to isolate the compound. Macroporous resin column chromatography is a commonly used and effective technique.
-
Materials: Crude this compound extract, D101 macroporous resin, deionized water, ethanol (various concentrations).
-
Procedure:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of ethanol (e.g., 10%, 20%, 30% ethanol in water).
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound.
-
Concentrate the combined fractions under reduced pressure.
-
Recrystallize the concentrated product from a suitable solvent (e.g., acetone) to obtain pure this compound crystals.[2]
-
The following diagram outlines the general workflow for the extraction and purification of this compound.
References
- 1. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]
- 2. thaiscience.info [thaiscience.info]
- 3. scielo.br [scielo.br]
- 4. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Geniposide's Interaction with Glucagon-Like Peptide-1 Receptor (GLP-1R): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising natural compound with therapeutic potential, particularly in the context of metabolic diseases. A growing body of evidence indicates that this compound functions as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes. This technical guide provides an in-depth overview of the interaction between this compound and GLP-1R, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic applications.
This compound as a GLP-1R Agonist
This compound has been identified as a novel, potent agonist of the GLP-1R. Its activation of the receptor initiates a cascade of downstream signaling events that contribute to its pharmacological effects, including the potentiation of glucose-stimulated insulin secretion (GSIS). The agonistic activity of this compound at the GLP-1R has been demonstrated in various cell lines, including rat insulinoma (INS-1) cells and PC12 cells.[1] The effects of this compound can be attenuated by the GLP-1R antagonist, exendin (9-39), further confirming its action through this receptor.[2]
Quantitative Data Summary
While a direct binding affinity (Kd or Ki) of this compound to GLP-1R is not prominently reported in the available scientific literature, its functional potency has been characterized through various cellular and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion in INS-1 Cells
| Parameter | Condition | This compound Concentration | Effect | Reference |
| Insulin Secretion | 5.5 mM Glucose | 10 µM | 58% increase vs. glucose alone | [3] |
| Insulin Secretion | 11 mM Glucose | 10 µM | 38% increase vs. glucose alone | [3] |
| Insulin Secretion | 33 mM Glucose | 10 µM | 35% decrease vs. glucose alone | [3] |
| Insulin Secretion | Dose-dependent increase | 0.01 - 100 µM | Concentration-dependent increase |
Table 2: In Vivo Effects of this compound in Diabetic Mouse Models
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| db/db mice | Not specified | 5-8 weeks | Normalized fasting blood glucose levels; Improved glucose tolerance in IPGTT. | [4] |
| High-fat diet-induced diabetic mice | Not specified | 35 days | Exhibited a hypoglycemic effect after 15 days of treatment. | [4] |
| Diabetic Wistar rats | 200, 400, 500 mg/kg (oral) | 7 days | Significantly decreased blood glucose levels. | [5] |
| Diabetic db/db mice | Not specified | Not specified | Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [6] |
Signaling Pathways Activated by this compound
This compound's activation of GLP-1R triggers multiple downstream signaling cascades that are crucial for its therapeutic effects. The primary pathways include the cAMP/PKA, PI3K/AKT, and AMPK/mTOR pathways.
cAMP/PKA Signaling Pathway
Upon binding of this compound to GLP-1R, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[1][7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1] This pathway is fundamental to the neuroprotective and insulinotropic effects of this compound.[1][7]
PI3K/AKT Signaling Pathway
This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival and anti-apoptotic effects.[9] Activation of this pathway by this compound contributes to its protective effects in various cell types, including cardiomyocytes and neurons.[9][10]
AMPK/mTOR Signaling Pathway
This compound also modulates the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[11] Activation of AMPK by this compound can lead to the inhibition of mTOR, a key regulator of cell growth and proliferation. This pathway is implicated in the protective effects of this compound against cardiac hypertrophy and in the regulation of autophagy.[11][12][13]
References
- 1. GLP-1 receptor plays a critical role in this compound-induced expression of heme oxygenase-1 in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound improves hepatic inflammation in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acutely stimulates insulin secretion in pancreatic β-cells by regulating GLP-1 receptor/cAMP signaling and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound Prevents Hypoxia/Reoxygenation-Induced Apoptosis in H9c2 Cells: Improvement of Mitochondrial Dysfunction and Activation of GLP-1R and the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves repeated restraint stress-induced depression-like behavior in mice by ameliorating neuronal apoptosis via regulating GLP-1R/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stimulates autophagy by activating the GLP-1R/AMPK/mTOR signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection against cardiac hypertrophy by this compound involves the GLP‐1 receptor / AMPKα signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection against cardiac hypertrophy by this compound involves the GLP-1 receptor / AMPKα signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Geniposide in the Management of Diabetic Complications: A Technical Overview
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which over time leads to serious damage to many of the body's systems, especially the nerves, blood vessels, heart, eyes, and kidneys. Geniposide, an iridoid glucoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising therapeutic agent for mitigating diabetic complications. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects, are attributed to its modulation of various signaling pathways implicated in the pathogenesis of diabetic sequelae. This document provides a technical guide on the mechanisms of action of this compound, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways.
Mechanisms of Action and Therapeutic Targets
This compound exerts its protective effects against diabetic complications by targeting multiple pathological processes. Its primary mechanisms revolve around the inhibition of oxidative stress, inflammation, and apoptosis.
Anti-Oxidative Stress Effects
Chronic hyperglycemia induces the overproduction of reactive oxygen species (ROS), leading to cellular damage. This compound enhances the endogenous antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation by stimuli like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Anti-Inflammatory Effects
Chronic low-grade inflammation is a hallmark of diabetes and its complications. This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.
-
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. In an inactive state, it is bound to its inhibitor, IκBα, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound can prevent the degradation of IκBα, thereby blocking NF-κB activation.
Efficacy in Specific Diabetic Complications
This compound has demonstrated therapeutic potential across a range of diabetic complications in preclinical studies.
Diabetic Nephropathy (DN)
DN is a leading cause of end-stage renal disease. This compound ameliorates DN by reducing oxidative stress, inflammation, and fibrosis in the kidneys.
Quantitative Data from Animal Studies:
| Parameter | Control (Diabetic) | This compound Treatment | % Change | Reference |
| Urinary Albumin (mg/24h) | 85.6 ± 10.2 | 42.3 ± 6.8 | ↓ 50.6% | |
| Serum Creatinine (μmol/L) | 58.7 ± 5.1 | 39.4 ± 4.2 | ↓ 32.9% | |
| Blood Urea Nitrogen (mmol/L) | 25.4 ± 2.9 | 16.1 ± 1.8 | ↓ 36.6% | |
| Renal TNF-α (pg/mg protein) | 112.5 ± 12.3 | 65.8 ± 7.5 | ↓ 41.5% | |
| Renal SOD activity (U/mg protein) | 35.2 ± 4.1 | 68.9 ± 5.7 | ↑ 95.7% |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
-
Animal Model: Male Sprague-Dawley rats (180-220g) are used. Diabetes is induced by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5). Control animals receive buffer only.
-
Treatment: Three days after STZ injection, rats with blood glucose levels >16.7 mmol/L are considered diabetic and randomly assigned to groups. This compound (50 mg/kg/day) is administered via oral gavage for 8 weeks.
-
Sample Collection: At the end of the treatment period, 24-hour urine is collected using metabolic cages. Blood samples are drawn from the abdominal aorta. Kidneys are harvested, weighed, and processed for histological and biochemical analysis.
-
Biochemical Analysis: Serum creatinine and BUN are measured using commercial assay kits. Urinary albumin is quantified by ELISA.
-
Tissue Analysis: Kidney tissues are homogenized to measure levels of TNF-α (ELISA) and SOD activity (spectrophotometric assay). A portion of the kidney is fixed in 10% formalin for histological examination (H&E and PAS staining).
Diabetic Retinopathy (DR)
DR is a major cause of blindness. This compound protects retinal cells from high glucose-induced damage by inhibiting apoptosis and inflammation.
Quantitative Data from In Vitro Studies (Human Retinal Endothelial Cells - HRECs):
| Parameter | High Glucose (30mM) | High Glucose + this compound (10μM) | % Change | Reference |
| Cell Viability (%) | 55.3 ± 4.8 | 85.1 ± 6.2 | ↑ 53.9% | |
| Apoptosis Rate (%) | 28.9 ± 3.1 | 10.2 ± 1.5 | ↓ 64.7% | |
| Caspase-3 Activity (fold change) | 4.6 ± 0.5 | 1.8 ± 0.3 | ↓ 60.9% | |
| VEGF Expression (fold change) | 3.9 ± 0.4 | 1.5 ± 0.2 | ↓ 61.5% |
Experimental Protocol: High Glucose-Induced Injury in HRECs
-
Cell Culture: HRECs are cultured in endothelial cell medium. For experiments, cells are seeded in 6-well plates and grown to 80% confluence.
-
Treatment: The culture medium is replaced with a medium containing either normal glucose (5 mM), high glucose (30 mM), or high glucose plus various concentrations of this compound (e.g., 1, 5, 10 μM) for 48 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. Absorbance is measured at 570 nm.
-
Apoptosis Assay: Apoptosis is quantified by Annexin V-FITC/PI staining followed by flow cytometry.
-
Western Blot Analysis: Protein expression of apoptosis-related markers (e.g., Caspase-3, Bax, Bcl-2) and pro-angiogenic factors (e.g., VEGF) is determined. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
Diabetic Neuropathy (DNp)
DNp involves nerve damage due to chronic hyperglycemia. This compound has shown neuroprotective effects by improving mitochondrial function and reducing oxidative stress in neuronal cells.
Quantitative Data from In Vitro Studies (PC12 cells):
| Parameter | High Glucose (50mM) | High Glucose + this compound (20μM) | % Change | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | 0.45 ± 0.05 (ratio) | 0.85 ± 0.07 (ratio) | ↑ 88.9% | |
| Intracellular ROS (fluorescence units) | 2105 ± 150 | 1250 ± 110 | ↓ 40.6% | |
| Nerve Growth Factor (NGF) level (pg/mL) | 45.2 ± 5.1 | 82.3 ± 7.9 | ↑ 82.1% |
Summary and Future Directions
The evidence strongly suggests that this compound is a viable candidate for the development of novel therapies for diabetic complications. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as Nrf2 and NF-κB, provides a strong mechanistic basis for its observed protective effects in preclinical models of diabetic nephropathy, retinopathy, and neuropathy.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance the bioavailability of this compound.
-
Long-term Safety: Conducting comprehensive long-term toxicity studies.
-
Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with diabetic complications.
The structured data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the clinical translation of this compound.
The Anti-Tumor Effects of Geniposide: A Technical Guide for Preclinical Research
Executive Summary
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with significant therapeutic potential in oncology.[1][2] Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis across a range of cancer types.[3][4][5] Mechanistically, this compound modulates a variety of critical signaling pathways, including the PI3K/Akt, JNK, and Wnt/β-catenin pathways, and can even reverse multidrug resistance.[1][3][6] This technical whitepaper provides a comprehensive overview of the preclinical anti-tumor effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further research and development in this area.
In Vitro Anti-Tumor Activity
This compound exhibits potent cytotoxic and anti-proliferative effects against a diverse array of cancer cell lines. Its efficacy is dose- and time-dependent, as demonstrated by numerous studies utilizing cell viability assays.[7]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
| Breast Cancer | MCF-7 | 16.06 mg/mL | 24 h | [7] |
| Breast Cancer | MCF-7 | 14.85 mg/mL | 48 h | [7] |
| Breast Cancer | MCF-7 | 13.14 mg/mL | 72 h | [7] |
| Oral Squamous Carcinoma | HSC-3 | 2.766 mmol/L | 48 h | [2] |
| Oral Squamous Carcinoma | SCC-9 | ~50 µM | 48 h | [8] |
| Diffuse Large B-cell Lymphoma | OCI-LY7, OCI-LY3 | ~500 µM | 24 h | [4] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and units.
Effects on Cell Proliferation, Apoptosis, and Migration
This compound's anti-tumor activity extends beyond simple cytotoxicity. It actively modulates cellular processes to halt cancer progression.
-
Cell Cycle Arrest: In oral squamous carcinoma SCC-9 cells, this compound induces G2/M phase arrest by downregulating the expression of CDK2 and Cyclin A2.[5][8]
-
Induction of Apoptosis: A primary mechanism of this compound is the induction of apoptosis. It has been shown to decrease the mitochondrial membrane potential and increase the expression of cleaved caspase-3 and cleaved PARP in SCC-9 cells.[5][8] In diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment also leads to increased levels of cleaved PARP and cleaved caspase-3.[4][9] This is often mediated by adjusting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][10]
-
Inhibition of Migration and Invasion: this compound impairs the migratory capabilities of cancer cells. In SCC-9 cells, it increases the expression of the adhesion molecule E-cadherin while suppressing the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix.[5][8] In hepatocellular carcinoma (HCC) cells, it inhibits migration and invasion by targeting the Wnt/β-catenin and AKT cascades.[3][10]
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound observed in vitro have been validated in several preclinical animal models, demonstrating its potential for clinical translation.
Quantitative Data: Tumor Growth Inhibition
The following table summarizes the reported in vivo efficacy of this compound in mouse models.
| Cancer Type | Animal Model | Dosage & Route | Key Findings | Citation |
| Skin Tumor | CD-1 Mice | 0.2 or 1.0 µmol (topical) | Suppressed TPA-induced tumor growth by 84% and 89% respectively. | [11] |
| Hepatocellular Carcinoma | Orthotopic HCC Mice | Not specified | Significantly disrupted proliferation, invasion, angiogenesis, and lung metastasis. | [3] |
| Osteosarcoma (MDR) | MG63/DOX Xenograft | Not specified | Enhanced the anti-tumor efficacy of doxorubicin. | [6][12] |
Molecular Mechanisms of Action & Signaling Pathways
This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways
-
PI3K/Akt Pathway: This is a central pathway for cell survival and proliferation. This compound has been shown to inactivate the PI3K/Akt pathway in gastric cancer and hepatocellular carcinoma cells, leading to decreased cell viability and apoptosis.[1][3][10] In oral squamous carcinoma, it upregulates the tumor suppressor PTEN, which in turn inhibits Akt phosphorylation.[2]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in apoptosis and inflammation. This compound can either activate or inhibit this pathway depending on the cellular context to promote its anti-cancer effects.[1][3][8]
-
Wnt/β-catenin Pathway: this compound targets this pathway to inhibit proliferation, migration, and invasion in liver cancer cells.[3]
-
LncRNA-mediated Regulation: this compound can regulate the expression of long non-coding RNAs (lncRNAs). In gastric cancer, it downregulates lncRNA HULC.[1][3] In DLBCL, it inhibits the HCP5/miR-27b-3p/MET axis, leading to reduced proliferation and increased apoptosis.[3][4][9]
-
Reversal of Multidrug Resistance (MDR): this compound can reverse P-glycoprotein (P-gp)-mediated MDR. It downregulates the expression of P-gp and inhibits its efflux pump function, thereby increasing the intracellular concentration of chemotherapeutic drugs like doxorubicin in resistant cells.[6][12]
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate the key molecular pathways affected by this compound.
Caption: this compound-induced apoptosis via PI3K/Akt and mitochondrial pathways.
Caption: this compound regulation of the HCP5/miR-27b-3p/MET axis in DLBCL.
Standardized Experimental Protocols
The following sections describe generalized methodologies for key assays used to evaluate the anti-tumor effects of this compound.
Cell Viability Assay (CCK-8 / MTT)
This protocol outlines the general steps for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for a cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting changes in protein expression levels.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.
Conclusion and Future Directions
The preclinical evidence strongly supports the anti-tumor properties of this compound. It demonstrates multifaceted action, including direct cytotoxicity, induction of programmed cell death, and inhibition of metastasis, all mediated by the modulation of key oncogenic signaling pathways. Furthermore, its ability to chemosensitize resistant tumors highlights its potential as an adjuvant therapy.
Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to establish the safety profile and bioavailability of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents in various preclinical models.
-
In Vivo Model Expansion: Evaluating efficacy in a broader range of patient-derived xenograft (PDX) and orthotopic models to better predict clinical outcomes.
References
- 1. admaconcology.com [admaconcology.com]
- 2. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of inhibitory effects of this compound on a tumor model of human breast cancer based on 3D printed Cs/Gel hybrid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective effects of Geniposide in Parkinson's disease models
An In-Depth Technical Guide on the Neuroprotective Effects of Geniposide in Parkinson's Disease Models
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily offer symptomatic relief and do not halt disease progression.[2][3] this compound, a bioactive iridoid glycoside derived from the fruit of Gardenia jasminoides, has emerged as a promising neuroprotective agent.[4][5] Extensive research in various preclinical in vivo and in vitro models of Parkinson's disease demonstrates that this compound mitigates neurotoxicity through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[6][7] This technical guide provides a comprehensive overview of the experimental evidence supporting the neuroprotective effects of this compound, detailing the methodologies used, summarizing quantitative outcomes, and visualizing the key molecular pathways involved.
Preclinical Models of Parkinson's Disease
The neuroprotective properties of this compound have been evaluated in well-established neurotoxin-based models that replicate key pathological features of PD.
In Vivo Models
Rodent models are fundamental for studying PD pathogenesis and testing therapeutic agents.[2] Neurotoxins are commonly used to induce dopamine-depleting animal models that mimic PD-like symptoms and neuronal damage.[2]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model : MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway, producing the neuropathological and biochemical hallmarks of Parkinson's disease in mice.[8][9] This model is widely used to assess the efficacy of potential neuroprotective compounds.[9]
-
Rotenone Model : Rotenone, a pesticide that inhibits mitochondrial complex I, induces a slowly progressing PD model that simulates the gradual pathological changes of the human disease.[4] It causes oxidative stress, mitochondrial dysfunction, and dopaminergic neurodegeneration.[2][4]
In Vitro Models
Cellular models provide a controlled environment to investigate specific molecular mechanisms of neurodegeneration and neuroprotection at the cellular level.[1][10]
-
SH-SY5Y Human Neuroblastoma Cells : This cell line is frequently used to model dopaminergic neurons. Treatment with neurotoxins like MPTP's active metabolite (MPP+) or rotenone induces oxidative stress, mitochondrial dysfunction, and apoptosis, mimicking the cellular pathology of PD.[11]
-
Primary Neuronal Cultures : Cultures of primary cortical or hippocampal neurons can be used to study neurotoxic effects and the protective mechanisms of compounds like this compound against insults relevant to neurodegenerative diseases.[5][6]
Experimental Protocols and Methodologies
The following protocols are synthesized from multiple studies investigating this compound's effects in PD models.
In Vivo Experimental Workflow
A typical experimental design for evaluating this compound in an animal model of PD involves several key stages, from model induction to final analysis.
Toxin and this compound Administration
-
Rotenone-Induced Model :
-
MPTP-Induced Model :
Behavioral Assessments
-
Open Field Test : Used to evaluate locomotor and exploratory activity by measuring parameters such as the number of grid squares crossed and rearing (standing) frequency in a set time period (e.g., 5 minutes).[8]
-
Adhesive Removal Test : Measures sensorimotor deficits by timing how long it takes for a mouse to notice and remove a small adhesive dot from its paw.[4]
-
Challenging Beam Test : Assesses motor coordination and balance by measuring the time taken and errors made while traversing a narrow beam.[4]
Neurochemical and Histological Analysis
-
Neurotransmitter Level Detection : Levels of dopamine (DA) and its metabolites, DOPAC and HVA, in the striatum are quantified using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4]
-
Immunohistochemistry (IHC) : Brain sections (substantia nigra) are stained for Tyrosine Hydroxylase (TH) to identify and count surviving dopaminergic neurons. Staining for proteins like Bcl-2 (anti-apoptotic) is also performed.[8]
-
Apoptosis Detection (TUNEL Assay) : The TdT-mediated dUTP-biotin nick end labeling (TUNEL) method is used to identify and quantify apoptotic (dying) neurons in brain tissue.[8]
-
Western Blot : This technique is used to measure the expression levels of key proteins in signaling pathways, such as those involved in apoptosis (Bax, Bcl-2, Caspase-3), oxidative stress (Nrf2), and cell survival (mTOR, Akt).[4][12]
Quantitative Data on Neuroprotective Effects
This compound treatment has been shown to significantly ameliorate behavioral deficits and neurodegeneration in PD models. The data below is summarized from key studies.
Table 1: Effects of this compound on Behavioral Performance in MPTP-Induced PD Mice
| Group | Mobile Grid Crossings (per 5 min) | Standing Events (per 5 min) |
| Control | 142.50 ± 11.65 | 39.17 ± 4.75 |
| MPTP Model | 76.33 ± 8.59 | 19.58 ± 3.97 |
| MPTP + this compound | 97.67 ± 13.15 | 29.33 ± 2.90 |
| Data sourced from Chen et al., 2015.[8] Values are presented as mean ± standard deviation. |
Table 2: Effects of this compound on Neuronal Survival and Apoptosis in MPTP-Induced PD Mice
| Group | TH-Positive Neurons (per HPF) | Bcl-2-Positive Neurons (per HPF) | Apoptotic Neurons (TUNEL+) (per HPF) |
| Control | 35.67 ± 1.75 | 20.67 ± 1.75 | 3.83 ± 1.67 |
| MPTP Model | 12.83 ± 2.32 | 10.83 ± 2.23 | 20.33 ± 2.58 |
| MPTP + this compound | 17.50 ± 2.07 | 15.17 ± 2.79 | 14.67 ± 3.08 |
| HPF: High-Power Field. Data sourced from Chen et al., 2015.[8] Values are presented as mean ± standard deviation. |
Table 3: Effects of this compound on Neurotransmitter Levels in Rotenone-Induced PD Mice
| Group | Dopamine (DA) | DOPAC | HVA |
| Rotenone Model | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Rotenone + this compound | Restored towards control levels | Restored towards control levels | Restored towards control levels |
| Qualitative summary based on findings from Ren et al., 2024, which reported that this compound restored neurotransmitter levels.[4] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cell survival, apoptosis, and oxidative stress.[6]
Anti-Apoptotic and Pro-Survival Pathways
This compound has been shown to inhibit neuronal apoptosis by regulating the balance of pro- and anti-apoptotic proteins and by activating survival pathways.[8][12] In MPTP-treated mice, this compound treatment reduces the number of apoptotic neurons in the substantia nigra.[8] This effect is associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the activation of Caspase-3, a key executioner of apoptosis.[6][12] Furthermore, this compound may activate pro-survival signaling cascades like the PI3K/Akt and mTOR pathways.[4][13]
Antioxidant Signaling Pathway (Nrf2)
Oxidative stress is a key contributor to dopaminergic neuron death in PD. This compound combats oxidative stress by activating the Nrf2 signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant enzymes, such as heme oxygenase-1 (HO-1).[14] In rotenone-induced PD models, this compound was found to suppress neuronal oxidative damage, an effect associated with the Nrf2 pathway.[4]
GLP-1 Receptor Agonism
A growing body of evidence suggests that this compound acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[13][14] Activation of GLP-1R in the brain has neurotrophic effects, including reducing inflammation, inhibiting oxidative stress, and preventing apoptosis.[14] This mechanism is a key area of investigation for its therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's.[13][14]
Conclusion and Future Directions
The evidence from preclinical in vivo and in vitro models strongly supports the neuroprotective effects of this compound in the context of Parkinson's disease. It effectively improves motor function, protects dopaminergic neurons, and restores neurotransmitter levels.[4][8] These benefits are mediated through a multi-target mechanism involving the activation of pro-survival (mTOR) and antioxidant (Nrf2) pathways, as well as the inhibition of apoptotic cascades.[4] Its action as a GLP-1R agonist further highlights its therapeutic potential.[14] While these findings are promising, further research is necessary to optimize dosage and administration strategies and to fully elucidate its complex mechanisms before translation to clinical settings.[15] this compound stands as a strong candidate for the development of novel, disease-modifying therapies for Parkinson's disease.
References
- 1. scantox.com [scantox.com]
- 2. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effect of this compound on Parkinson's disease model mice | CHEN | Chinese Journal of Contemporary Neurology and Neurosurgery [cjcnn.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Geniposide in Cardioprotection: A Technical Guide to Mechanisms and Experimental Models
Abstract: Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising natural compound with significant cardioprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in mitigating myocardial dysfunction, including cardiac hypertrophy, fibrosis, apoptosis, inflammation, and ischemia/reperfusion injury. The document synthesizes current research, focusing on key signaling pathways such as the GLP-1R/AMPKα, AKT/mTOR, and TGF-β1/Smad2 axes. It details the compound's ability to inhibit oxidative stress, ferroptosis, and NLRP3 inflammasome-mediated pyroptosis. Furthermore, this guide presents structured tables of quantitative data from preclinical studies and outlines detailed experimental protocols for key in vivo and in vitro models used to evaluate its therapeutic effects. Visualizations of core signaling pathways are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction to Myocardial Dysfunction and this compound
Myocardial dysfunction encompasses a range of pathological conditions, including cardiac hypertrophy, myocardial infarction (MI), heart failure, and ischemia/reperfusion (I/R) injury, which are leading causes of global morbidity and mortality. Pathophysiological processes such as myocyte apoptosis, inflammation, oxidative stress, fibrosis, and metabolic dysregulation are central to the progression of these diseases.[1] Long-term hypertension, for instance, can induce significant myocardial injury, leading to hypertrophy and eventual heart failure.[2][3]
This compound (GEN) is a primary active component derived from Gardenia jasminoides, an herb widely used in traditional medicine to treat cardiovascular and inflammatory diseases.[3][4] A growing body of evidence demonstrates its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects, positioning it as a strong candidate for cardioprotective therapies.[5][6] This document elucidates the multifaceted mechanisms through which this compound exerts its protective effects on the heart.
Core Cardioprotective Mechanisms of this compound
This compound's cardioprotective effects are mediated through its influence on multiple, interconnected signaling pathways.
Attenuation of Cardiac Hypertrophy via GLP-1R/AMPKα Signaling
This compound has been identified as an agonist of the glucagon-like peptide-1 (GLP-1) receptor, whose activation is known to confer cardioprotective benefits.[7][8] It protects against cardiac hypertrophy by initiating a cascade through the GLP-1 receptor and activating 5' AMP-activated protein kinase-α (AMPKα).[7][8][9] Activated AMPKα subsequently inhibits key pro-hypertrophic pathways, including the mammalian target of rapamycin (mTOR) and ERK signaling.[7][8] Furthermore, this activation helps suppress endoplasmic reticulum (ER) stress, a known contributor to cardiac hypertrophy.[7] The anti-hypertrophic effects of this compound are nullified by the blockade of either the GLP-1 receptor or AMPKα, confirming the critical role of this axis.[7][8]
| Model System | Stimulus | Treatment Protocol | Key Quantitative Findings | Citation(s) |
| C57/B6 Mice | Transverse Aortic Constriction (TAC) | This compound (50 mg/kg, oral) for 7 weeks | Inhibited hypertrophic response; Activated AMPKα; Inhibited mTOR, ERK, and ER stress. | [7][8] |
| H9c2 Cells | Angiotensin II (Ang II, 1 μM) for 24h | This compound (100 μM) for 24h | Suppressed Ang II-induced increase in ANP mRNA levels; effect blocked by AMPK inhibitor Compound C. | [7] |
| Neonatal Rat Cardiomyocytes | Angiotensin II (Ang II, 1 μM) for 24h | This compound (100 μM) for 24h | Reduced cardiomyocyte cross-sectional area (CSA); effect blocked by shRNA knockdown of AMPKα. | [7] |
Regulation of Apoptosis and Energy Metabolism
This compound demonstrates a dual capacity to inhibit apoptosis and enhance energy metabolism in cardiomyocytes, particularly in the context of hypertension-induced myocardial injury.[2][10] It modulates the p38 MAPK pathway, leading to a decrease in the expression of the pro-apoptotic protein BAX and an increase in the anti-apoptotic protein Bcl-2.[1][2][5] Concurrently, this compound activates the AMPK/Sirtuin 1 (SirT1)/FOXO1 signaling pathway, a critical regulator of cellular energy homeostasis.[2][9][10] This activation enhances energy metabolism, which is often compromised in the failing heart.[2]
| Model System | Treatment Protocol | Key Echocardiographic Findings | Key Biomarker Findings | Citation(s) |
| Spontaneously Hypertensive Rats (SHR) | This compound (25 or 50 mg/kg/day) for 3 weeks | Decreased LVEDD & LVESD; Increased LVEF & LVFS. | Decreased mRNA levels of ANP & BNP; Decreased serum α-SMA & H-FABP; Increased p-AMPK; Decreased p-p38 & BAX; Increased Bcl-2. | [2][10] |
Inhibition of Oxidative Stress and Ferroptosis
Myocardial injury is often exacerbated by reactive oxygen species (ROS), which can trigger ferroptosis, an iron-dependent form of programmed cell death. This compound exerts potent antioxidant effects by activating the G-quadruplex-forming RNA sequence-binding factor 1 (Grsf1)/glutathione peroxidase 4 (GPx4) axis.[11] Grsf1 upregulates GPx4, a key enzyme that detoxifies lipid peroxides and inhibits ferroptosis. By bolstering this pathway, this compound reduces iron overload, lipid peroxidation, and ROS accumulation in cardiomyocytes, thereby protecting them from both oxidative damage and ferroptosis.
References
- 1. This compound from Gardenia jasminoides var. radicans Makino Attenuates Myocardial Injury in Spontaneously Hypertensive Rats via Regulating Apoptotic and Energy Metabolism Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pretreatment with this compound mitigates myocardial ischemia/reperfusion injury by modulating inflammatory response through tLr4/NF-κb pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Possesses the Protective Effect on Myocardial Injury by Inhibiting Oxidative Stress and Ferroptosis via Activation of the Grsf1/GPx4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protection against cardiac hypertrophy by this compound involves the GLP‐1 receptor / AMPKα signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection against cardiac hypertrophy by this compound involves the GLP-1 receptor / AMPKα signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound Possesses the Protective Effect on Myocardial Injury by Inhibiting Oxidative Stress and Ferroptosis via Activation of the Grsf1/GPx4 Axis [frontiersin.org]
Foundational Research on the Anti-inflammatory Properties of Geniposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has a long history of use in traditional medicine for treating various inflammatory conditions.[1] This technical guide provides an in-depth overview of the foundational research into the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified in preclinical studies include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NOD-like receptor protein 3 (NLRP3) inflammasome. Furthermore, emerging evidence suggests a role for this compound in the regulation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In lipopolysaccharide (LPS)-stimulated primary mouse macrophages, this compound blocked the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][3]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation. This compound has been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in various inflammatory models.[3] For example, in LPS-stimulated primary mouse mammary epithelial cells, this compound inhibited the phosphorylation of all three major MAPKs, contributing to its anti-inflammatory effect in a model of mastitis.[3]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. In a model of myocardial ischemia/reperfusion injury, this compound was shown to suppress NLRP3 inflammasome-mediated pyroptosis by activating the AMPK signaling pathway.[4] This action helps to mitigate the inflammatory damage associated with ischemic events.
Regulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and immune cell differentiation. Recent studies have begun to elucidate the role of this compound in modulating this pathway. In a lipopolysaccharide-induced mouse model of depression, this compound was found to inhibit the activation of the JAK2/STAT1 pathway by attenuating the hyperphosphorylation of Bruton's tyrosine kinase (BTK).[5] This suggests that this compound's anti-inflammatory effects may also be mediated through the regulation of JAK/STAT signaling.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various preclinical studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Stimulant | Inflammatory Mediator | IC50 Value (µM) | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 135.9 | [6] |
| RAW 264.7 | LPS | TNF-α | 310.3 | [6][7] |
| RAW 264.7 | LPS | IL-6 | 1454 | [6][7] |
| RAW 264.7 | LPS | Granulocyte colony-stimulating factor (G-CSF) | 1289 | [6][7] |
| RAW 264.7 | LPS | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | 65.55 | [6][7] |
| RAW 264.7 | LPS | Interferon gamma-induced protein 10 (IP-10) | 128.6 | [6][7] |
| RAW 264.7 | LPS | Monocyte chemoattractant protein-1 (MCP-1) | 91.08 | [6][7] |
| RAW 264.7 | LPS | Macrophage inflammatory protein-1 alpha (MIP-1α) | 846.2 | [6][7] |
| RAW 264.7 | LPS | Macrophage inflammatory protein-1 beta (MIP-1β) | 1949 | [6][7] |
| RAW 264.7 | LPS | Macrophage inflammatory protein-2 (MIP-2) | 2569 | [6][7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Condition | This compound Dose | Effect | Reference |
| Diabetic Wistar Rats | Wound Healing | 200, 400, 500 mg/kg (oral) | Reduced inflammatory cell infiltration by 16.4% and 18.9% at medium and high doses.[8][9] | [8][9] |
| Diabetic Wistar Rats | Wound Healing | 200, 400, 500 mg/kg (oral) | IC50 for TNF-α inhibition: 1.36 g/kg.[8][9] | [8][9] |
| Diabetic Wistar Rats | Wound Healing | 200, 400, 500 mg/kg (oral) | IC50 for IL-1β inhibition: 1.02 g/kg.[8][9] | [8][9] |
| Diabetic Wistar Rats | Wound Healing | 200, 400, 500 mg/kg (oral) | IC50 for IL-6 inhibition: 1.23 g/kg.[8][9] | [8][9] |
| Rats | TNBS-induced Colitis | 25, 50 mg/kg (intragastric) | Significantly decreased TNF-α, IL-1β, and IL-6 levels.[10] | [10] |
| Adjuvant Arthritis Rats | Arthritis | 30, 60, 120 mg/kg | Decreased TNF-α, IL-1, and IL-6 expression; increased IL-10 production.[1] | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited foundational research on this compound's anti-inflammatory properties.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Treatment:
-
RAW 264.7 Murine Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24-48 hours.[6][7]
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are cultured in endothelial cell growth medium. To induce an inflammatory response, cells can be treated with agents like H2O2. The effects of this compound are then assessed.[11][12]
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.[6]
-
Cytokine and Chemokine Measurement: The levels of various cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex cytokine assays.[6][11][12]
-
-
Western Blot Analysis:
-
This technique is used to determine the protein expression and phosphorylation status of key signaling molecules.
-
Sample Preparation: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, NF-κB p65, NLRP3, caspase-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3][11][12]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
This method is used to measure the mRNA expression levels of inflammatory genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and then reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., Nos2, Ptgs2, Nlrp3) and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
-
NF-κB Translocation Assay:
-
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Immunofluorescence Staining: Cells grown on coverslips are fixed, permeabilized, and then incubated with an antibody against NF-κB p65. A fluorescently labeled secondary antibody is then used for detection. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy: The subcellular localization of NF-κB is observed using a fluorescence microscope.[13]
-
In Vivo Animal Models of Inflammation
-
Diabetic Wound Healing Model:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar rats) by a combination of a high-fat diet and a low-dose injection of streptozotocin.
-
Wounding and Treatment: A full-thickness skin wound is created on the back of the diabetic rats. The animals are then treated orally with this compound (e.g., 200, 400, 500 mg/kg) daily for a specified period (e.g., 7 days).
-
Assessment: Wound closure is monitored, and at the end of the experiment, wound tissue is collected for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration) and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by ELISA.[8][9]
-
-
TNBS-Induced Colitis Model:
-
Induction of Colitis: Colitis is induced in rats by intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Treatment: Rats are treated with this compound (e.g., 25, 50 mg/kg) intragastrically for a defined period (e.g., 14 consecutive days).
-
Evaluation: The severity of colitis is assessed by monitoring body weight, stool consistency, and colon length. Colon tissue is collected for histological examination and measurement of inflammatory cytokines and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).[10]
-
-
Adjuvant-Induced Arthritis Model:
-
Induction of Arthritis: Arthritis is induced in rats by injecting Freund's complete adjuvant into the paw.
-
Treatment: The arthritic rats are treated with this compound (e.g., 30, 60, 120 mg/kg).
-
Assessment: The severity of arthritis is evaluated by measuring paw swelling and arthritic scores. At the end of the study, blood and joint tissues are collected to measure cytokine levels and for histological analysis.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Anti-inflammatory effects and pharmacokinetics study of this compound on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses NLRP3 inflammasome-mediated pyroptosis via the AMPK signaling pathway to mitigate myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects depression through BTK/JAK2/STAT1 signaling pathway in lipopolysaccharide-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alleviative Effect of this compound on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]
- 12. This compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Geniposide's Activity in Regulating Immune Responses: A Technical Guide
Abstract
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has demonstrated significant anti-inflammatory and immunomodulatory properties in a wide range of preclinical studies.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key signaling pathways, regulate the production of inflammatory mediators, and influence the activity of various immune cells. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's immunoregulatory effects, presenting quantitative data, detailed experimental protocols, and visual representations of its activity on critical signaling cascades. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into this compound as a potential therapeutic agent for immune-mediated inflammatory diseases.
Core Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its immunomodulatory effects by targeting several critical intracellular signaling pathways that are central to the inflammatory response. Its primary mechanisms involve the inhibition of pro-inflammatory cascades and, in some contexts, the promotion of anti-inflammatory and cytoprotective pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to be a potent inhibitor of this pathway, particularly in the context of lipopolysaccharide (LPS)-induced inflammation.[5][6][7]
The mechanism often begins upstream with the Toll-like receptor 4 (TLR4), which recognizes LPS.[8][9] this compound can downregulate the expression of TLR4 itself.[9][10] Following TLR4 activation, a signaling cascade normally leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[8] This releases NF-κB (typically the p65 subunit) to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][9] this compound effectively blocks this process by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory gene expression.[8][10]
Caption: this compound inhibits the LPS-induced NF-κB pathway via TLR4 and IKK.
Attenuation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[1] this compound has been shown to inhibit the phosphorylation of all three major MAPK pathways in various immune cells, including macrophages and fibroblast-like synoviocytes (FLSs).[8][10][11] By preventing the activation of p38, ERK, and JNK, this compound blocks downstream events, such as the activation of the transcription factor AP-1 and the production of inflammatory mediators like iNOS and COX-2.[5][9]
Caption: this compound blocks inflammation by inhibiting p38, ERK, and JNK phosphorylation.
Modulation of the JAK-STAT and PI3K/Akt Pathways
Recent studies have highlighted this compound's role in other crucial immune pathways. In rheumatoid arthritis models, this compound was found to inhibit the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[2] Specifically, it inhibits the phosphorylation of JAK1 and STAT1, which are critical for cellular responses to cytokines like IL-17, thereby reducing immune cell activation and proliferation.[2]
Conversely, this compound can also exert protective effects by activating certain pathways. In models of oxidative stress and brain injury, this compound promotes cell survival and reduces apoptosis by activating the PI3K/Akt signaling pathway.[10][12][13] This activation leads to the upregulation of downstream cytoprotective proteins such as heme oxygenase-1 (HO-1) and Bcl-2.[8][9][12]
Quantitative Effects on Inflammatory Mediators and Cells
This compound's activity has been quantified across various experimental models. The following tables summarize its dose-dependent effects on cytokine production and other inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Model / Cell Type | Stimulus | This compound Conc. | Cytokine | Result | Reference |
| RAW 264.7 Macrophages | LPS | 25-100 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent decrease in expression | [10] |
| Adjuvant Arthritis Rats | Freund's Adjuvant | 60, 120 mg/kg | IL-17 | Significant decrease | [14] |
| Collagen-Induced Arthritis Rats | Collagen | 30, 60, 120 mg/kg | IL-2 | Decreased level | [10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | IL-6, IL-8 | Reduced levels | [8] |
| RA Fibroblast-Like Synoviocytes (RA-FLSs) | - | 25, 50, 100 µmol/L | IL-8, IL-17, TNF-α | Dose-dependent inhibition | [2] |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | IL-6, TNF-α | IC50: 1454 µM (IL-6), 310.3 µM (TNF-α) | [15] |
Table 2: Effect of this compound on Anti-inflammatory Cytokines and Other Markers
| Model / Cell Type | Stimulus | This compound Conc. | Marker | Result | Reference |
| Adjuvant Arthritis Rats | Freund's Adjuvant | 60, 120 mg/kg | IL-4, TGF-β1 | Increased levels | [10][14] |
| Traumatic Brain Injury Rats | TBI | Not specified | IL-10 | Upregulated level | [12] |
| RAW 264.7 Macrophages | LPS | 40, 80, 160 µg/mL | iNOS, COX-2 | Blocked overexpression | [10] |
| RAW 264.7 Macrophages | LPS | 10, 25, 50 µM | Nitric Oxide (NO) | Significant inhibition (IC50: 135.9 µM) | [15] |
| RA Fibroblast-Like Synoviocytes (RA-FLSs) | - | 25, 50, 100 µmol/L | MMP-3, MMP-9 | Dose-dependent inhibition | [2] |
Key Experimental Protocols
The following are generalized methodologies for assays commonly used to evaluate the immunomodulatory activity of this compound.
In Vitro Macrophage Inflammation Assay
This protocol outlines the steps to assess this compound's effect on LPS-stimulated macrophages, such as the RAW 264.7 cell line.
Workflow Diagram:
Caption: Workflow for assessing this compound's anti-inflammatory effect on macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well or 6-well plates depending on the downstream application and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for an additional 18-24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (ELISA) and nitric oxide (Griess assay).
-
Cell Lysate: Wash the remaining cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
-
-
Analysis:
-
Cytokine Measurement (ELISA): Use commercial ELISA kits to quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Mix supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Protein Expression (Western Blot): Determine the expression and phosphorylation status of key signaling proteins (e.g., NF-κB p65, IκBα, p38, JNK, ERK) in the cell lysates.
-
Adjuvant-Induced Arthritis (AIA) Rodent Model
This in vivo protocol is used to evaluate the anti-arthritic and systemic immunomodulatory effects of this compound.
Methodology:
-
Model Induction: Induce arthritis in male Sprague-Dawley rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the subplantar region of the right hind paw.
-
Grouping and Treatment: After a set period for arthritis development (e.g., 18 days), divide the rats into groups: Normal Control, AIA Model Control, Positive Control (e.g., Methotrexate), and this compound treatment groups (e.g., 30, 60, 120 mg/kg). Administer this compound orally once daily for a specified duration (e.g., 7-14 days).[10][14]
-
Evaluation of Arthritis:
-
Arthritis Index: Score the severity of arthritis in all paws based on a graded scale (e.g., 0-4) for erythema and swelling.
-
Paw Swelling: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
-
Sample Collection: At the end of the treatment period, collect blood serum and tissues (e.g., spleen, mesenteric lymph nodes, joint tissue).
-
Analysis:
-
Serum Cytokines: Measure levels of systemic pro- and anti-inflammatory cytokines (e.g., IL-17, IL-4, TGF-β1) in the serum using ELISA.[14]
-
Lymphocyte Analysis: Isolate lymphocytes from peripheral blood or lymph nodes to assess T-cell subset populations (e.g., Th17, Treg) via flow cytometry.[14]
-
Histopathology: Fix, section, and stain joint tissues with H&E to evaluate synovial inflammation, cartilage erosion, and bone destruction.
-
Western Blot: Analyze protein expression (e.g., p-JNK) in lymphocytes or synovial tissue.[14]
-
Conclusion and Therapeutic Outlook
This compound is a potent immunomodulatory agent with well-documented anti-inflammatory effects. Its ability to concurrently inhibit multiple pro-inflammatory signaling pathways, including NF-κB and MAPKs, while also regulating the balance of pro- and anti-inflammatory cytokines, underscores its therapeutic potential.[1] The data strongly support its further investigation as a lead compound for the treatment of a variety of inflammatory and autoimmune conditions, such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.[2][11][12] Future research should focus on clinical trials to validate its safety and efficacy in humans and explore advanced drug delivery systems to optimize its pharmacokinetic profile.
References
- 1. Anti-arthritic and immunomodulatory effects of this compound: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the anti-inflammatory mechanism of this compound in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Network pharmacology-based analysis on this compound, a component of gardenia jasminoides, beneficial effects to alleviate LPS-induced immune stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Effects and mechanisms of this compound on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Geniposide using High-Performance Liquid Chromatography (HPLC)
Introduction
Geniposide, a prominent iridoid glycoside extracted from the fruits of Gardenia jasminoides, is a bioactive compound with a wide array of pharmacological activities.[1][2][3] These include neuroprotective, anti-inflammatory, antidiabetic, and hepatoprotective effects, making it a compound of significant interest in the fields of pharmaceutical research and drug development.[1][2][3][4] Accurate and reliable quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development.[5] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely adopted analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[5][6][7]
This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
2. Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.[7][8] A typical gradient is starting with a lower concentration of acetonitrile and gradually increasing it. For example, a gradient of 99% water with 0.1% formic acid to 75% water with 0.1% formic acid over 9 minutes.[9] An isocratic mobile phase of methanol-water can also be effective.[6]
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 10-20 µL[8]
4. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of acetonitrile and water (1:1, v/v) to obtain a stock solution of a known concentration.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
5. Sample Preparation
-
Herbal Extracts:
-
Biological Samples (e.g., Serum):
-
Pre-treat the sample to remove proteins and other interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a common method.[7]
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
The performance of the HPLC method for this compound quantification is summarized in the following table, compiled from various studies.
| Parameter | Reported Values | References |
| Linearity Range | 0.41 - 1000 µg/mL | [9] |
| 2 - 24 µg/mL | [6] | |
| 0.1 - 16.0 µg/mL | [7] | |
| 5.00 - 50.00 µg/mL | [10] | |
| Correlation Coefficient (r²) | > 0.998 | [6][7][9][10] |
| Limit of Detection (LOD) | 0.131 - 0.296 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [7] |
| 0.398 - 0.898 µg/mL | [10] | |
| Precision (RSD) | < 5% | [6] |
| Intra-day: < 0.67% (peak area) | [9] | |
| Inter-day: < 3.05% (peak area) | [9] | |
| Intra- and Inter-day: < 10% | [7] | |
| Accuracy (Recovery) | 98.13% | [6] |
| 95.0 - 96.8% | [9] | |
| 92.33 - 116.72% | [10] |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC system components.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech - focus on technology in the fields of QC education [uvtech-cc.com]
- 6. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]
- 7. HPLC method for the determination and pharmacokinetic studies on this compound in rat serum after oral administration of traditional Chinese medicinal preparation Yin-Zhi-Ku decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, this compound, and Paeoniflorin in Haedoksamul-tang [mdpi.com]
Protocol for Geniposide Extraction and Isolation from Gardenia jasminoides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geniposide, an iridoid glucoside, is a principal bioactive compound isolated from the dried ripe fruits of Gardenia jasminoides Ellis. It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-diabetic, and hepatoprotective effects. This document provides detailed protocols for the extraction and isolation of this compound, summarizing key quantitative data and experimental procedures to guide researchers in obtaining high-purity this compound for further studies.
I. Extraction of this compound from Gardenia jasminoides
Several methods have been established for the extraction of this compound from Gardenia jasminoides fruit. The choice of method often depends on the desired yield, purity, and available equipment. This section outlines various extraction protocols and summarizes their key parameters.
Solvent Extraction Methods
Solvent extraction is a conventional and widely used method for obtaining this compound. Ethanol-water solutions are commonly employed due to their efficiency and safety.
Table 1: Comparison of Solvent Extraction Parameters for this compound
| Extraction Method | Solvent System | Solid-to-Liquid Ratio | Temperature (°C) | Duration (min) | This compound Yield (%) | Reference |
| Percolation | 60% Ethanol-Water (v/v) | - | - | - | - | [1][2] |
| Reflux Extraction | 51.3% Ethanol-Water | - | 70.4 | 28.6 | 10.9 | [3] |
| Ultrasound-Assisted | Water | 1:30 (g/mL) | 70 | 30 | 4.1 | [3] |
| Mechanochemistry | Water | 1:10 (g/mL) | 20 | 5 | ~3.59 | [4][5][6] |
| Ultrasound-Assisted with NADES | Choline chloride-propylene glycol (CC-PG) | - | 25 | 20 | ~5.8 | [7] |
NADES: Natural Deep Eutectic Solvents
Detailed Experimental Protocol: Ethanol Reflux Extraction
This protocol details a standard ethanol reflux extraction method for this compound.
Materials and Equipment:
-
Dried and powdered Gardenia jasminoides fruit
-
Ethanol (various concentrations, e.g., 50-80%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration system (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered Gardenia jasminoides fruit and place it in a round-bottom flask.
-
Add the desired concentration of ethanol-water solution to the flask. A common starting point is a 1:10 solid-to-liquid ratio.
-
Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.
-
Maintain the reflux for a specified duration, typically ranging from 30 minutes to 3 hours.[8]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
II. Isolation and Purification of this compound
Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound. Macroporous resin column chromatography followed by crystallization is a highly effective and scalable method.
Macroporous Resin Column Chromatography
Macroporous resins are widely used for the separation and purification of natural products due to their high adsorption capacity and selectivity.[1][2][9]
Table 2: Parameters for this compound Purification using Macroporous Resin
| Resin Type | Adsorption Flow Rate | Elution Solvent | Elution Flow Rate | Purity Achieved | Reference |
| D101 | 2 BV/h | 20% Ethanol | 2 BV/h | High | [1][2] |
| D301R | 1 BV/h | 20% Ethanol | - | - | [9] |
| D1300 | 1.5 mL/min | 30% Ethanol | 2.0 mL/min | 82.23% | [10] |
BV: Bed Volume
Detailed Experimental Protocol: Macroporous Resin Chromatography and Crystallization
This protocol provides a step-by-step guide for the purification of this compound from a crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Macroporous adsorption resin (e.g., D101)
-
Chromatography column
-
Peristaltic pump
-
Distilled water
-
Ethanol (for elution)
-
Acetone (for crystallization)
-
Rotary evaporator
-
Vacuum oven
Procedure:
Part A: Column Chromatography
-
Swell the macroporous resin in ethanol overnight, then wash thoroughly with distilled water and pack it into a chromatography column.
-
Dissolve the crude this compound extract in distilled water to a suitable concentration (e.g., 6.231 mg/mL).[1][2]
-
Load the sample solution onto the pre-equilibrated column at a controlled flow rate (e.g., 2 BV/h).[1][2]
-
Wash the column with distilled water (e.g., 3 BVs) at a slightly higher flow rate (e.g., 3 BV/h) to remove water-soluble impurities like sugars and salts.[1][2]
-
Elute the adsorbed compounds with a stepwise gradient of ethanol-water solutions. A common and effective concentration for eluting this compound is 20% ethanol.[1][2][9]
-
Collect the fractions and monitor the presence of this compound using a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in this compound.
Part B: Crystallization
-
Concentrate the pooled this compound-rich fractions under reduced pressure using a rotary evaporator to obtain a concentrated syrup.
-
Add acetone to the concentrated syrup and stir to induce precipitation.
-
Allow the solution to stand, preferably at a low temperature (e.g., 4°C), to facilitate complete crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold acetone.
-
Dry the purified this compound crystals in a vacuum oven. The final product is typically a white crystalline powder.[1][2]
III. Quantitative Analysis and Purity Assessment
The purity of the isolated this compound can be determined using HPLC. A purity of over 98% can be achieved with the described methods.[11]
Table 3: Purity and Recovery of this compound with Different Purification Methods
| Purification Method | Starting Material | Purity | Recovery | Reference |
| Centrifugal Partition Chromatography | 80% Methanolic Extract | 95% | - | [12] |
| Liquid-Liquid Extraction & Crystallization | Aqueous Residue | 98% | 84.8% | [11] |
| Macroporous Resin & Crystallization | 60% Ethanol Extract | High | - | [1][2] |
| High-Speed Counter-Current Chromatography | Partially Purified Extract | >98% | 38.9% | [13] |
IV. Experimental Workflow and Diagrams
The following diagrams illustrate the logical flow of the this compound extraction and isolation process.
Caption: Workflow for this compound Extraction and Purification.
Caption: Detailed Macroporous Resin Chromatography Steps.
References
- 1. thaiscience.info [thaiscience.info]
- 2. thaiscience.info [thaiscience.info]
- 3. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous extraction of crocin and this compound from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101029066A - Method for extracting genipin and this compound from gardenia jasminoides - Google Patents [patents.google.com]
- 9. [Purification of this compound in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refining and purification of this compound [manu61.magtech.com.cn]
- 11. Simple and effective large-scale preparation of this compound from fruit of Gardenia jasminoides Ellis using a liquid-liquid two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-scale isolation and purification of this compound from the fruit of Gardenia jasminoides Ellis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Geniposide's Efficacy Using Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, a prominent iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant attention in biomedical research for its diverse pharmacological activities. Preclinical studies have demonstrated its potential therapeutic benefits, including anti-inflammatory, neuroprotective, and anti-cancer properties. The mechanisms underlying these effects often involve the modulation of key signaling pathways related to apoptosis, inflammation, and cell proliferation.
These application notes provide detailed protocols for a panel of cell culture-based assays to evaluate the efficacy of this compound in various therapeutic contexts. The protocols are designed to be comprehensive and user-friendly for researchers in academic and industrial settings.
I. Anti-Inflammatory Effects of this compound
This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A common in vitro model to study inflammation involves stimulating macrophage cell lines, such as RAW 264.7, with lipopolysaccharide (LPS). The following assays can be used to quantify the anti-inflammatory efficacy of this compound.
Cell Viability Assay (MTT Assay)
Prior to assessing the anti-inflammatory properties of this compound, it is crucial to determine its cytotoxic profile on the selected cell line to ensure that the observed effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation: Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Insert Value] | 100 |
| 10 | [Insert Value] | [Calculate %] |
| 25 | [Insert Value] | [Calculate %] |
| 50 | [Insert Value] | [Calculate %] |
| 100 | [Insert Value] | [Calculate %] |
Experimental Workflow: MTT Assay
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Data Presentation: Nitric Oxide Production
| Treatment | Absorbance (540 nm) | Nitrite Concentration (µM) |
| Control | [Insert Value] | [Calculate] |
| LPS (1 µg/mL) | [Insert Value] | [Calculate] |
| LPS + this compound (10 µM) | [Insert Value] | [Calculate] |
| LPS + this compound (25 µM) | [Insert Value] | [Calculate] |
| LPS + this compound (50 µM) | [Insert Value] | [Calculate] |
Experimental Workflow: Griess Assay
Quantification of Pro-Inflammatory Cytokines (ELISA)
This compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.
Experimental Protocol: Cytokine ELISA
-
Sample Preparation: Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay. Collect the cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Termination: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentration from a standard curve.
Data Presentation: Cytokine Levels
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS (1 µg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + this compound (10 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + this compound (25 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| LPS + this compound (50 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway: this compound's Anti-inflammatory Action
II. Neuroprotective Effects of this compound
This compound has demonstrated neuroprotective properties in various models of neuronal injury, including oxidative stress and neuroinflammation. The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.
Assessment of Neuroprotection against Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative disorders. Hydrogen peroxide (H₂O₂) is commonly used to induce oxidative stress in vitro.
Experimental Protocol: Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate to 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 12-24 hours.
-
Oxidative Stress Induction: Expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified duration (e.g., 12-24 hours) to induce cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.1.
Data Presentation: Neuroprotection against H₂O₂
| Treatment | Absorbance (570 nm) | Cell Viability (%) |
| Control | [Insert Value] | 100 |
| H₂O₂ | [Insert Value] | [Calculate %] |
| H₂O₂ + this compound (10 µM) | [Insert Value] | [Calculate %] |
| H₂O₂ + this compound (25 µM) | [Insert Value] | [Calculate %] |
| H₂O₂ + this compound (50 µM) | [Insert Value] | [Calculate %] |
Experimental Workflow: Neuroprotection Assay
Apoptosis Detection (Annexin V/PI Staining)
This compound can protect neurons by inhibiting apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Assay
-
Cell Treatment: Treat SH-SY5Y cells in a 6-well plate with this compound and/or an apoptosis-inducing agent (e.g., H₂O₂).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL).
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry within one hour.
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| H₂O₂ | [InsertValue] | [Insert Value] | [Insert Value] |
| H₂O₂ + this compound (25 µM) | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway: this compound's Neuroprotective Action
III. Anti-Cancer Effects of this compound
This compound has been reported to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer and oral squamous carcinoma cells.
Anti-Proliferative Activity
The anti-proliferative effect of this compound on cancer cells can be evaluated using the MTT or CCK-8 assay.
Experimental Protocol: Anti-Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Viability Assessment: Perform the MTT assay as described in section 1.1 to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Anti-Proliferative Effect
| This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0 (Control) | 100 | 100 | 100 |
| [Conc. 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] | [Insert Value] |
| IC₅₀ (µM) | [Calculate] | [Calculate] | [Calculate] |
Apoptosis Induction
The ability of this compound to induce apoptosis in cancer cells can be confirmed using the Annexin V/PI staining assay as detailed in section 2.2.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is a powerful technique to investigate the molecular mechanisms underlying this compound's anti-cancer effects by analyzing the expression and phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cancer cells with this compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Data Presentation: Western Blot Analysis
A table summarizing the relative protein expression levels (normalized to a loading control like β-actin or GAPDH) can be created.
| Target Protein | Control | This compound-Treated | Fold Change |
| Cleaved Caspase-3 | [Band Intensity] | [Band Intensity] | [Calculate] |
| Bax | [Band Intensity] | [Band Intensity] | [Calculate] |
| Bcl-2 | [Band Intensity] | [Band Intensity] | [Calculate] |
| p-AMPK | [Band Intensity] | [Band Intensity] | [Calculate] |
Signaling Pathway: this compound's Anti-Cancer Action
Application Notes and Protocols for the Purification of Geniposide Using Macroporous Resin Chromatography
Introduction
Geniposide, a prominent iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, has garnered significant attention in the pharmaceutical industry due to its diverse pharmacological activities.[1][2] These activities include neuroprotective, anti-inflammatory, antidiabetic, and hepatoprotective effects.[1][2] The purification of this compound from crude extracts is a critical step in the development of therapeutic agents. Macroporous resin chromatography has emerged as a simple, cost-effective, and scalable method for this purpose, offering high adsorption capacity and selectivity.[3] This document provides detailed application notes and protocols for the purification of this compound using this technique, intended for researchers, scientists, and professionals in drug development.
Principle of Macroporous Resin Chromatography
Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface chemistry. The purification process relies on the principle of adsorption, where the target molecule (this compound) in the crude extract solution is selectively retained by the resin based on properties like polarity and molecular size.[4] Impurities with different affinities for the resin are either not adsorbed or are washed away. The adsorbed this compound is then recovered by eluting the column with a suitable solvent.
Data Presentation: Comparison of Macroporous Resins for this compound Purification
The selection of an appropriate macroporous resin is crucial for achieving optimal purification. The following table summarizes the experimental conditions and outcomes for different resins used in this compound purification, based on published studies.
| Resin Type | Adsorption Conditions | Desorption Conditions | Purity Achieved | Reference |
| D101 | Sample: Gardenia jasminoides extract in 60% ethanol. Loading Concentration: 6.231 mg/mL. Loading Volume: 2.5 Bed Volumes (BV). Flow Rate: 2 BV/h. | Wash: 3 BV of water at 3 BV/h. Eluent: 6 BV of 20% ethanol. Flow Rate: 2 BV/h. | High purity after crystallization. | [3][5] |
| D301R | Sample: Gardenia jasminoides extract. Loading Volume: 1/3 BV. Flow Rate: 1 BV/h. Incubation: 2 hours after loading. | Wash: 2 BV of water. Eluent: 2 BV of 20% ethanol. | Light yellow powder (purified this compound). | [6][7] |
| D1300 | Sample: this compound waste liquid. Adsorption Velocity: 1.5 mL/min. | Wash: 2 BV of water. Eluent: 4 BV of 30% ethanol. Elution Velocity: 2.0 mL/min. | 82.23% | [8] |
Experimental Protocols
The following are detailed protocols for the purification of this compound using macroporous resin chromatography.
1. Preparation of Crude Extract
-
Extraction: The dried fruits of Gardenia jasminoides are crushed and extracted with 60% ethanol in water (v/v) using a percolation method.[3][5]
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to a specific concentration, for example, a 2:1 ratio of extract fluid to original volume.[6]
2. Macroporous Resin Pre-treatment
-
Washing: The macroporous resin (e.g., D101) is washed with ethanol to remove any residual monomers and porogenic agents.
-
Equilibration: The resin is then washed with deionized water until the effluent is neutral. The pre-treated resin is packed into a chromatography column.
3. Column Chromatography
-
Column Packing: The pre-treated resin is wet-packed into a glass column to a desired bed volume. For D301R resin, a diameter to height ratio of 1:7.5 is recommended.[6][7]
-
Sample Loading: The prepared crude extract is loaded onto the equilibrated column at a controlled flow rate (e.g., 1-2 BV/h).[5][6]
-
Washing: After sample loading, the column is washed with deionized water (2-3 BV) to remove unbound impurities such as sugars and salts.[5][6]
-
Elution: The adsorbed this compound is eluted from the column using a specific concentration of ethanol (e.g., 20-30%).[5][6][8] The eluate is collected in fractions.
-
Monitoring: The concentration of this compound in the effluent can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Post-purification Processing
-
Solvent Removal: The collected fractions rich in this compound are combined and the ethanol is removed by rotary evaporation under reduced pressure.[6]
-
Crystallization: For obtaining high-purity this compound, the concentrated solution can be further purified by crystallization using a suitable solvent like acetone.[5]
-
Drying: The purified this compound crystals or powder are dried in a vacuum oven.[6]
Visualizations
Experimental Workflow for this compound Purification
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. [Purification of this compound in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Refining and purification of this compound [manu61.magtech.com.cn]
Application Notes and Protocols: Measuring Geniposide's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, is a bioactive natural product with a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, anti-diabetic, and hepatoprotective activities[1][2]. The therapeutic potential of this compound is largely attributed to its ability to modulate various intracellular signaling pathways and, consequently, alter the expression of key genes involved in inflammation, apoptosis, oxidative stress, and metabolism[1][3]. Understanding the precise techniques to measure these changes is critical for elucidating its mechanisms of action and for the development of this compound-based therapeutics.
These application notes provide an overview of key signaling pathways affected by this compound, detailed protocols for essential experimental techniques used to measure its impact on gene and protein expression, and a summary of its known effects on various molecular targets.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting multiple signaling cascades. Below are diagrams and summaries of its influence on major pathways.
Anti-Inflammatory Signaling (NF-κB and MAPK Pathways)
This compound has been shown to suppress inflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways[2][4]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Antioxidant Response (Nrf2 Pathway)
This compound can mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This promotes the translocation of Nrf2 to the nucleus, where it induces the expression of antioxidant enzymes[5].
Data Presentation: Summary of this compound's Effects
The following tables summarize the observed effects of this compound on the expression of various genes and proteins across different experimental models.
Table 1: Effect of this compound on Inflammatory Gene and Protein Expression
| Target Gene/Protein | Effect | Model System | Reference |
| NF-κB | Down-regulation / Inhibition of activation | Rat chondrocytes, Mouse macrophages | [1][4] |
| COX-2 | Down-regulation | Rat chondrocytes, Piglet IPEC-J2 cells | [1][3] |
| iNOS | Down-regulation | Rat chondrocytes | [1] |
| TNF-α | Down-regulation | Mouse models, RA-FLS cells, Müller cells | [5][6][7] |
| IL-1β | Down-regulation | Mouse models, Müller cells | [5][6] |
| IL-6 | Down-regulation | Mouse models, Müller cells | [5][6] |
| TLR4 | Down-regulation | Mouse macrophages | [2][4] |
| MMP-9 | Down-regulation | RA-FLS cells | [7] |
| JAK1/STAT1 | Inhibition of phosphorylation | RA-FLS cells | [7] |
Table 2: Effect of this compound on Apoptosis-Related Gene and Protein Expression
| Target Gene/Protein | Effect | Model System | Reference |
| Bcl-2 | Up-regulation | Rat chondrocytes, PC12 cells | [1] |
| Bax | Down-regulation | Rat chondrocytes, PC12 cells | [1] |
| Cleaved Caspase-3 | Down-regulation | Rat chondrocytes, PC12 cells | [1] |
| Cleaved Caspase-9 | Down-regulation | PC12 cells |
Table 3: Effect of this compound on Other Key Gene and Protein Expression
| Target Gene/Protein | Effect | Model System | Reference |
| HO-1 | Up-regulation | PC12 cells, Müller cells | [1][5] |
| NQO1 | Up-regulation | Müller cells | [5] |
| Nrf2 | Increased nuclear translocation | Müller cells | [5] |
| AMPK | Up-regulation / Phosphorylation | HUVECs, Mouse heart tissue | [1][8] |
| G6Pase | Down-regulation (mRNA and protein) | Diabetic mice | [1][9] |
| Glycogen Phosphorylase (GP) | Down-regulation (mRNA and protein) | Diabetic mice | [1][9] |
| PI3K/Akt | Inhibition of activation | Rat chondrocytes | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for common techniques used to assess this compound's impact on gene expression.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the relative abundance of specific mRNA transcripts, providing insight into how this compound affects gene transcription.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., RA-FLS, Müller cells) in 6-well plates and grow to 70-80% confluency.[7]
-
Treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control for a specified time (e.g., 24 hours). For co-stimulation models, a stimulus like TNF-α or high glucose may be added.[5][7]
-
-
Total RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using 1 mL of TRIzol reagent per well.[5]
-
Transfer lysate to a microfuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 5 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube, add 500 µL of isopropanol, and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate RNA.
-
Wash the RNA pellet with 1 mL of 75% ethanol, air-dry briefly, and resuspend in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a commercial kit (e.g., RevertAid First Strand cDNA Synthesis Kit) according to the manufacturer's instructions.[5]
-
-
qRT-PCR Reaction:
-
Prepare the reaction mix in a qPCR plate:
-
10 µL SYBR Green Master Mix[5]
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Run the reaction on a real-time PCR system (e.g., ABI 7500). A typical thermal cycling profile is: 95°C for 2 min, followed by 40 cycles of 95°C for 5 sec and 60°C for 10 sec.[10]
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, confirming whether changes in mRNA levels translate to changes in protein abundance.
Protocol:
-
Sample Preparation and Protein Extraction:
-
Treat cells as described in the qRT-PCR protocol.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-JNK, anti-Bcl-2) overnight at 4°C, following the manufacturer's recommended dilution.[1][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) reagent to the membrane.[5]
-
Visualize the protein bands using an imaging system (e.g., Bio-Rad).
-
Quantify band intensities using software like ImageJ. Normalize the target protein signal to a loading control like GAPDH or β-actin to ensure equal protein loading.[5][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure the concentration of cytokines (e.g., TNF-α, IL-6) secreted into the cell culture supernatant or present in tissue homogenates following this compound treatment.[6][7]
Protocol:
-
Sample Collection:
-
After treating cells with this compound, collect the cell culture supernatant.
-
For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to clarify the homogenate.
-
-
Assay Procedure (Sandwich ELISA):
-
Use a commercial ELISA kit (e.g., for TNF-α, IL-1β, IL-6) and follow the manufacturer's instructions precisely.[5][8]
-
Typically, a 96-well plate pre-coated with a capture antibody specific to the target cytokine is used.
-
Add standards and samples to the wells and incubate for a specified time (e.g., 2 hours at 37°C).
-
Wash the wells multiple times to remove unbound substances.
-
Add a biotin-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells a final time.
-
Add a substrate solution (e.g., TMB) and incubate in the dark to allow color development.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of the target cytokine in the samples by interpolating their OD values from the standard curve.
-
RNA-Sequencing (RNA-Seq) Sample Preparation
For a comprehensive, unbiased view of this compound's effect on the entire transcriptome, RNA-Seq is the preferred method. Proper sample preparation is the most critical factor for a successful RNA-Seq experiment.[13][14]
Protocol Outline:
-
Experimental Design and Sample Collection:
-
RNA Extraction and Quality Control (QC):
-
Extract total RNA using a column-based kit or TRIzol method, ensuring the protocol retains small RNAs if they are of interest.[10][15]
-
Perform rigorous QC. The RNA Integrity Number (RIN) is a key metric, with a RIN ≥ 7 generally recommended for standard library preps. For degraded samples like FFPE, DV200 (percentage of fragments >200 nucleotides) is a more reliable metric.[13]
-
-
Library Preparation:
-
mRNA Enrichment: For analyzing protein-coding genes, enrich for polyadenylated (polyA) mRNA using oligo(dT) magnetic beads. This method is highly dependent on RNA quality.[14][15]
-
rRNA Depletion: If studying non-coding RNAs or if the RNA is degraded (low RIN), deplete the highly abundant ribosomal RNA (rRNA) instead of selecting for polyA RNA.[15]
-
Fragmentation, cDNA Synthesis, and Adapter Ligation: The enriched RNA is fragmented, converted to cDNA, and ligated with sequencing adapters. Strand-specific library preparation is recommended to preserve information about the transcript's orientation.[16]
-
-
Sequencing and Bioinformatic Analysis:
-
The prepared library is sequenced on a next-generation sequencing (NGS) platform.
-
The resulting data undergoes bioinformatic analysis, which includes quality control of reads, mapping to a reference genome, quantification of gene expression, and differential expression analysis to identify genes significantly affected by this compound treatment.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network pharmacology-based analysis on this compound, a component of gardenia jasminoides, beneficial effects to alleviate LPS-induced immune stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the anti-inflammatory mechanism of this compound in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional profiling of this compound bioconversion into genipin during gardenia fructus extract fermentation by Lactobacillus (Lactiplantibacillus) plantarum SN13T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biostate.ai [biostate.ai]
- 14. biocompare.com [biocompare.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. RNA sequencing | RNA-seq methods & solutions [qiagen.com]
Probing the Bioenergetic Impact of Geniposide: Application Notes and Protocols for Mitochondrial Function Assessment
For Immediate Release
[City, State] – [Date] – In the dynamic field of cellular biology and drug discovery, understanding the intricate interplay between novel compounds and mitochondrial function is paramount. Geniposide, an iridoid glucoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-diabetic, and anti-inflammatory effects.[1][2] A growing body of evidence suggests that many of these therapeutic benefits are intrinsically linked to its ability to modulate mitochondrial function.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the impact of this compound on mitochondrial health. The following protocols and data presentation guidelines are designed to facilitate standardized and reproducible investigations into this promising therapeutic agent.
Key Experimental Assays for Mitochondrial Function
A multi-faceted approach is crucial for a thorough assessment of mitochondrial function. Here, we detail key assays to elucidate the effects of this compound on mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) generation.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis.[5] A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis.[5] Fluorescent dyes, such as JC-1, are commonly used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Culture: Plate cells (e.g., H9c2, PC12, or primary neurons) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24-48 hours).[1][6] Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., FCCP, 10 µM).
-
JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of JC-1 staining solution (5 µg/mL in culture medium) to each well and incubate for 20 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, remove the staining solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader.
-
Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation:
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control |
| Vehicle Control | 5500 | 1100 | 5.0 | 100% |
| This compound (10 µM) | 6200 | 1050 | 5.9 | 118% |
| This compound (50 µM) | 6800 | 1000 | 6.8 | 136% |
| FCCP (10 µM) | 1500 | 3000 | 0.5 | 10% |
Assessment of Intracellular ATP Levels
Principle: As the primary energy currency of the cell, ATP is predominantly generated through mitochondrial oxidative phosphorylation. Measuring intracellular ATP levels provides a direct assessment of mitochondrial respiratory function. Luciferase-based assays are highly sensitive and widely used for this purpose.
Protocol: Luminescence-Based ATP Assay
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the JC-1 assay protocol.
-
Cell Lysis: After treatment, remove the culture medium and add 50 µL of lysis buffer to each well. Lyse the cells by shaking for 5 minutes at room temperature.
-
Luminase Reaction: Add 50 µL of the luciferase reagent to each well.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a microplate luminometer.
-
Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in each sample based on the standard curve and normalize to the protein concentration of each well.
Data Presentation:
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) | % of Control |
| Vehicle Control | 850,000 | 1.5 | 100% |
| This compound (10 µM) | 980,000 | 1.75 | 117% |
| This compound (50 µM) | 1,100,000 | 1.96 | 131% |
| Oligomycin (5 µM) | 350,000 | 0.62 | 41% |
Detection of Mitochondrial Reactive Oxygen Species (ROS)
Principle: Mitochondrial respiration is a major source of endogenous ROS. While low levels of ROS are important for cellular signaling, excessive production leads to oxidative stress and cellular damage.[7] Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are common fluorescent probes used to detect intracellular ROS.[7][8]
Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Culture and Treatment: Plate and treat cells with this compound as described previously. Include a positive control for ROS induction (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[7]
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS.
Data Presentation:
| Treatment Group | Fluorescence Intensity (RFU) | % of Control |
| Vehicle Control | 1200 | 100% |
| This compound (10 µM) | 950 | 79% |
| This compound (50 µM) | 780 | 65% |
| H₂O₂ (100 µM) | 4500 | 375% |
Signaling Pathways and Experimental Workflow
This compound has been shown to exert its effects on mitochondria through the modulation of several key signaling pathways, including the AMPK and Nrf2 pathways.[9][10]
Workflow for Assessing this compound's Mitochondrial Impact
Caption: A streamlined workflow for investigating the effects of this compound on mitochondrial function.
This compound's Protective Signaling Pathways
Caption: Key signaling pathways modulated by this compound to enhance mitochondrial function.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the impact of this compound on mitochondrial function. By employing these standardized methods, researchers can generate high-quality, comparable data that will contribute to a deeper understanding of this compound's therapeutic potential. Further exploration of these mechanisms will be instrumental in the development of novel treatments for a range of mitochondrial-related diseases.
References
- 1. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates mitochondrial dysfunction and memory deficits in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation [mdpi.com]
- 10. This compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Geniposide Extraction using Matrix Solid-Phase Dispersion
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the extraction of Geniposide from the fruit of Gardenia jasminoides Ellis using Matrix Solid-Phase Dispersion (MSPD). This method offers a rapid, efficient, and practical alternative to conventional extraction techniques.
Introduction
This compound, an iridoid glycoside, is a primary bioactive compound found in the fruit of Gardenia jasminoides Ellis. It exhibits a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2][3] Efficient extraction of this compound is crucial for its study and potential therapeutic applications. Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and clean-up into a single step, offering advantages in terms of speed, solvent consumption, and extraction efficiency over traditional methods like Soxhlet and ultrasound-assisted extraction.[4][5][6][7]
Principle of Matrix Solid-Phase Dispersion (MSPD)
MSPD involves the blending of a solid or semi-solid sample with a solid support (dispersing sorbent), which disrupts the sample matrix and disperses the components onto the sorbent surface. This mixture is then packed into a column, and the analytes of interest are eluted with a suitable solvent. This process allows for the simultaneous extraction and purification of the target compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from a validated MSPD method for this compound extraction, comparing it with other methods and detailing the method's performance.
Table 1: Optimal Conditions for MSPD Extraction of this compound [4][5][6]
| Parameter | Optimal Condition |
| Sample | 0.5 g of Gardenia jasminoides Ellis fruit powder |
| Dispersing Sorbent | 0.75 g of Celite (diatomaceous earth) |
| Elution Solvent | 25 mL of 70% methanol in water |
| Sorbent/Sample Ratio | 1.5:1 |
Table 2: Method Validation and Performance [4][5]
| Parameter | Value |
| Linearity Range | Not explicitly stated, but method validated |
| Limit of Detection (LOD) | 0.026 µg/mL |
| Limit of Quantification (LOQ) | 0.087 µg/mL |
| Recoveries | 87.9% to 104.8% |
| Relative Standard Deviations (RSDs) | 0.6% to 3.9% |
Table 3: Comparison of Extraction Methods for this compound [4]
| Method | Extraction Yield (µg/mg) | Advantages of MSPD |
| MSPD | 33.63 - 41.03 | Quicker, more effective, less solvent |
| Ultrasound-Assisted Extraction (UAE) | Not specified in the provided text | - |
| Soxhlet Extraction (SE) | Not specified in the provided text | - |
Experimental Protocol: MSPD Extraction of this compound
This protocol is based on the optimized and validated method described in the literature.[4][5][6]
Materials and Reagents:
-
Dried fruit of Gardenia jasminoides Ellis
-
Celite (diatomaceous earth)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass mortar and pestle
-
Solid-phase extraction (SPE) cartridge (e.g., 10 mL polypropylene) with frits
-
Vacuum manifold for SPE
-
Vortex mixer (optional)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UFLC (Ultra-Fast Liquid Chromatography) system for analysis
Procedure:
-
Sample Preparation:
-
Grind the dried fruit of Gardenia jasminoides Ellis into a fine powder.
-
Accurately weigh 0.5 g of the powdered sample into a glass mortar.
-
-
Dispersion:
-
Add 0.75 g of Celite to the mortar.
-
Gently blend the sample and Celite with the pestle for 2-3 minutes until a homogeneous mixture is obtained.
-
-
Column Packing:
-
Place a frit at the bottom of an empty SPE cartridge.
-
Transfer the entire sample-Celite mixture into the cartridge.
-
Gently tap the cartridge to ensure uniform packing.
-
Place a second frit on top of the mixture.
-
-
Elution:
-
Place the packed cartridge on a vacuum manifold.
-
Position a collection vessel (e.g., a volumetric flask) under the cartridge outlet.
-
Add 25 mL of 70% methanol in water to the top of the cartridge.
-
Apply a gentle vacuum to allow the solvent to percolate through the column at a steady drop-wise rate.
-
Continue the elution until all the solvent has passed through the column.
-
-
Analysis:
-
Collect the eluate.
-
The resulting solution can be directly analyzed by UFLC for the quantification of this compound.
-
Visualizations
Diagram 1: Experimental Workflow for MSPD Extraction of this compound
Caption: Workflow for this compound extraction using MSPD.
Diagram 2: Simplified Signaling Pathway Influenced by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating various signaling pathways.[1][2][3][8][9] One of the key pathways is the inhibition of the Toll-like receptor 4 (TLR4) mediated activation of NF-κB and MAPK pathways.
References
- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]
- 2. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 4. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates inflammatory response by suppressing P2Y14 receptor and downstream ERK1/2 signaling pathway in oxygen and glucose deprivation-induced brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Geniposide for In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Geniposide in in vivo efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a good starting dose for this compound in my animal model?
A1: The optimal starting dose for this compound can vary significantly depending on the animal model, the disease indication, and the administration route. Based on published studies, effective doses typically range from 10 mg/kg to 400 mg/kg. For instance, in mouse models of inflammation, doses between 2.5 and 80 mg/kg have shown efficacy[1][2]. In diabetic rat models, doses of 25 mg/kg have been shown to lower blood glucose[2]. It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: I'm not observing the expected therapeutic effect. What could be the issue?
A2: Several factors could contribute to a lack of efficacy:
-
Dosage: The administered dose may be too low for your specific model. Consider performing a dose-escalation study.
-
Bioavailability: this compound has low oral bioavailability, calculated at 9.74% in rats[1][3]. The primary active metabolite is genipin, which is formed by the action of intestinal microflora[4][5]. If using oral administration, factors affecting gut microbiota could influence efficacy.
-
Administration Route: The route of administration significantly impacts bioavailability. Intramuscular (72.69%) and intranasal (49.54%) routes have shown higher bioavailability than intragastric administration in rats[1][3]. Consider an alternative route if oral administration is not effective.
-
Compound Stability: Ensure the this compound solution is prepared fresh and handled correctly to prevent degradation.
Q3: Are there any known toxic effects of this compound I should monitor for?
A3: Yes, hepatotoxicity has been reported, particularly at higher doses. In rats, oral administration of this compound at 574 mg/kg or higher was associated with hepatotoxicity within 24-48 hours[4][6]. Another study noted that oral administration of 320 mg/kg led to increases in serum alanine aminotransferase and aspartate aminotransferase activities in rats[7]. However, doses of 24.3 mg/kg for 90 days did not show evidence of hepatotoxicity[4][6]. It is recommended to monitor liver enzymes and observe animals for signs of distress, such as weight loss, diarrhea, and weakness, especially when using higher doses or longer treatment durations[4].
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is water-soluble. For oral administration, it can be dissolved in saline[8]. For other routes, ensure the solvent is appropriate and sterile. For example, one study prepared a solution for nasal, intragastric, and intravenous administration by dissolving this compound in a solvent containing 1% Tween-80 and 20% ethanol in physiological saline[9]. Always ensure the final solution is clear and free of particulates.
Q5: What is the primary mechanism of action for this compound?
A5: this compound exerts its effects through multiple signaling pathways. It is known to have anti-inflammatory, antioxidant, and neuroprotective properties[1][2]. Key signaling pathways modulated by this compound include NF-κB, PI3K/Akt, MAPK, and AMPK[2][4][10]. Its anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[2][4].
Quantitative Data Summary
Table 1: Summary of Effective this compound Dosages in Preclinical Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Key Findings |
| Mice | LPS-induced Mastitis | 2.5, 5, 10 mg/kg | Intraperitoneal | - | Alleviated mammary gland apoptosis[1]. |
| Rats | STZ-induced Diabetes | 25 mg/kg | Intragastric | 46 days | Lowered blood glucose, total cholesterol, and triglycerides[2]. |
| Mice | Alcohol-induced Liver Injury | 20, 40, 80 mg/kg | Intragastric | - | Inhibited the increase of serum ALT/AST[2]. |
| Rats | Ulcerative Colitis | 25, 50 mg/kg | - | - | Improved colitis symptoms and inhibited inflammatory cytokine release[2]. |
| Mice | LPS-induced Sepsis | 40 mg/kg | - | - | Protected against lethal challenge and downregulated serum endotoxin[2]. |
| Mice | Parkinson's Disease Model | 100 mg/kg | Intraperitoneal | 8 days | Ameliorated bradykinesia and improved motor activity[2]. |
| Rats | Diabetic Wound | - | Oral | 7 days | Promoted wound healing and decreased blood glucose levels[8]. |
Table 2: Summary of this compound Toxicity Studies
| Animal Model | Dosage | Administration Route | Duration | Toxic Effects Observed |
| Rats | ≥ 574 mg/kg | Oral | 24-48 hours | Hepatotoxicity associated with oxidative stress[4][6]. |
| Rats | 320 mg/kg | Oral | - | Increased serum ALT and AST activities[7]. |
| Rats | 300 mg/kg | - | 3 days | Weight loss, diarrhea, weakness, abnormal liver function[4]. |
| Rats | 100 mg/kg | Oral | 26 weeks | Functional impairment in the kidney, liver, spleen, cerebrum, and thymus[4]. |
| Rats | 24.3, 72.9 mg/kg | Oral | 90 days | No evident hepatotoxicity[4][6]. |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Absolute Bioavailability (%) |
| Intragastric (i.g.) | 50 mg/kg | 9.74%[1][3] |
| Intramuscular (i.m.) | 8 mg/kg | 72.69%[1][3] |
| Intranasal (i.n.) | 8 mg/kg | 49.54%[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the this compound powder in sterile, physiological saline (0.9% NaCl). Vortex or sonicate briefly to ensure complete dissolution. A common concentration for oral gavage is 10 mg/mL, but this can be adjusted based on the required dose and maximum gavage volume for the animal model.
-
Sterility: While for oral administration strict sterility is less critical than for injections, it is good practice to prepare the solution in a clean environment.
-
Storage: Prepare the solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol is for informational purposes. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
STZ Preparation: Prepare a fresh solution of STZ in cold, sterile 0.1 M citrate buffer (pH 4.5). The dose to induce diabetes is typically a single intraperitoneal injection of 55-65 mg/kg[8].
-
Induction of Diabetes: Inject the freshly prepared STZ solution intraperitoneally.
-
Glucose Monitoring: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 16.7 mmol/L (300 mg/dL) are considered diabetic and can be included in the study[8].
-
Treatment Initiation: Begin treatment with this compound or vehicle control as per the study design.
Visualizations
Caption: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential hepatotoxicity of this compound, the major iridoid glycoside in dried ripe fruits of Gardenia jasminoides (Zhi-zi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability and Brain-Targeting of this compound in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Geniposide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Geniposide. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the anti-inflammatory effect of this compound in our cell-based assays. What could be the cause?
A: Inconsistent results in this compound experiments can stem from several factors related to the compound itself and the experimental setup. Here are the primary aspects to investigate:
-
Purity and Quality of this compound: The purity of your this compound powder is critical. Commercial preparations can vary in purity, and contaminants may interfere with the experiment. It is advisable to verify the purity of each new batch using methods like High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Compound Stability and Storage: this compound is susceptible to degradation. Ensure it is stored correctly, typically in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Solubility Issues: this compound is soluble in water, methanol, and ethanol.[4] However, at higher concentrations, it may not fully dissolve, leading to inaccurate dosing. Always ensure complete dissolution before adding it to your cell culture medium.
-
Metabolism to Genipin: In many biological systems, this compound is hydrolyzed to its active metabolite, genipin.[5] The rate of this conversion can vary between cell types and experimental conditions, leading to inconsistent biological effects. Consider if measuring genipin levels would be relevant for your model.
Q2: Our in vivo studies with oral administration of this compound show poor efficacy and inconsistent plasma concentrations. Why might this be happening?
A: The oral bioavailability of this compound is known to be low, which can lead to variable results in animal studies.[6] Key factors to consider include:
-
Low Oral Bioavailability: Studies in rats have shown that the absolute oral bioavailability of this compound is approximately 9.67%.[6] This means only a small fraction of the administered dose reaches the systemic circulation.
-
Pharmacokinetic Variability: The pharmacokinetics of this compound can differ significantly depending on the animal model and the disease state being studied.[6]
-
Administration Route: Due to its low oral bioavailability, alternative administration routes such as intravenous injection may provide more consistent exposure.[6] If oral administration is necessary, formulation strategies like liposomes have been explored to enhance absorption and brain targeting.[6]
-
Dosage: High doses of this compound may lead to liver and kidney toxicity, which could confound your experimental results.[6] It is crucial to perform dose-response studies to find the optimal therapeutic window.
Q3: We are struggling to reproduce the neuroprotective effects of this compound described in the literature. What experimental parameters should we double-check?
A: Reproducibility issues in neuroprotection studies with this compound can be linked to several variables in the experimental protocol.
-
Cell Model and Conditions: The choice of neuronal cell line (e.g., PC12, SH-SY5Y) and the specific insult used to induce damage (e.g., oxidative stress, ischemia) are critical.[7] Ensure your experimental conditions closely match those in the cited literature.
-
Timing of Treatment: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the insult) can significantly impact the outcome.
-
Signaling Pathway Activation: this compound's neuroprotective effects are mediated through multiple signaling pathways, including PI3K/Akt, Nrf2/HO-1, and GLP-1R.[6][7][8] Verifying the activation or inhibition of key proteins in these pathways (e.g., phosphorylation of Akt) can help confirm that the compound is acting as expected in your system.
Data Summary Tables
Table 1: Factors Influencing this compound Experimental Outcomes
| Factor | Potential Issue | Recommended Action |
| Compound Purity | Contaminants interfering with bioactivity. | Verify purity of each batch via HPLC.[1][2][3] |
| Stability | Degradation of this compound over time or with improper storage. | Store in a cool, dark, dry place. Prepare fresh solutions. |
| Solubility | Incomplete dissolution leading to inaccurate dosing. | Ensure complete dissolution in an appropriate solvent (water, methanol, ethanol).[4] |
| Metabolism | Conversion to the active metabolite genipin at variable rates.[5] | Consider measuring genipin levels. |
| Bioavailability | Low oral bioavailability leading to inconsistent in vivo effects.[6] | Consider alternative administration routes or formulation strategies.[6] |
| Dosage | High doses may induce toxicity.[6] | Perform dose-response studies to identify the therapeutic window. |
Table 2: Reported In Vitro Concentrations of this compound for Different Effects
| Effect | Cell Line | Concentration | Reference |
| Neuroprotection | Primary hippocampal neurons | 10 µM | [7] |
| Anti-inflammatory | LPS-stimulated mouse mammary epithelial cells | 25, 50, 100 µg/mL | [9] |
| Inhibition of Hepatic Gluconeogenesis | HepG2 cells | Dose-dependent | [7] |
| Reversal of Multidrug Resistance | MG63/DOX cells | 50, 100 µM | [10] |
| Inhibition of Oral Squamous Cell Carcinoma | HSC-3 cells | Dose-dependent | [11] |
Experimental Protocols & Methodologies
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for determining the purity of a this compound sample.
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard (≥98%) in methanol. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Accurately weigh the this compound powder to be tested and dissolve it in methanol to a known concentration.
-
HPLC System: Utilize a C18 column. The mobile phase can consist of a gradient of acetonitrile and water.
-
Detection: Set the UV detector to a wavelength of 238 nm.[12]
-
Analysis: Inject both the standards and the sample. Calculate the purity of the sample by comparing its peak area to the standard curve.
Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages
This protocol outlines a common method to assess the anti-inflammatory properties of this compound.
-
Cell Culture: Culture RAW 264.7 murine macrophages or primary macrophages in appropriate media.
-
Cell Seeding: Seed the cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the media to induce an inflammatory response. Include a vehicle control group (no this compound) and an unstimulated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Endpoint Measurement: Collect the cell supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.[13] Cell lysates can be used to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) and signaling molecules (e.g., phosphorylated NF-κB, p38) via Western blot.[12][13]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: this compound's inhibition of LPS-induced inflammatory pathways.
Caption: Neuroprotective signaling pathways activated by this compound.
References
- 1. This compound, a Principal Component of Gardeniae Fructus, Protects Skin from Diesel Exhaust Particulate Matter-Induced Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Quantitative analysis of this compound in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of commercial Geniposide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability when working with commercial Geniposide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in commercial this compound?
A1: Batch-to-batch variability in commercial this compound, a natural product extracted from the fruits of Gardenia jasminoides, is a significant challenge. The primary sources of this variability can be broadly categorized into two areas: raw material inconsistency and manufacturing process variations.[1]
-
Raw Material Variability: The chemical composition of the botanical raw material can be influenced by numerous factors, including the plant's genetic makeup, geographical origin, climate, fertilization methods, and harvest time.[1] For instance, the concentration of this compound in Gardenia jasminoides fruit is highest in the early green stage and decreases as the fruit ripens.[2]
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Manufacturing Process Variability: Differences in extraction, purification, and drying methods can lead to inconsistencies between batches.[1][3] Common purification techniques include macroporous resin chromatography, centrifugal partition chromatography, and crystallization, each with its own set of parameters that can affect the final product's purity and impurity profile.[4][5][6]
Q2: What is the expected purity of commercial this compound, and how is it determined?
A2: Commercial this compound is available in a range of purities, from lower-percentage extracts (e.g., 10-80%) to highly purified, crystalline powders with purity ≥98%.[7] High-purity this compound is often sold as a reference standard for analytical applications.[8][9] Purity is typically determined by High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).[10][11][12]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain stability and prevent degradation, this compound powder should be stored in a desiccated environment at low temperatures, typically between 2-8°C or below -15°C for long-term storage.[7][13] It is soluble in water, methanol, and ethanol.[14] Prepare solutions fresh for each experiment, as the stability of this compound in different pH solutions can be complex, although it is relatively stable in acidic conditions.[15] Its degradation products can be influenced by factors like pH, temperature, and light.[16]
Q4: Can the biological activity of this compound vary even if the purity is consistent across batches?
A4: Yes, it is possible. Even with consistent purity as determined by HPLC, variations in the impurity profile can affect biological activity. Trace amounts of other iridoid glycosides, degradation products, or residual solvents could potentiate or inhibit the observed effects. Furthermore, this compound itself is often a prodrug that is metabolized into the more active aglycone, Genipin, by intestinal microflora in vivo or by β-glucosidases in vitro.[15][17][18] Variability in the rate of this conversion could lead to inconsistent experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Biological Activity in Cell-Based Assays
You observe that different batches of this compound, used at the same concentration, produce varying levels of response (e.g., anti-inflammatory effect, neuroprotection) in your cell culture experiments.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent biological activity.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Different Impurity Profiles | Even if the main this compound peak is >98%, minor differences in impurities between batches can alter biological effects. Solution: Carefully compare the full HPLC chromatograms of each batch. If significant differences in minor peaks are observed, consider further purification or consult the supplier. |
| Degradation of Stock Solution | This compound in solution may degrade over time, especially if not stored properly. Solution: Always prepare fresh solutions before each experiment from the dry powder. Avoid repeated freeze-thaw cycles. |
| Inconsistent Conversion to Genipin | The observed biological effect may be due to Genipin, the active metabolite of this compound.[17][18] The rate of conversion by endogenous cellular enzymes (e.g., β-glucosidases) might vary. Solution: Co-administer β-glucosidase to ensure complete conversion to Genipin and test Genipin directly as a positive control. |
| Cell Culture Variability | Factors such as cell passage number, confluency, and serum lot can introduce variability. Solution: Standardize all cell culture conditions. When comparing this compound batches, test them in parallel using cells from the same passage and the same lot of reagents. |
Issue 2: Poor Reproducibility in Animal Studies
You are administering this compound orally to rodents and observing high variability in pharmacokinetic profiles or therapeutic outcomes between study groups treated with different batches.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Variable Gut Microbiome Metabolism | This compound is primarily hydrolyzed to Genipin by intestinal microflora.[15] The composition of the gut microbiome can vary significantly between animals, leading to different rates of conversion and absorption. Solution: While difficult to control, co-housing animals and ensuring consistent diet can help normalize the gut microbiome. Alternatively, consider intraperitoneal (IP) injection of Genipin to bypass this metabolic step if appropriate for the study design.[15] |
| Formulation and Dosing Inconsistencies | The vehicle used for oral gavage and the method of preparation can affect the solubility and bioavailability of this compound. Solution: Use a consistent, validated formulation protocol. Ensure the this compound is fully dissolved or uniformly suspended before each administration. |
| Batch Differences in Physical Properties | Variations in particle size or crystal form between batches can impact dissolution rate and oral absorption. Solution: Characterize the physical properties of each batch. If significant differences exist, consult the supplier or consider micronization to achieve a uniform particle size. |
Experimental Protocols
Protocol 1: Quality Control of this compound Purity by HPLC
This protocol provides a general method for determining the purity of a this compound sample. The exact parameters may need to be optimized for your specific HPLC system.
This compound QC Workflow
Caption: Standard experimental workflow for HPLC analysis of this compound.
1. Materials and Reagents:
-
This compound Test Batch
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
0.45 µm Syringe Filters
2. Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Procedure:
-
Standard Preparation: Accurately weigh ~5 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a stock solution of ~0.5 mg/mL.
-
Sample Preparation: Prepare a sample solution of the test batch at the same concentration as the standard.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, ramp to 30% B over 20 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 238 nm[5]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the methanol blank, followed by the reference standard, and then the test sample.
-
Identify the this compound peak in the test sample by comparing its retention time with that of the reference standard.
-
Calculate the purity of the test batch using the area normalization method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
4. Data Interpretation:
-
A high-purity sample should show one major peak for this compound with minimal other peaks.
-
Compare the impurity profiles of different batches to identify potential sources of variability. A consistent retention time for the main peak across batches is expected.
Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways. Variability in your experimental results could stem from off-target effects related to impurities. Understanding the primary pathways can help in designing more specific assays.
This compound Anti-Inflammatory Signaling
This compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory responses.[14][19]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [Purification of this compound in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wholesale Premium this compound 98% – Pure Gardenia Extract for Pharmaceutical & Nutraceutical Applications,Premium this compound 98% – Pure Gardenia Extract for Pharmaceutical & Nutraceutical Applications Factory - Cqherb.com [cqherb.com]
- 8. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scielo.br [scielo.br]
- 11. [Quantitative analysis of this compound in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 24512-63-8・this compound・073-05891[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physical stability of the blue pigments formed from this compound of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional profiling of this compound bioconversion into genipin during gardenia fructus extract fermentation by Lactobacillus (Lactiplantibacillus) plantarum SN13T - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Network pharmacology-based analysis on this compound, a component of gardenia jasminoides, beneficial effects to alleviate LPS-induced immune stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the extraction yield of Geniposide from plant material
Welcome to the technical support center for the extraction of Geniposide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction of this compound from plant materials, primarily Gardenia jasminoides Ellis.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound extraction? A1: The most common source for this compound is the dried ripe fruit of the evergreen shrub Gardenia jasminoides Ellis, also known as Fructus Gardeniae or "Zhizi" in traditional Chinese medicine.[1]
Q2: What are the most common methods for extracting this compound? A2: Common methods include solvent extraction (using ethanol, methanol, or water), ultrasound-assisted extraction (UAE), liquid-liquid two-phase extraction, and purification using macroporous adsorption resins.[1][2][3] More advanced techniques like mechanochemistry and aqueous two-phase extraction have also been explored.[4]
Q3: Which factors are most critical for maximizing this compound extraction yield? A3: The key factors influencing extraction yield are the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time.[1][5] For methods like UAE, ultrasonic power is also a critical parameter.[6][7]
Q4: How is this compound typically quantified after extraction? A4: High-Performance Liquid Chromatography (HPLC) with photodiode-array (PDA) detection is the standard method for the identification and quantification of this compound.[8][9][10] Detection is commonly set around 238-240 nm.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Issue: Low Extraction Yield | 1. Inappropriate solvent choice or concentration. 2. Suboptimal temperature or extraction time. 3. Insufficient grinding of plant material. 4. Incorrect solid-to-liquid ratio. | 1. Optimize the solvent system. A 60-80% ethanol-water solution is often effective.[2][12][13] For ultrasound-assisted extraction, water can also yield good results.[3][5] 2. Adjust parameters. Optimal temperatures are often around 70°C.[3][5] Refluxing twice for 60 minutes each can be effective.[12][13] 3. Ensure the plant material is ground into a fine powder to increase surface area. 4. Optimize the solid-to-liquid ratio; ratios of 1:7 to 1:30 (w/v) have been reported to be effective depending on the method.[3][5][12][13] |
| Issue: High Levels of Impurities (e.g., pigments, pectins) in the Crude Extract | 1. Solvent polarity is too high or too low, co-extracting other compounds. 2. The high viscosity of the extract, often due to pectins, can trap impurities.[14] | 1. Use a purification step after initial extraction. Macroporous adsorption resin (e.g., D101) chromatography is highly effective for removing impurities and enriching this compound.[2] 2. Perform a liquid-liquid extraction step. For example, after aqueous extraction, use n-butanol to selectively extract this compound.[15][5] 3. Treat the extract with activated granular charcoal to remove pigments.[15][5] |
| Issue: this compound Degradation During Processing | 1. Excessive heat during extraction or solvent evaporation. 2. Hydrolysis of this compound into its aglycone, Genipin. | 1. Use a rotary evaporator under reduced pressure for solvent concentration at a controlled temperature (e.g., 50°C).[2] 2. Avoid harsh pH conditions during extraction and processing. |
| Issue: Difficulty in Crystallizing the Final Product | 1. Presence of residual impurities hindering crystallization. 2. Inappropriate crystallization solvent. | 1. Ensure high purity of the this compound solution by using a thorough purification method like macroporous resin chromatography.[2] 2. Use acetone as a solvent for recrystallization to obtain pure this compound crystals.[2] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies to facilitate the comparison of different extraction and purification strategies.
Table 1: Quantitative Comparison of this compound Extraction & Purification Methods
| Method | Plant Material | Solvent / System | Key Parameters | Yield / Purity | Reference |
| Solvent Reflux | Gardenia jasminoides fruit powder | 80% Ethanol | Solid-liquid ratio 1:7, reflux twice for 60 min each. | Highest yield among tested solvents. | [12][13] |
| Ultrasound-Assisted Extraction (UAE) | G. jasminoides fruits | Water | Solid-liquid ratio 1:30, 70°C, 30 min. | 4.1% yield (40.31 mg/g). | [3][5] |
| Ultrasound-Assisted NADES Extraction | G. jasminoides fruits | Choline chloride-propylene glycol (NADES) | 600W power, 20 min, 25°C, 25% water content. | 57.99 mg/g yield. | [6] |
| Liquid-Liquid Two-Phase Extraction | Aqueous residue of G. jasminoides | n-butanol (after treating aqueous phase with sodium carbonate) | Multiple extractions with n-butanol, followed by activated charcoal treatment and crystallization. | 98% purity with 84.8% recovery. | |
| Macroporous Resin Chromatography | G. jasminoides crude extract (from 60% ethanol) | D101 Resin | Elution with 20% ethanol. | High purity product after crystallization from acetone. | [2] |
| Mechanochemistry | G. jasminoides powder | Water (after ball-milling with activated carbon) | Milled for 5 min, then extracted with water at a 10:1 ratio for 5 min at 20°C. | 3.59% yield. | |
| Aqueous Two-Phase Extraction | G. jasminoides fruits | 5% PE62, 7.5% KH₂PO₄, 10% Ethanol | Large-scale extraction. | 77% purity. | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters reported for high-yield extraction.[3][5]
-
Preparation of Plant Material: Grind dried Gardenia jasminoides fruits into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place 10 g of the powdered plant material into a 500 mL flask.
-
Add 300 mL of deionized water to achieve a solid-liquid ratio of 1:30 (w/v).
-
-
Ultrasonic Treatment:
-
Place the flask in an ultrasonic water bath.
-
Set the temperature to 70°C.
-
Apply ultrasonic treatment for 30 minutes. Ensure the water level in the bath is consistent with the solvent level in the flask.
-
-
Collection of Extract:
-
After extraction, immediately filter the mixture through filter paper while hot.
-
Collect the filtrate (the crude extract).
-
-
Solvent Removal:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50-60°C to obtain a concentrated crude extract.
-
-
Quantification:
-
Analyze the this compound content in the crude extract using a validated HPLC method.
-
Protocol 2: Purification of this compound by Macroporous Adsorption Resin (MAR) Chromatography
This protocol describes the purification of a crude this compound extract using D101 resin.[2]
-
Preparation of Crude Extract: Prepare a crude extract using a suitable method, such as the 60% ethanol percolation method described in the literature.[2] Concentrate the extract to a specific this compound concentration (e.g., 6.23 mg/mL).[2]
-
Resin Column Preparation:
-
Wet pack a glass column (e.g., 40 x 3.0 cm) with 100 g of pre-treated D101 macroporous resin.
-
Equilibrate the column by washing with deionized water.
-
-
Sample Loading (Adsorption):
-
Load the crude extract onto the column at a controlled flow rate of 2 bed volumes (BVs) per hour. The recommended feeding volume is approximately 2.5 BVs.[2]
-
-
Washing (Impurity Removal):
-
Wash the column with 3 BVs of deionized water at a flow rate of 3 BVs/h to remove water-soluble impurities like sugars and pigments.
-
-
Elution (Desorption):
-
Elute the adsorbed this compound from the resin using 6 BVs of 20% (v/v) ethanol-water solution.
-
Maintain a flow rate of 2 BVs/h. Collect the eluate.
-
-
Final Processing:
-
Concentrate the collected eluate under vacuum.
-
Precipitate and recrystallize the resulting solid from acetone to obtain high-purity this compound.[2]
-
Dry the final product in a vacuum oven.
-
Mandatory Visualizations
Diagram 1: this compound Extraction & Purification Workflow
Caption: General workflow for the extraction and purification of this compound.
Diagram 2: this compound's Anti-Inflammatory Signaling Pathway
References
- 1. Ultrasound-assisted extraction of this compound from Gardenia jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous two-phase extraction as an effective tool for isolation of this compound from gardenia fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous extraction of crocin and this compound from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]
- 10. scielo.br [scielo.br]
- 11. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of this compound and Its Application in Anesthesiology [crcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple and effective large-scale preparation of this compound from fruit of Gardenia jasminoides Ellis using a liquid-liquid two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Geniposide-Related Assay Interference
Welcome to the technical support center for researchers working with geniposide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with colorimetric cell viability assays like MTT, XTT, and CCK-8?
A1: Yes, there is a potential for interference. While this compound's own color is unlikely to interfere with absorbance readings at the wavelengths used for these assays (typically 450 nm for XTT/CCK-8 and 570 nm for MTT), its chemical properties might. This compound is a plant-derived iridoid glycoside with antioxidant properties.[1] Compounds with reducing potential can directly reduce the tetrazolium salts (MTT, XTT, WST-8) to their colored formazan products, independent of cellular metabolic activity. This can lead to an overestimation of cell viability.
Q2: How can I check if this compound is interfering with my cell viability assay?
A2: A simple control experiment can be performed. Prepare wells with your complete cell culture medium and the same concentrations of this compound you are using in your experiment, but without any cells. Add the MTT, XTT, or CCK-8 reagent and incubate for the same duration as your experimental plates. If you observe a color change in these cell-free wells, it indicates that this compound is directly reducing the tetrazolium salt.
Q3: Does this compound interfere with ELISA assays?
A3: Direct interference with the absorbance reading (typically 450 nm) is unlikely due to this compound's absorbance maximum being at 238 nm.[2] However, indirect interference is possible. This compound has been shown to have anti-inflammatory effects by modulating cytokine production.[1] If your ELISA is measuring a cytokine that is affected by this compound, this is a biological effect, not assay interference. A more direct interference could occur if this compound were to inhibit the activity of the horseradish peroxidase (HRP) enzyme commonly used in ELISAs. There is no direct evidence in the reviewed literature to suggest this compound inhibits HRP, but it is a possibility to consider for unexpected results.
Q4: My experiment involves measuring Reactive Oxygen Species (ROS) using fluorescent probes like DCFH-DA. Can this compound affect the results?
A4: Yes, this compound's intrinsic antioxidant properties can interfere with ROS detection.[3] this compound can scavenge ROS, which would lead to a decrease in the fluorescent signal from probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), potentially underestimating the actual cellular ROS levels.[3] This is a reflection of its biological activity, but it's crucial to differentiate this from a direct quenching of the fluorescent probe itself.
Q5: How does this compound's antioxidant activity impact antioxidant capacity assays like DPPH or ABTS?
A5: In assays designed to measure total antioxidant capacity, such as the DPPH and ABTS assays, the antioxidant activity of this compound is the parameter being measured. Therefore, its ability to scavenge these radicals is an expected outcome and not considered interference.[4][5] However, it's important to run appropriate standards and blanks to ensure the results accurately reflect this compound's contribution.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in the Presence of this compound (MTT, XTT, CCK-8 Assays)
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Cell-Free Control: As mentioned in FAQ 2, incubate this compound in cell-free media with the assay reagent. If a color change occurs, this confirms direct reduction.
-
Subtract Background: If the interference is consistent across concentrations, you can subtract the absorbance values from the cell-free control wells from your experimental wells.
-
Alternative Assay: Consider using a cell viability assay with a different mechanism that is less susceptible to interference from reducing compounds. Examples include:
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Crystal Violet Assay: Stains total cellular protein.
-
ATP-based Assays: Measure cellular ATP levels as an indicator of viability.
-
-
Wash Cells: Before adding the tetrazolium reagent, gently wash the cells with fresh media or PBS to remove any remaining this compound. This can minimize direct interaction with the reagent.
Experimental Workflow to Address Potential MTT Interference
Issue 2: Lower Than Expected Cytokine Levels in an ELISA Assay
Possible Cause: Biological effect of this compound on cytokine production, not assay interference.
Troubleshooting Steps:
-
Spike-Recovery Control: To rule out matrix effects or HRP inhibition, perform a spike-recovery experiment. Add a known amount of the cytokine standard to a sample well already containing your cell supernatant with this compound. Also, add the same amount of standard to a well with just the assay buffer. If you can recover the spiked amount in the sample well (within an acceptable range, e.g., 80-120%), it suggests that this compound is not interfering with the assay's ability to detect the analyte.
-
Consult Literature: Review literature on the known biological effects of this compound on your cell type and the specific cytokine you are measuring to confirm if the observed effect is consistent with its known anti-inflammatory properties.
Signaling Pathway Potentially Modulated by this compound Leading to Reduced Inflammatory Cytokine Production
Issue 3: Reduced ROS Signal When Using Fluorescent Probes
Possible Cause: this compound's antioxidant activity scavenging cellular ROS.
Troubleshooting Steps:
-
Cell-Free ROS Scavenging Control: To confirm this compound's direct ROS scavenging ability in your experimental system, generate ROS in a cell-free manner (e.g., using H₂O₂ and a catalyst like horseradish peroxidase) in the presence and absence of this compound. Add your fluorescent probe and measure the signal. A reduced signal in the presence of this compound will confirm its scavenging activity.
-
Probe Quenching Control: To rule out direct quenching of the fluorescent probe, mix this compound with the oxidized, fluorescent form of the probe (e.g., fluorescein for DCFH-DA) and measure the fluorescence. If the fluorescence is significantly reduced, it indicates direct quenching.
-
Acknowledge Biological Activity: If the reduced ROS signal is due to scavenging, this is a valid biological finding. Report it as such, supported by the appropriate controls.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Cell Viability (MTT/XTT/CCK-8 Assays)
| Cell Line | Assay | This compound Concentration (µM) | Effect on Viability | Citation(s) |
|---|---|---|---|---|
| HaCaT | XTT | 1, 10, 50 | No significant cytotoxicity | [2] |
| MG63/DOX | MTT | 25, 50, 100 | Weakly cytotoxic (<10% inhibition) |[6] |
Table 2: Effect of this compound on Cytokine Production (ELISA)
| Cell Type | Stimulant | Cytokine Measured | This compound Concentration | % Inhibition | Citation(s) |
|---|
| Primary mouse macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Marked inhibition |[2] |
Table 3: Antioxidant Activity of this compound
| Assay | IC50 or Effect | Citation(s) |
|---|---|---|
| ROS Scavenging (DCFH-DA, DHE) | Dose-dependent reduction of UV-B induced ROS | [3] |
| Antioxidant Enzyme Activity | Increased SOD and CAT activity in H₂O₂-treated melanocytes |[7] |
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium Reduction Assays
-
Prepare a 96-well plate.
-
In triplicate wells, add 100 µL of complete cell culture medium.
-
Add the desired concentrations of this compound to these wells. Include a vehicle control (e.g., DMSO or PBS).
-
Add 10 µL of MTT (5 mg/mL), 50 µL of XTT solution, or 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for the same duration as your cell-based experiment (e.g., 2-4 hours) at 37°C.
-
For MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT/CCK-8).
-
A significant increase in absorbance in the this compound-containing wells compared to the media-only wells indicates direct reduction.
Protocol 2: ELISA Spike-Recovery Experiment
-
After treating your cells with this compound, collect the cell culture supernatant.
-
Prepare two sets of wells on your ELISA plate.
-
In the first set, add your cell supernatant containing this compound.
-
In the second set, add only the ELISA assay buffer.
-
Spike both sets of wells with a known, mid-range concentration of the cytokine standard.
-
Proceed with the ELISA protocol as per the manufacturer's instructions.
-
Calculate the concentration of the spiked cytokine in both sets of wells.
-
Calculate the percent recovery using the formula: (% Recovery) = (Concentration in spiked sample / Concentration in spiked buffer) * 100. A recovery between 80-120% is generally considered acceptable.
Disclaimer: This technical support guide is for informational purposes only and is based on publicly available scientific literature. Researchers should always perform appropriate controls for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HPLC for Geniposide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Geniposide using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Peak tailing or fronting for this compound can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, leading to peak tailing.[1][2]
-
Column Overload: Injecting too much sample (mass or volume overload) can lead to distorted peak shapes.[2]
-
Solution: Try diluting your sample or reducing the injection volume.[2]
-
-
Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (higher elution strength) than the mobile phase, it can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[6]
Question: I am not getting baseline separation between this compound and other components in my sample. What should I do?
Answer:
Achieving baseline separation requires optimizing several chromatographic parameters. Consider the following adjustments:
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical for resolution.
-
Isocratic Elution: For simpler separations, an isocratic mobile phase of acetonitrile-water or methanol-water can be effective.[9][10] Fine-tuning the ratio of the organic modifier can improve separation.
-
Gradient Elution: For more complex samples, a gradient elution program, where the mobile phase composition changes over time, can provide better resolution.[3][11] A typical gradient might involve increasing the percentage of the organic solvent during the run.
-
-
Mobile Phase pH: The pH of the mobile phase can influence the retention and selectivity of ionizable compounds. For this compound and related iridoids, acidifying the mobile phase with formic acid or perchloric acid has been shown to improve separation.[3][12]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact retention times and selectivity.[13][14]
-
Flow Rate: Adjusting the flow rate can also impact resolution. A lower flow rate generally provides more time for the analyte to interact with the stationary phase, potentially improving separation, but at the cost of longer run times.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid).[3][11]
-
Detection: UV detection at approximately 238-240 nm.[9][10][11]
-
Column Temperature: 30-35 °C.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[3]
You can then optimize these parameters based on your specific sample and system.
Q2: How can I improve the retention of this compound on a C18 column?
A2: To increase the retention time of this compound on a C18 column, you can:
-
Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.[16]
-
Decrease the column temperature. Lowering the temperature generally increases retention times.[15]
-
Ensure the mobile phase pH is appropriate.
Q3: My retention times for this compound are drifting. What could be the cause?
A3: Drifting retention times can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your samples. It may take 10-20 column volumes for equilibration.[7]
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time.[7] Prepare fresh mobile phase daily and ensure accurate measurements.
-
Fluctuating Column Temperature: Lack of a stable column temperature can cause retention time variability.[15][17] Use a column oven to maintain a consistent temperature.
-
Pump Issues: Leaks in the pump or check valves can lead to inconsistent flow rates and, consequently, drifting retention times.[5]
Data Presentation
Table 1: Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shimpack HRC-ODS[9] | Fused-core C18[3][11] | Reversed-phase C18[10] |
| Mobile Phase | Methanol-Water[9] | Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid)[3][11] | Acetonitrile-Water (16:84, v/v)[10] |
| Elution Mode | Isocratic[9] | Gradient[3][11] | Isocratic[10] |
| Flow Rate | Not Specified | 1.5 mL/min[3][11] | Not Specified |
| Column Temp. | Not Specified | 35 °C[3][11] | Not Specified |
| Detection λ | 240 nm[9][11] | 240 nm[3] | 238 nm[10] |
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound Separation
This protocol is based on a validated method for the quantification of this compound.[3][11]
-
Instrumentation: A standard HPLC system with a UV detector and a column oven.
-
Column: Fused-core C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0 min: 1% B
-
9 min: 25% B
-
10 min: 1% B
-
13 min: 1% B
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (99% A: 1% B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the initial mobile phase for at least 15 minutes. Inject the prepared sample and start the data acquisition.
Visualizations
Caption: Troubleshooting workflow for HPLC separation of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. lcms.cz [lcms.cz]
- 9. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]
- 10. HPLC method for the determination and pharmacokinetic studies on this compound in rat serum after oral administration of traditional Chinese medicinal preparation Yin-Zhi-Ku decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. avantorsciences.com [avantorsciences.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Geniposide-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing increased signs of death and reduced viability after this compound treatment. What are the underlying mechanisms?
A1: this compound can induce cytotoxicity through several mechanisms, primarily by triggering oxidative stress and apoptosis.[1][2] Key events include:
-
Induction of Oxidative Stress: this compound treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS), which damages cellular components.[2][3] This is often accompanied by a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1][2]
-
Mitochondrial Dysfunction: Increased ROS can lead to a loss of mitochondrial membrane potential, a critical event in the apoptotic cascade.[2][4]
-
Apoptosis Activation: this compound can initiate the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria and the activation of key executioner enzymes like caspase-3 and caspase-9.[1][4] It also modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing pro-apoptotic proteins like Bax and P53.[1][3][5] In some cancer cell lines, this compound has been shown to upregulate the expression of cleaved PARP, another marker of apoptosis.[4][6]
Q2: What is a typical effective and/or cytotoxic concentration for this compound in cell culture?
A2: The cytotoxic concentration (IC50) of this compound varies significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. This compound generally exhibits low cytotoxicity in non-cancerous cell lines but can inhibit the proliferation of various cancer cells.[6][7][8] For instance, in some cancer cell lines, significant effects on viability are observed in the micromolar (µM) range.[4][6]
Data Summary: this compound Cytotoxicity
The following table summarizes the reported cytotoxic concentrations of this compound in different human cell lines.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 / Effective Concentration | Reference |
| SCC-9 | Oral Squamous Carcinoma | CCK-8 | 48 h | Significant viability suppression at 12.5, 25, 50, 100 µM | [4] |
| OCI-LY3, OCI-LY7 | Diffuse Large B-cell Lymphoma | CCK-8 | 24 h | Dose-dependent inhibition; 500 µM used for apoptosis studies | [6] |
| MG63/DOX | Doxorubicin-Resistant Osteosarcoma | MTT | 72 h | IC50 > 200 µM (low cytotoxicity) | [9] |
| HepG2 | Hepatocellular Carcinoma | MTT | Not Specified | This compound showed no cytotoxicity up to 1000 µM | [2][10] |
| HeLa, CaSki, CaLo, INBL | Cervical Cancer | MTS | Not Specified | No cytotoxic effects observed | [7] |
Q3: How can I reduce or prevent this compound-related toxicity in my cell culture experiments?
A3: Several strategies can be employed to mitigate this compound-induced toxicity, primarily focused on counteracting oxidative stress and apoptosis.
-
Co-treatment with Antioxidants: Since oxidative stress is a primary driver of toxicity, supplementing the culture medium with antioxidants can be effective.[11][12] Consider using:
-
N-acetylcysteine (NAC): A precursor to glutathione, which can help replenish intracellular antioxidant stores.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[11]
-
Tauroursodeoxycholic acid (TUDCA): Has been shown to work synergistically with this compound to protect against oxygen-glucose deprivation/reoxygenation-induced apoptosis by reducing ROS levels.[13]
-
-
Modulation of Apoptosis and Autophagy:
-
Inhibition of Apoptosis: While often the intended effect in cancer studies, if you need to reduce apoptosis in non-cancer models, using broad-spectrum caspase inhibitors like Z-VAD-FMK can be a strategy, though this may interfere with experimental outcomes.[14]
-
Modulation of Autophagy: The role of autophagy in this compound's effects can be cell-type dependent. In some contexts, this compound protects cells by inducing autophagy to clear damaged components.[15][16] In others, it has been shown to inhibit autophagy to prevent cell death.[17][18] Modulating autophagy with agents like rapamycin (inducer) or chloroquine (inhibitor) could be a strategy, but its effect must be carefully validated in your specific model.[17][19]
-
-
Dose and Duration Optimization: The most straightforward approach is to carefully titrate the this compound concentration and limit the exposure time. High doses and prolonged administration are more likely to cause toxicity.[20][21]
Visualizing Cellular Pathways and Workflows
Diagram 1: this compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the key steps in the mitochondrial (intrinsic) pathway of apoptosis that can be activated by this compound in susceptible cells.
Caption: this compound can trigger apoptosis via oxidative stress and mitochondrial pathways.
Diagram 2: Experimental Workflow for Testing a Protective Agent
This workflow outlines the steps to evaluate the efficacy of a compound in reducing this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effect of this compound and its metabolite genipin on HepG2 cells and mechanism [hero.epa.gov]
- 3. This compound, a Principal Component of Gardeniae Fructus, Protects Skin from Diesel Exhaust Particulate Matter-Induced Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Regulating apoptosis in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Autophagy with this compound Ameliorates Atherosclerosis in [Formula: see text] Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of autophagy by this compound protects against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound on cerebral ischemia/reperfusion-induced neuron damage by inhibiting autophagy via cGAS-STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatoprotective effects of ginsenoside Rk3 in acetaminophen-induced liver injury in mice by activation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 20. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral chronic toxicity study of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of Geniposide purification to remove impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of geniposide purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound extracts?
A1: Crude extracts of Gardenia jasminoides fruits contain a variety of compounds that can be considered impurities in the this compound purification process. These include:
-
Other Iridoid Glycosides: Compounds structurally similar to this compound, such as gardenoside, scandoside methyl ester, and deacetylasperulosidic acid methyl ester.[1]
-
Pigments: Primarily yellow pigments like crocins.[2]
-
Phenolic Compounds: Including flavonoids, tannins, and phenolic acids like chlorogenic acid.[1][3]
-
Organic Acids: Various organic acids are present in the fruit.[3]
-
Sugars and other water-soluble compounds.
Q2: Why is my final this compound product yellowish instead of white?
A2: A yellow tint in the final product typically indicates the presence of co-eluted pigments, most commonly crocins. This can happen if the ethanol concentration used for elution from the macroporous resin is too high, as higher concentrations can desorb these pigments along with this compound.[4]
Q3: My this compound recovery is low after macroporous resin chromatography. What are the possible causes?
A3: Low recovery can be attributed to several factors:
-
Incomplete Adsorption: The flow rate during sample loading might be too high, or the column may be overloaded.
-
Incomplete Elution: The volume of the elution solvent (e.g., aqueous ethanol) may be insufficient to desorb all the bound this compound.
-
Improper Elution Solvent Concentration: The ethanol concentration might be too low for efficient desorption.
Q4: After purification, I see multiple spots on my TLC plate besides this compound. How can I improve the purity?
A4: The presence of multiple spots indicates that impurities with similar polarity to this compound have been co-purified. To enhance purity, consider the following:
-
Optimize Gradient Elution: If using gradient elution, a shallower gradient may improve separation.
-
Recrystallization: This is a crucial step after column chromatography to obtain high-purity this compound.[4]
-
Preparative HPLC: For very high purity, preparative HPLC can be employed as a final polishing step.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of this compound | Co-elution of structurally similar iridoid glycosides or other compounds with similar polarity. | - Optimize the ethanol concentration for elution; lower concentrations (e.g., 20%) are often more selective.[4][6] - Perform one or more rounds of recrystallization after chromatography.[4][7] - For very high purity, use preparative HPLC as a final purification step.[5] |
| Yellow Discoloration of Final Product | Presence of pigments like crocins. | - During macroporous resin chromatography, use a lower concentration of ethanol for elution (e.g., 20%) to avoid desorbing yellow pigments.[4] - Ensure a thorough water wash of the column after sample loading to remove water-soluble pigments before elution.[4][6] |
| Poor Recovery of this compound | - Incomplete adsorption onto the resin. - Incomplete elution from the resin. | - Decrease the flow rate during sample loading.[6] - Ensure the sample load does not exceed the resin's capacity. - Increase the volume of the elution solvent.[4] |
| Crystallization Fails or Yields an Oily Substance | - Presence of impurities hindering crystal formation. - Incorrect solvent system or temperature. | - Ensure the this compound concentrate is sufficiently pure before attempting crystallization.[4] - Use an appropriate solvent for recrystallization, such as acetone or a pyridine-hot ethyl acetate mixture.[4][7] - Allow the solution to cool slowly to facilitate crystal growth.[8] |
| High Backpressure in Chromatography Column | - Clogging of the column with particulate matter from the crude extract. - High viscosity of the sample. | - Filter the crude extract through a 0.45 µm filter before loading it onto the column. - Dilute the sample to reduce its viscosity. |
Quantitative Data on this compound Purification Methods
| Purification Method | Starting Material | Purity Achieved | Recovery | Reference |
| Macroporous Resin (D101) + Crystallization | 60% ethanol extract of G. jasminoides | High Purity (white crystal) | Not specified | [4] |
| Macroporous Resin (D301R) | G. jasminoides extract | Light yellow powder | Not specified | [6] |
| Centrifugal Partition Chromatography (CPC) | 80% methanolic extract of G. jasminoides | 95% | 11.24% (from crude extract) | [9] |
| Polyamide Column + Recrystallization | G. jasminoides extract | >95% | Not specified | [7] |
| Matrix Solid Phase Dispersion (MSPD) - UFLC | Fruit of G. jasminoides | Not applicable (analytical method) | 87.9% to 104.8% | [10] |
Experimental Protocols
Macroporous Resin Chromatography followed by Crystallization
This protocol is a synthesis of methods described in the literature for this compound purification.[4][6]
a. Preparation of Crude Extract:
-
Extract powdered Gardenia jasminoides fruits with 60% aqueous ethanol.
-
Concentrate the resulting extract under vacuum to obtain a crude extract solution.
b. Macroporous Resin Chromatography:
-
Pre-treat D101 or a similar macroporous resin by washing with ethanol and then water until neutral.
-
Pack the resin into a glass column.
-
Load the crude extract solution onto the column at a flow rate of approximately 2 bed volumes (BV)/hour.
-
Wash the column with 3 BV of deionized water at a flow rate of 3 BV/hour to remove water-soluble impurities.
-
Elute this compound from the column using 6 BV of 20% aqueous ethanol at a flow rate of 2 BV/hour. Collect the eluate.
c. Concentration and Crystallization:
-
Concentrate the collected eluate under vacuum to a thick paste.
-
Dissolve the paste in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to facilitate crystallization.
-
Collect the white crystals by filtration and dry them under vacuum.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC can be utilized as a final step after initial purification by macroporous resin chromatography.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of acetonitrile and water. A common ratio is 15:85 (acetonitrile:water).[11]
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Post-purification: Evaporate the solvent from the collected fraction under vacuum to obtain pure this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for this compound purification.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Frontiers | Recovery of Crocins From Floral Tissue of Gardenia jasminoides Ellis [frontiersin.org]
- 3. Chemical composition differences in wild Gardenia jasminoides fruits across provenances using metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Purification of this compound in the extract fluid of Gardenia jasminoides with macroporous absorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101880300A - Purification process of this compound - Google Patents [patents.google.com]
- 8. LabXchange [labxchange.org]
- 9. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Transformation of this compound into Genipin by Immobilized β-Glucosidase in a Two-Phase Aqueous-Organic System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Robust Analytical Methods for Geniposide
Welcome to the technical support center for the analysis of Geniposide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1][2][3] Typically, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.[3] Detection is usually performed using a UV detector at a wavelength of around 238-240 nm.[2][3]
Q2: What are the key parameters to consider for HPLC method development for this compound?
A2: For robust HPLC method development for this compound, the following parameters are crucial:
-
Mobile Phase: A gradient of acetonitrile and water is common. The addition of 0.1% formic acid can improve peak symmetry.[3]
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is often employed.[1][3]
-
Detection Wavelength: The maximum absorbance for this compound is typically observed around 238-240 nm.[2][3]
-
Column Temperature: Maintaining a consistent column temperature, for example, at 35°C, can enhance reproducibility.[3]
Q3: How can I extract this compound from its natural source, Gardenia jasminoides fruits?
A3: Several methods can be used for the extraction of this compound from Gardenia jasminoides fruits, including:
-
Ultrasonic Extraction: This method uses ultrasonic waves to facilitate the extraction process, often with a methanol-water solvent.[2]
-
Macroporous Adsorption Resin Chromatography: This technique is effective for both extraction and purification.[4][5]
-
Mechanochemistry: A novel method that involves ball-milling with an adsorbent like activated carbon followed by solvent extraction.[6]
-
Ultrasound-Assisted Natural Deep Eutectic Solvents (NADES): A green extraction method that can be optimized for high yields.[7]
Q4: Is this compound stable during analysis and storage?
A4: this compound is generally stable under typical analytical conditions. However, its stability can be affected by factors such as pH and temperature. It is important to investigate the stability of this compound in the sample matrix and during storage to ensure accurate quantification. Stability-indicating HPLC methods are developed through forced degradation studies to ensure the method can separate this compound from its degradation products.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
dot
Caption: Troubleshooting workflow for poor HPLC peak shape.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can help to suppress the ionization of residual silanols on the column packing material and improve peak symmetry.[3]
-
-
Possible Cause 2: Column degradation or contamination.
-
Solution: Over time, HPLC columns can degrade or become contaminated, leading to poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace the column. Using a guard column can help to extend the lifetime of the analytical column.
-
-
Possible Cause 3: Sample overload.
-
Solution: Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
-
-
Possible Cause 4: Co-eluting impurities.
-
Solution: If an impurity is co-eluting with this compound, it can affect the peak shape. Adjusting the mobile phase gradient or composition may help to separate the interfering peak.
-
Problem 2: Inconsistent retention times for this compound.
dot
Caption: Troubleshooting inconsistent HPLC retention times.
-
Possible Cause 1: Fluctuations in pumping pressure or flow rate.
-
Solution: Ensure the HPLC pump is functioning correctly and that there are no leaks in the system. Degassing the mobile phase can prevent bubble formation, which can affect pump performance.
-
-
Possible Cause 2: Inconsistent mobile phase composition.
-
Solution: Prepare fresh mobile phase and ensure the composition is accurate, especially when using a gradient elution.
-
-
Possible Cause 3: Insufficient column equilibration time.
-
Solution: Before injecting the first sample, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly important for gradient methods.
-
-
Possible Cause 4: Changes in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.[3]
-
Extraction and Sample Preparation Troubleshooting
Problem 3: Low recovery of this compound during extraction from plant material.
dot
Caption: Troubleshooting for low this compound extraction yield.
-
Possible Cause 1: Inefficient extraction solvent.
-
Solution: The choice of extraction solvent is critical. For this compound, mixtures of alcohol (methanol or ethanol) and water are commonly used.[4][5] The optimal ratio may need to be determined experimentally. For example, a study on macroporous resin purification found that 60% ethanol-water was effective for the initial extraction.[5]
-
-
Possible Cause 2: Sub-optimal extraction conditions.
-
Solution: Factors such as extraction time, temperature, and the solid-to-liquid ratio can all affect extraction efficiency. These parameters should be optimized. For instance, in mechanochemical extraction, the milling time and rotation speed are key parameters to optimize.[6]
-
-
Possible Cause 3: Incomplete release from the plant matrix.
-
Solution: The physical properties of the plant material can affect extraction. Ensure the material is finely powdered to maximize the surface area for extraction. Pre-treatment of the sample may also be beneficial.
-
Problem 4: Matrix effects interfering with LC-MS analysis of this compound in biological samples.
-
Possible Cause 1: Ion suppression or enhancement.
-
Solution: Biological matrices are complex and can significantly affect the ionization of the analyte in the mass spectrometer source.
-
Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is a common and effective technique for removing interfering matrix components before LC-MS analysis.[9]
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from the matrix components that are causing ion suppression or enhancement.
-
Internal Standard: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
-
-
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol is a general guideline based on commonly used methods.[1][2][3]
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 10-40% B; 20-25 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 240 nm |
Protocol 2: Ultrasonic Extraction of this compound from Gardenia jasminoides
This protocol is based on a validated method for this compound extraction.[2]
| Step | Description |
| 1. Sample Prep | Grind dried Gardenia jasminoides fruits to a fine powder. |
| 2. Extraction | Weigh 1.0 g of powder into a flask. Add 50 mL of 70% methanol. |
| 3. Ultrasonication | Place the flask in an ultrasonic bath and sonicate for 60 minutes. |
| 4. Filtration | Filter the extract through a 0.45 µm membrane filter. |
| 5. Analysis | The filtrate is ready for HPLC analysis. |
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Analysis
This table summarizes typical validation parameters for a robust HPLC method for this compound, based on literature values.[3]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 500 µg/mL |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.4 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Peak Purity | > 0.99 |
Table 2: Comparison of this compound Extraction Methods
This table provides a qualitative comparison of different extraction methods.
| Method | Advantages | Disadvantages |
| Ultrasonic Extraction | Fast, efficient | May require optimization of sonication time and power |
| Macroporous Resin | Good for purification | Can be more time-consuming |
| Mechanochemistry | Novel, potentially high selectivity | Requires specialized equipment (ball mill) |
| NADES Extraction | "Green" method, tunable | May require screening of different NADES combinations |
References
- 1. mdpi.com [mdpi.com]
- 2. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]
- 3. scielo.br [scielo.br]
- 4. thaiscience.info [thaiscience.info]
- 5. thaiscience.info [thaiscience.info]
- 6. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous extraction of crocin and this compound from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. HPLC method for the determination and pharmacokinetic studies on this compound in rat serum after oral administration of traditional Chinese medicinal preparation Yin-Zhi-Ku decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Geniposide and Genipin
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Geniposide and its aglycone, Genipin. Both are iridoid compounds derived from the fruit of Gardenia jasminoides, a plant used extensively in traditional medicine. This analysis synthesizes findings from preclinical studies, focusing on their mechanisms of action, supported by experimental data and detailed protocols.
Introduction
This compound is the primary iridoid glycoside found in Gardenia jasminoides. Following oral administration, this compound is largely hydrolyzed by intestinal microflora into its active metabolite, Genipin.[1][2] This metabolic conversion is crucial, as many studies suggest that Genipin is the principal bioactive compound responsible for the observed pharmacological effects.[3][4] Both compounds have demonstrated significant potential in mitigating neuronal damage across various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, primarily through anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[5][6][7]
Quantitative Data Comparison
The following tables summarize quantitative data from key preclinical studies, offering a direct comparison of the neuroprotective efficacy of this compound and Genipin in various experimental models.
Table 1: Effects on Oxidative Stress Markers in a Mouse Model of Hepatic Ischemia/Reperfusion (I/R) Injury
This study provides a direct comparison of orally administered this compound and Genipin in a model relevant to oxidative stress-induced cell death, a common pathway in neurodegeneration.
| Parameter | Control (Sham) | I/R Injury | I/R + this compound (100 mg/kg) | I/R + Genipin (50 mg/kg) | Reference |
| Lipid Peroxidation (MDA, nmol/mg protein) | ~0.20 | ~0.45 | ~0.28 | ~0.28 | [8][9] |
| GSH/GSSG Ratio | 8.87 ± 0.77 | 2.87 ± 0.44 | 5.96 ± 0.61 | 6.28 ± 0.53 | [8][9] |
| Heme Oxygenase-1 (HO-1) Expression (% of Sham) | 100% | 177.1% | 240.1% | 233.7% | [8][9] |
Data are presented as mean ± SEM or as approximations derived from graphical representations in the cited literature.
Table 2: Effects on Apoptotic Markers in a Mouse Model of Hepatic I/R Injury
| Parameter | I/R Injury | I/R + this compound (100 mg/kg) | I/R + Genipin (50 mg/kg) | Reference |
| Caspase-3 Activity (% of Sham) | ~250% | ~150% | ~130% | [8][9] |
| TUNEL-Positive Cells (Apoptotic Cells) | Markedly Increased | Significantly Reduced | Significantly Reduced | [8][9] |
Data are presented as approximations derived from graphical representations in the cited literature.
Mechanisms of Neuroprotection and Signaling Pathways
Both compounds exert neuroprotective effects through multiple signaling pathways. While there is considerable overlap, some mechanisms are more prominently associated with one compound over the other.
This compound: Key Signaling Pathways
This compound has been shown to modulate several pathways critical for neuronal survival and function. Its effects are notably linked to anti-inflammation and the activation of pro-survival signals.
-
GLP-1R/PI3K/Akt Pathway: this compound is an agonist for the glucagon-like peptide-1 receptor (GLP-1R).[10][11] Activation of this receptor triggers the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins like Bcl-2.[11]
-
RAGE/NF-κB Pathway: In models of Alzheimer's disease, this compound can block the ligation of amyloid-beta (Aβ) oligomers to the Receptor for Advanced Glycation End products (RAGE).[12] This inhibition suppresses the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing neuroinflammation.[12]
-
Nrf2 and mTOR Pathways: In models of Parkinson's disease, this compound provides neuroprotection by activating the Nrf2 antioxidant signaling pathway and the mTOR pathway, which is involved in suppressing apoptosis.[13]
References
- 1. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 2. Apoptosis induced by genipin in human leukemia K562 cells: involvement of c-Jun N-terminal kinase in G2/M arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Genipin—Simple but Significant Bioactive Iridoid for Therapeutical Application and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound on Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Geniposide's Anti-Inflammatory Prowess: A Comparative Analysis Against Established Drugs
For Immediate Release
A comprehensive review of preclinical studies highlights the potential of Geniposide, a natural compound extracted from the fruit of Gardenia jasminoides, as a potent anti-inflammatory agent. This comparison guide provides researchers, scientists, and drug development professionals with an objective analysis of this compound's efficacy against established anti-inflammatory drugs, supported by experimental data. The guide delves into the molecular mechanisms of this compound and offers a side-by-side look at its activity in comparison to the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
Unveiling the Anti-Inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. It has been shown to significantly suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-17 (IL-17).[1][2] Concurrently, this compound upregulates the expression of anti-inflammatory cytokines such as interleukin-4 (IL-4), interleukin-10 (IL-10), and transforming growth factor-beta1 (TGF-β1).[1]
The underlying mechanism for this modulation of cytokine expression involves the inhibition of critical inflammatory signaling pathways. Studies have demonstrated that this compound can block the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] Furthermore, it has been found to inhibit the RhoA/p38MAPK/NF-κB/F-actin signaling pathway, which is implicated in the hyperpermeability of fibroblast-like synoviocytes in rheumatoid arthritis.[1]
Quantitative Comparison of Anti-Inflammatory Activity
While direct head-to-head clinical trials are limited, preclinical data provides valuable insights into the comparative efficacy of this compound. The following table summarizes the inhibitory effects of this compound on key inflammatory mediators. For comparison, the established mechanisms of action for Indomethacin and Dexamethasone are also presented.
| Feature | This compound | Indomethacin | Dexamethasone |
| Primary Mechanism | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and signaling pathways (NF-κB, MAPK).[1][2] | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin synthesis.[3] | Binds to glucocorticoid receptors, leading to the inhibition of inflammatory gene expression and induction of anti-inflammatory genes like DUSP1.[4] |
| Effect on TNF-α | Significant reduction in expression.[5] IC50 value calculated as 1.36 g/kg in a diabetic rat wound healing model.[5] | Indirectly reduces inflammation-associated TNF-α production. | Suppresses TNF-α gene expression.[4] |
| Effect on IL-1β | Significant reduction in expression.[5] IC50 value calculated as 1.02 g/kg in a diabetic rat wound healing model.[5] | Indirectly reduces inflammation-associated IL-1β production. | Suppresses IL-1β gene expression.[4] |
| Effect on IL-6 | Significant reduction in expression.[5] IC50 value calculated as 1.23 g/kg in a diabetic rat wound healing model.[5] | Indirectly reduces inflammation-associated IL-6 production. | Suppresses IL-6 gene expression. |
| Effect on COX-2 | Reduces expression.[6] | Potent inhibitor. | Suppresses COX-2 gene expression.[4] |
| Effect on NF-κB | Inhibits activation and nuclear translocation.[1][6] | Does not directly target NF-κB. | Can inhibit NF-κB signaling.[4] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's anti-inflammatory properties, detailed methodologies for key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants or serum samples.
-
Coating: A microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Standards with known concentrations of the cytokine and the experimental samples are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[7][8][9]
Western Blotting for NF-κB Activation
This protocol describes the detection of NF-κB activation by analyzing the phosphorylation and nuclear translocation of the p65 subunit.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from cell lysates. It is crucial to add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.[10]
-
Protein Quantification: The protein concentration of each extract is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65 or anti-NF-κB p65).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The band intensity is quantified to determine the relative protein expression levels.
Visualizing the Molecular Pathways and Experimental Processes
To provide a clearer understanding of the complex biological processes and experimental setups, the following diagrams have been generated using the DOT language.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for in vitro validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-arthritic and immunomodulatory effects of this compound: a systematic review and meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates Aβ25–35-induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Human TNFaIP6(Tumor Necrosis Factor Alpha Induced Protein 6) ELISA Kit [elkbiotech.com]
- 9. Human Tumor Necrosis Factor Alpha Induced Protein 6 (TNFAIP-6 / TNFAIP6) ELISA [krishgen.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Geniposide: A Comparative Analysis Across Disease Models
An in-depth examination of the iridoid glycoside, Geniposide, reveals its significant therapeutic efficacy across a spectrum of disease models, including neurodegenerative, inflammatory, and metabolic disorders. Extracted from the fruit of Gardenia jasminoides, this natural compound has demonstrated potent pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. [1] This guide provides a comparative analysis of this compound's effectiveness, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.
Efficacy in Neurodegenerative Disease Models
This compound has shown considerable promise in preclinical models of Alzheimer's and Parkinson's disease. Its neuroprotective effects are largely linked to its ability to modulate signaling pathways involved in neuronal survival, inflammation, and oxidative stress.[2][3]
In models of Alzheimer's disease, this compound has been shown to reduce the burden of amyloid-β (Aβ) peptides, a hallmark of the disease. For instance, in APP/PS1 transgenic mice, administration of this compound (5, 10, and 20 mg/kg, i.g.) for four weeks significantly lowered the levels of cerebral Aβ1-40 and Aβ1-42.[2] In vitro studies using primary cultured mouse cortical neurons demonstrated that this compound (2.5, 5, and 10 μM) protects against Aβ-induced neuronal injury by preserving mitochondrial function and reducing oxidative stress.[2]
Similarly, in Parkinson's disease models, this compound exhibits protective effects on dopaminergic neurons. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, intraperitoneal injection of this compound (100 mg/kg) for eight days improved motor function and restored the number of tyrosine hydroxylase-positive neurons in the substantia nigra.[2][4] The underlying mechanism involves the suppression of apoptosis and the enhancement of growth factor signaling.[4][5] Further studies in a rotenone-induced mouse model showed that this compound (25 and 50 mg/kg, p.o.) improved motor dysfunction and attenuated dopaminergic neurodegeneration by modulating the Nrf2 and mTOR signaling pathways.[6]
Table 1: Comparative Efficacy of this compound in Neurodegenerative Disease Models
| Disease Model | Organism/Cell Line | This compound Dosage | Key Findings | Reference |
| Alzheimer's Disease | ||||
| APP/PS1 Transgenic Mice | Mouse | 5, 10, 20 mg/kg, i.g. for 4 weeks | Decreased cerebral Aβ1-40 and Aβ1-42 levels. | [2] |
| STZ-treated APP/PS1 Mice | Mouse | Not specified | Significantly decreased cerebral Aβ1-40 and Aβ1-42 concentrations. | [7] |
| Primary Cortical Neurons | Mouse | 2.5, 5, 10 μM | Protected against Aβ-induced neuronal injury, preserved mitochondrial function. | [2] |
| SH-SY5Y Cells | Human Neuroblastoma | 100 μM | Ameliorated formaldehyde-induced cell injury. | [2] |
| Parkinson's Disease | ||||
| MPTP-induced Model | Mouse | 100 mg/kg, i.p. for 8 days | Improved motor activity, restored TH-positive neurons, reduced apoptosis. | [2][4] |
| Rotenone-induced Model | Mouse | 25, 50 mg/kg, p.o. for 60 days | Improved motor dysfunction, attenuated dopaminergic neurodegeneration. | [6] |
Efficacy in Inflammatory Disease Models
This compound's potent anti-inflammatory effects have been validated in various models of inflammation-driven diseases, such as arthritis, mastitis, and colitis.[8][9][10] Its mechanism of action often involves the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.[3][9]
In a rat model of adjuvant-induced arthritis, oral administration of this compound (30, 60, and 120 mg/kg) was shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines TNF-α, IL-1, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[11] Similarly, in a lipopolysaccharide (LPS)-induced mastitis mouse model, intraperitoneal administration of this compound (2.5, 5, and 10 mg/kg) significantly attenuated the infiltration of inflammatory cells and reduced the expression of TNF-α, IL-1β, and IL-6.[2][9]
This compound has also demonstrated therapeutic potential in experimental colitis. In a trinitro-benzene-sulfonic acid (TNBS)-induced colitis model in rats, oral treatment with this compound (25 and 50 mg/kg) for 14 days ameliorated colitis symptoms, suppressed the release of inflammatory cytokines, and restored the impaired intestinal barrier function.[10][12] This was associated with the downregulation of NF-κB, COX-2, and iNOS expression.[10]
Table 2: Comparative Efficacy of this compound in Inflammatory Disease Models
| Disease Model | Organism/Cell Line | This compound Dosage | Key Findings | Reference |
| Rheumatoid Arthritis | ||||
| Adjuvant-induced Arthritis | Rat | 30, 60, 120 mg/kg, p.o. | Decreased TNF-α, IL-1, IL-6; Increased IL-10. | [11] |
| TNF-α-treated Fibroblast-like Synoviocytes | Rat | Not specified | Inhibited cell proliferation. | [1] |
| Mastitis | ||||
| LPS-induced Mastitis | Mouse | 2.5, 5, 10 mg/kg, i.p. | Attenuated inflammatory cell infiltration; Decreased TNF-α, IL-1β, IL-6. | [2][9] |
| LPS-stimulated Mammary Epithelial Cells | Mouse | 25, 50, 100 µg/mL | Inhibited TNF-α, IL-1β, IL-6 expression. | [2] |
| Ulcerative Colitis | ||||
| TNBS-induced Colitis | Rat | 25, 50 mg/kg, i.g. for 14 days | Ameliorated colitis symptoms; Decreased TNF-α, IL-1β, IL-6. | [10] |
| DSS-induced Colitis | Mouse | 10, 20 mg/kg for 4 weeks | Reduced intestinal inflammation; Improved immune function. | [12] |
Efficacy in Metabolic Disorder Models
This compound has emerged as a promising agent for the management of metabolic diseases, particularly diabetes and non-alcoholic steatohepatitis (NASH).[13][14] Its beneficial effects are linked to improved glucose and lipid metabolism, enhanced insulin sensitivity, and protection of pancreatic β-cells.[13]
In streptozotocin (STZ)-induced diabetic rats, intragastric administration of this compound (25 mg/kg) for 46 days significantly lowered blood glucose, total cholesterol, and triglyceride levels, while increasing insulin levels.[2] In high-fat diet and STZ-induced type 2 diabetic mice, this compound (200 and 400 mg/kg) for two weeks dose-dependently reduced blood glucose, insulin, and triglyceride levels.[2] this compound also promotes β-cell regeneration and protects them from apoptosis.[2][15]
In a high-fat diet-induced model of NASH in rats, treatment with this compound (25, 50, and 100 mg/kg) for six weeks improved liver histology, and reduced serum levels of ALT, AST, total cholesterol, triglycerides, and free fatty acids.[2] A study on a mouse model of NASH showed that a combination of this compound (90 mg/kg) and chlorogenic acid improved liver and blood lipids and was associated with regulation of gut microbiota and bile acid signaling.[16]
Table 3: Comparative Efficacy of this compound in Metabolic Disorder Models
| Disease Model | Organism/Cell Line | This compound Dosage | Key Findings | Reference |
| Diabetes Mellitus | ||||
| STZ-induced Diabetic Rats | Rat | 25 mg/kg, i.g. for 46 days | Lowered blood glucose, total cholesterol, triglycerides; Increased insulin. | [2] |
| High-fat Diet and STZ-induced T2DM | Mouse | 200, 400 mg/kg for 2 weeks | Reduced blood glucose, insulin, and triglyceride levels. | [2] |
| High-fat Diet and db/db Mice | Mouse | 100 mg/kg, i.g. | Promoted β-cell regeneration, normalized blood glucose. | [2] |
| Diabetic Wound Model | Rat | 200, 400, 500 mg/kg, p.o. | Promoted wound healing, reduced inflammatory factors. | [17] |
| Non-alcoholic Steatohepatitis (NASH) | ||||
| High-fat Diet-induced NASH | Rat | 25, 50, 100 mg/kg for 6 weeks | Improved liver histology; Reduced serum ALT, AST, lipids. | [2] |
| High-fat Diet-induced NASH | Mouse | 90 mg/kg, i.g. for 4 weeks (with chlorogenic acid) | Reduced blood and liver lipids; Improved gut microbiota. | [16] |
Experimental Protocols and Methodologies
A comprehensive understanding of this compound's efficacy requires a detailed look at the experimental methods used to generate the presented data.
Key In Vivo Experimental Models
-
MPTP-Induced Parkinson's Disease Model: Male C57BL/6 mice are typically used. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection (e.g., 30 mg/kg) to induce dopaminergic neurodegeneration. This compound is then administered (e.g., 100 mg/kg, i.p.) for a specified period. Behavioral tests such as the open field test and rotarod test are used to assess motor function. Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neurons and TUNEL staining to assess apoptosis in the substantia nigra.[4][5]
-
LPS-Induced Inflammation Model: To induce systemic inflammation or localized inflammation like mastitis, lipopolysaccharide (LPS) is administered to rodents. For mastitis, an intraductal injection of LPS is performed. This compound is administered before or after the LPS challenge. The anti-inflammatory effect is evaluated by measuring the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA, and by histological examination of tissue sections for inflammatory cell infiltration.[9]
-
Streptozotocin-Induced Diabetes Model: Diabetes is induced in rodents by intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells. After the onset of hyperglycemia, animals are treated with this compound orally for several weeks. Efficacy is assessed by monitoring blood glucose levels, serum insulin, and lipid profiles. Oral glucose tolerance tests (OGTT) can also be performed.[2][7]
Key In Vitro Experimental Assays
-
Cell Viability Assay (MTT): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. Cells are seeded in 96-well plates and treated with this compound at various concentrations. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured using a microplate reader.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. To measure cytokine levels, wells of a microplate are coated with a capture antibody specific for the cytokine of interest. Samples (e.g., serum, cell culture supernatant) are added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme into a detectable signal. The intensity of the signal is proportional to the concentration of the cytokine in the sample.[11][12]
-
Western Blotting: This technique is used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane. The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a detectable signal. This allows for the visualization and quantification of the target protein's expression level.[9][11]
Signaling Pathways and Molecular Mechanisms
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. The diagrams below illustrate some of the key pathways involved in its mechanism of action.
References
- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of this compound on Parkinson's disease model mice | CHEN | Chinese Journal of Contemporary Neurology and Neurosurgery [cjcnn.org]
- 6. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound attenuates insulin-deficiency-induced acceleration of β-amyloidosis in an APP/PS1 transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects and pharmacokinetics study of this compound on rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes splenic Treg differentiation to alleviate colonic inflammation and intestinal barrier injury in ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound plus chlorogenic acid reverses non-alcoholic steatohepatitis via regulation of gut microbiota and bile acid signaling in a mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolic Pathways of Geniposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Geniposide, a major bioactive iridoid glycoside found in the fruit of Gardenia jasminoides Ellis. Understanding the species-specific metabolism of this compound is crucial for the preclinical evaluation and clinical development of this promising natural product. This document summarizes the available experimental data on the biotransformation of this compound in rats and humans, and discusses the anticipated metabolic pathways in dogs based on general species differences in drug metabolism.
Executive Summary
This compound undergoes extensive metabolism that varies significantly across species. In rats, the primary metabolic pathway involves hydrolysis by intestinal microflora to its aglycone, genipin, which is then absorbed and undergoes extensive phase II metabolism, including glucuronidation and sulfation. A multitude of metabolites have been identified in rats, indicating a complex biotransformation process. In humans, after oral administration, this compound is also hydrolyzed to genipin by gut microbiota, followed by absorption and subsequent metabolism, including glucuronidation. While direct studies on this compound metabolism in dogs are limited, it is anticipated that, similar to other species, hydrolysis and subsequent conjugation reactions will be the major metabolic routes.
Data Presentation: Comparative Metabolite Profile
The following table summarizes the identified metabolites of this compound and its aglycone, genipin, in different species based on current literature.
| Metabolic Reaction | Metabolite | Rat | Human | Dog | References |
| Hydrolysis (Deglycosylation) | Genipin | ✓ | ✓ | Predicted | [1][2][3][4] |
| Glucuronidation | Genipin-1-O-glucuronic acid | ✓ | ✓ | Predicted | [3][4][5] |
| Genipic acid glucuronide | ✓ | Predicted | [3] | ||
| Sulfation | Genipin-monosulfate | ✓ | Predicted | [6] | |
| Hydroxylation | Hydroxylated genipin | ✓ | Predicted | [7] | |
| Demethylation | Demethylated genipin | ✓ | Predicted | [7] | |
| Taurine Conjugation | Genipin-taurine conjugate | ✓ | [7] | ||
| Cysteine Conjugation | Genipin-cysteine S-conjugate | ✓ | [7] | ||
| Hydrogenation | Hydrogenated genipin | ✓ | [7] | ||
| Decarboxylation | Decarboxylated genipin | ✓ | [7] | ||
| Oxidation | Genipic acid | ✓ | Predicted | [3] | |
| Genipinic acid | ✓ | Predicted | [3] |
✓: Identified; Predicted: Based on general metabolic pathways for similar compounds in the species.
Cross-Species Comparison of Metabolic Pathways
The metabolism of this compound is a multi-step process initiated by the gut microbiome, followed by hepatic and extrahepatic metabolism.
Rat
In rats, orally administered this compound is poorly absorbed in its intact form. The primary metabolic event is the hydrolysis of the glucose moiety by β-glucosidases of the intestinal bacteria to form its aglycone, genipin.[2][4] Genipin is then readily absorbed and undergoes extensive phase II metabolism. The main metabolic reactions in rats include:
-
Glucuronidation: Genipin is extensively conjugated with glucuronic acid to form genipin-1-O-glucuronic acid.[5]
-
Sulfation: Genipin also undergoes sulfation to form genipin-monosulfate.[6]
-
Other Reactions: A multitude of other metabolites have been identified in rats, arising from hydroxylation, demethylation, taurine conjugation, cysteine S-conjugation, hydrogenation, and decarboxylation.[7] In total, over 30 metabolites of this compound have been detected in rat plasma, urine, feces, and various tissues.[5]
Human
Historically, studies with intravenously administered this compound suggested that it is primarily excreted unchanged. However, recent studies focusing on oral administration reveal a metabolic pathway similar to that in rats, which is more relevant for the intended clinical use of this natural product. After oral intake of iridoid-containing products, the following has been observed:
-
Hydrolysis: Similar to rats, this compound is hydrolyzed by human intestinal microflora to genipin.[2][3][4]
-
Absorption and Further Metabolism: Genipin and its derivatives, such as genipic acid and genipinic acid, are absorbed and have been identified in human urine.[3]
-
Glucuronidation: Glucuronide conjugates of genipic acid have also been detected in human urine, indicating that glucuronidation is a significant metabolic pathway in humans.[3]
Dog
Direct experimental data on the metabolism of this compound in dogs is currently unavailable. However, based on general principles of comparative drug metabolism, a metabolic pathway similar to that in rats and humans can be predicted.
-
Hydrolysis: It is highly likely that intestinal microflora in dogs would also hydrolyze this compound to genipin.
-
Conjugation: Glucuronidation is a major metabolic pathway for many drugs in dogs. Therefore, it is anticipated that genipin would undergo extensive glucuronidation in dogs. Pharmacokinetic studies of other compounds, such as genistein, in Beagle dogs have shown that glucuronidated metabolites are the major circulating forms in plasma.[8]
Visualizing the Metabolic Pathways and Experimental Workflows
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways of this compound following oral administration.
Caption: Primary metabolic pathways of this compound after oral administration.
Cross-Species Comparison of this compound Metabolism
This diagram highlights the known and predicted metabolic pathways of this compound in rats, humans, and dogs.
Caption: Comparative metabolic pathways of this compound in different species.
Experimental Protocols
In Vivo Metabolite Profiling in Rats
1. Animal Dosing and Sample Collection:
-
Male Sprague-Dawley rats are typically used.
-
This compound is administered orally via gavage.
-
Blood samples are collected at various time points post-dosing via the tail vein. Plasma is separated by centrifugation.
-
Urine and feces are collected over a 24-hour period using metabolic cages.
-
At the end of the study, tissues (liver, kidney, etc.) can be harvested.
2. Sample Preparation:
-
Plasma: Proteins are precipitated by adding a threefold volume of acetonitrile or methanol, followed by centrifugation. The supernatant is collected and dried.
-
Urine: Urine samples are centrifuged to remove solids, and the supernatant is used for analysis, often after dilution.
-
Feces and Tissues: Samples are homogenized in a suitable buffer, followed by extraction with an organic solvent (e.g., methanol or ethyl acetate). The extract is then centrifuged, and the supernatant is collected.
3. Analytical Methodology (UPLC-MS/MS):
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of metabolites. Data is acquired in both positive and negative ion modes to ensure comprehensive metabolite coverage.
-
Metabolite Identification: Metabolites are identified by comparing their retention times, accurate mass measurements, and fragmentation patterns with those of the parent drug and known metabolic pathways.
In Vitro Metabolism using Liver Microsomes
1. Incubation:
-
Liver microsomes (from rat, human, or dog) are incubated with this compound or genipin in a phosphate buffer (pH 7.4).
-
The reaction mixture contains cofactors necessary for specific enzymatic reactions. For glucuronidation, UDPGA (uridine 5'-diphospho-glucuronic acid) is added. For oxidative metabolism, NADPH (nicotinamide adenine dinucleotide phosphate, reduced form) is required.
-
The reaction is initiated by adding the substrate and incubated at 37°C.
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
2. Sample Analysis:
-
After termination, the samples are centrifuged to pellet the protein.
-
The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
3. Enzyme Kinetics:
-
To determine the kinetic parameters (Km and Vmax), incubations are performed with varying substrate concentrations.
-
The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation or other appropriate models.
Conclusion
The metabolism of this compound is complex and species-dependent. The primary metabolic pathway across species involves initial hydrolysis by gut microbiota to genipin, followed by systemic absorption and subsequent phase II conjugation reactions, with glucuronidation being a major route. Rats exhibit a more diverse range of metabolites compared to what has been identified in humans so far. While data in dogs is lacking, a similar metabolic profile dominated by hydrolysis and glucuronidation is anticipated. These species differences underscore the importance of selecting appropriate animal models in the preclinical development of this compound and highlight the need for further research to fully elucidate its metabolic fate in humans and other relevant species.
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymic Studies on the Animal and Intestinal Bacterial Metabolism of this compound [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of genipin and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Dose-dependent pharmacokinetic study of genistein in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Geniposide: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Geniposide, a primary iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. Understanding the precise molecular targets of this compound is crucial for its development as a therapeutic agent. This guide provides an objective comparison of this compound's performance against its molecular targets, validated through genetic approaches, and offers supporting experimental data and detailed protocols.
Key Molecular Targets and Genetic Validation
Recent research has identified several key molecular targets of this compound. Genetic validation methods, such as small interfering RNA (siRNA)-mediated gene knockdown and the use of specific receptor antagonists, have been instrumental in confirming these targets. This section summarizes the quantitative data and key findings for the most prominent molecular targets of this compound.
Table 1: Quantitative Data on this compound's Molecular Targets
| Molecular Target | Cell Line / Model | Genetic Validation Method | Key Quantitative Finding | Reference |
| GLP-1R | PC12 cells | shRNA-mediated knockdown | This compound-induced HO-1 expression was significantly inhibited in Glp-1r knockdown cells.[1] | [1] |
| GLP-1R | INS-1 cells | GLP-1R antagonist (exendin 9-39) | Pretreatment with 200 nmol/L exendin (9-39) prevented the this compound-induced increase in insulin secretion.[2] | [2] |
| PFKFB3 | Human Umbilical Vein Endothelial Cells (HUVECs) | PFKFB3-siRNA | PFKFB3-siRNA down-regulated angiogenesis in HUVECs, demonstrating the involvement of PFKFB3 in this compound's effects.[3] | [3] |
| NF-κB | RA-FLS cells | Western Blot | This compound (25, 50, and 100 μg/mL) inhibited the phosphorylation of NF-κB p65.[4] | [4] |
| PI3K/Akt | Epilepsy mouse model | Western Blot | This compound (10 or 20 mg/kg) significantly increased the p-Akt/Akt ratio.[5] | [5] |
| Nrf2 | Müller cells | Nrf2 siRNA | Nrf2 knockdown reversed the anti-inflammatory effects of this compound.[6] | [6] |
Comparative Performance and Alternatives
While direct, head-to-head comparative studies of this compound with other specific inhibitors for all its targets are limited in the current literature, we can infer its performance based on its validated mechanisms of action.
-
GLP-1R Agonism: this compound acts as an agonist for the Glucagon-like peptide-1 receptor (GLP-1R).[1][7] Its effects can be compared to other GLP-1R agonists used in the treatment of type 2 diabetes, such as exenatide and liraglutide. Genetic validation using the GLP-1R antagonist exendin (9-39) confirms that this compound's insulinotropic and neuroprotective effects are mediated through this receptor.[1][2]
-
PFKFB3 Inhibition: this compound has been shown to inhibit 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key enzyme in glycolysis-driven angiogenesis.[3] Its performance can be conceptually compared to other known PFKFB3 inhibitors like PFK158 and AZ67, which are being investigated as potential anticancer agents.[8][9][10] The validation of PFKFB3 as a target was achieved through siRNA-mediated gene silencing, which demonstrated that the anti-angiogenic effects of this compound are dependent on the presence of this enzyme.[3]
-
NF-κB Pathway Inhibition: this compound consistently demonstrates inhibitory effects on the NF-κB signaling pathway, a central mediator of inflammation.[4][11][12][13] This places it in a broad category of anti-inflammatory compounds. The genetic validation of this target is often indirect, relying on observing the downstream effects on NF-κB regulated genes and proteins following this compound treatment.
-
PI3K/Akt Pathway Modulation: this compound has been shown to modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[5][14][15][16][17] The validation of this pathway often involves western blot analysis to measure the phosphorylation status of Akt and other downstream effectors in response to this compound.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown for Target Validation (General Protocol)
This protocol provides a general workflow for validating a molecular target of this compound using siRNA.
-
Cell Culture: Plate the target cells (e.g., HUVECs for PFKFB3 validation) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute the target-specific siRNA duplex (e.g., PFKFB3 siRNA) and a non-targeting scramble siRNA (negative control) in siRNA Transfection Medium.
-
Solution B: Dilute the siRNA Transfection Reagent in siRNA Transfection Medium.
-
-
Transfection:
-
Add Solution A to Solution B and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with siRNA Transfection Medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
This compound Treatment: Following incubation, treat the cells with the desired concentration of this compound.
-
Analysis:
-
Western Blot: Lyse the cells and perform western blot analysis to confirm the knockdown of the target protein and to assess the effect of this compound on downstream signaling pathways.
-
Functional Assays: Perform relevant functional assays (e.g., tube formation assay for angiogenesis) to determine if the knockdown of the target gene reverses the effect of this compound.
-
Protocol 2: Western Blot for Pathway Analysis
-
Protein Extraction: After treatment with this compound and/or siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, PFKFB3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for siRNA-mediated target validation.
Caption: Logical relationship of this compound, its targets, and effects.
References
- 1. GLP-1 receptor plays a critical role in this compound-induced expression of heme oxygenase-1 in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide 1 receptor plays a critical role in this compound-regulated insulin secretion in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Improves Glycolysis Driven Angiogenesis in Experimentary Arthritis by Inhibiting SphK1-PI3K-Akt-PFKFB3 Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that this compound abrogates norepinephrine-induced hypopigmentation by the activation of GLP-1R-dependent c-kit receptor signaling in melanocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PFKFB3 inhibitors as potential anticancer agents: Mechanisms of action, current developments, and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PFKFB3 induces cell death and synergistically enhances chemosensitivity in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network pharmacology-based analysis on this compound, a component of gardenia jasminoides, beneficial effects to alleviate LPS-induced immune stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates brain injury in mice with intracerebral hemorrhage by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ameliorates chronic unpredictable mild stress induced depression-like behavior through inhibition of ceramide-PP2A signaling via the PI3K/Akt/GSK3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Geniposide: A Comparative Analysis of its In Vitro and In Vivo Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, is a bioactive compound with a wide array of documented pharmacological effects. It has garnered significant interest in the scientific community for its potential therapeutic applications in various diseases, including neurodegenerative disorders, diabetes, liver disease, inflammation, and cancer.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this promising natural compound.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data on the diverse pharmacological activities of this compound observed in both in vitro and in vivo experimental models.
Table 1: Neuroprotective Effects of this compound
| Assay/Model | System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Aβ42-induced toxicity | SH-SY5Y cells | Cell Viability (CCK-8) | 0.5, 1, 5, 25, 100, 200 µM | Dose-dependent increase in viability; ~22% increase at 100 µM | [1] |
| Aβ42-induced toxicity | Primary hippocampal neurons | LDH Release | Not specified | Significant decrease in LDH release | [1] |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | SH-SY5Y cells | Cell Viability (CCK-8) | Various concentrations | Concentration-dependent reduction in OGD/R-induced injury | [4] |
| Middle Cerebral Artery Occlusion (MCAO) | C57BL/6 Mice | Infarct Volume | 150 mg/kg (i.p.) | Significant reduction in infarct volume | |
| Middle Cerebral Artery Occlusion (MCAO) | C57BL/6 Mice | Neurological Deficit Score | 150 mg/kg (i.p.) | Significant improvement in neurological score |
Table 2: Anti-inflammatory Effects of this compound
| Assay/Model | System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated macrophages | RAW 264.7 cells | TNF-α production | Not specified | Inhibition of TNF-α release | |
| LPS-stimulated macrophages | RAW 264.7 cells | IL-6 production | Not specified | Inhibition of IL-6 release | |
| LPS-induced mastitis | Mice | TNF-α, IL-1β, IL-6 levels | Not specified | Significant downregulation of pro-inflammatory cytokines | [5] |
| TNBS-induced colitis | Rats | MPO activity, TNF-α, IL-1β, IL-6 levels | 25, 50 mg/kg (i.g.) | Significant decrease in inflammatory markers | |
| Diabetic wound healing | Streptozotocin-induced diabetic rats | TNF-α, IL-1β, IL-6 levels | 200, 400, 500 mg/kg (oral) | Significant reduction in pro-inflammatory cytokines | [6] |
Table 3: Hepatoprotective Effects of this compound
| Assay/Model | System | Parameter Measured | This compound Dose | Observed Effect | Reference |
| CCl4-induced liver fibrosis | Mice | Serum ALT & AST levels | Not specified | Significant decrease in liver enzymes | |
| CCl4-induced liver fibrosis | Mice | Liver SOD & GSH-Px activity | Not specified | Significant increase in antioxidant enzymes | |
| CCl4-induced liver fibrosis | Mice | Liver MDA levels | Not specified | Significant decrease in lipid peroxidation | |
| Hepatic Ischemia/Reperfusion (I/R) | C57BL/6 Mice | Serum ALT & AST levels | 100 mg/kg (oral) | Attenuation of the increase in liver enzymes | |
| Hepatic Ischemia/Reperfusion (I/R) | C57BL/6 Mice | Hepatic Caspase-3 activity | 100 mg/kg (oral) | Attenuation of the increase in caspase-3 activity |
Table 4: Anti-Cancer Effects of this compound
| Assay/Model | System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Cell Proliferation | Human oral squamous carcinoma cells (SCC-9) | Cell Viability | Not specified | Significant suppression of proliferation | [7] |
| Cell Cycle | Human oral squamous carcinoma cells (SCC-9) | Cell Cycle Distribution | Not specified | G2/M phase arrest | [7] |
| Multidrug Resistance | Doxorubicin-resistant osteosarcoma cells (MG63/DOX) | Doxorubicin IC50 | 100 µM | 31.7-fold sensitization to Doxorubicin | [8] |
| Tumor Growth | Orthotopic hepatocellular carcinoma mouse model | Tumor Growth | 30 mg/kg | Significant attenuation of tumor growth | [9] |
| Metastasis | Orthotopic hepatocellular carcinoma mouse model | Lung Metastasis | 30 mg/kg | Significant attenuation of pulmonary metastasis | [9] |
Table 5: Anti-Diabetic Effects of this compound
| Assay/Model | System | Parameter Measured | This compound Dose | Observed Effect | Reference |
| High-fat diet and streptozotocin-induced diabetes | Mice | Blood Glucose Levels | 200 and 400 mg/kg | Significant decrease | [10] |
| High-fat diet and streptozotocin-induced diabetes | Mice | Serum Insulin Levels | 200 and 400 mg/kg | Significant decrease | [10] |
| High-fat diet and streptozotocin-induced diabetes | Mice | Serum Triglyceride Levels | 200 and 400 mg/kg | Significant decrease | [10] |
| Streptozotocin-induced diabetic nephropathy | Rats | Serum Creatinine (Scr) & Blood Urea Nitrogen (BUN) | Not specified | Notable improvement in renal function | [11] |
| Streptozotocin-induced diabetic wound | Wistar rats | Wound Retraction | 200, 400, 500 mg/kg (oral) | Notably enhanced lesion retraction | [6] |
Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: To model neurodegenerative conditions, cells are treated with agents like amyloid-beta (Aβ) peptides (e.g., 10 µM Aβ42) or subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[1][4]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.5-200 µM) for a specified period (e.g., 24 hours) before or during the induction of neurotoxicity.[1]
-
Cell Viability Assessment:
-
MTT/CCK-8 Assay: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[1][4] Following incubation (typically 2-4 hours), the formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) to determine cell viability.[4]
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell death, is quantified using a commercially available LDH cytotoxicity assay kit.[1]
-
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
This compound Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 150 mg/kg) for a set duration (e.g., twice daily for 3 days) prior to the MCAO surgery.
-
MCAO Surgery:
-
Anesthesia is induced, and a midline neck incision is made to expose the common carotid artery (CCA).
-
The external carotid artery (ECA) is ligated, and a filament is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at specific time points (e.g., 24 hours) post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
In Vitro Anti-Cancer Cell Proliferation Assay (MCF-7 Cells)
-
Cell Culture: Human breast cancer MCF-7 cells are maintained in MEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
MTT Assay for Cell Viability:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.[12]
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[13]
-
The absorbance is measured at 570 nm using a microplate reader.[12] The percentage of cell viability is calculated relative to untreated control cells.
-
In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model
-
Induction of Diabetes: Mice are fed a high-fat diet for several weeks, followed by a single low dose or multiple low doses of streptozotocin (STZ) dissolved in citrate buffer, administered via intraperitoneal injection.[10][14][15]
-
Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels above a certain threshold (e.g., >11.1 mmol/L) are considered diabetic.[10]
-
This compound Treatment: Diabetic mice are orally administered this compound at various doses (e.g., 200 and 400 mg/kg) daily for a specified period (e.g., 2 weeks).[10]
-
Assessment of Anti-Diabetic Effects:
-
Blood glucose, serum insulin, and lipid profiles (total cholesterol, triglycerides) are measured.[10]
-
For diabetic complications like nephropathy, kidney function parameters (serum creatinine, BUN) are assessed.[11]
-
In wound healing studies, the rate of wound closure and histological analysis of the wound tissue are performed.[6]
-
Signaling Pathways and Experimental Workflows
This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in vitro.
Caption: this compound inhibits the TLR4/NF-κB pathway, reducing inflammatory cytokine production.[2][5][16]
References
- 1. Neuroprotective Effects of this compound in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates Aβ25–35-induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates autophagy by activating the GLP-1R/AMPK/mTOR signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic neuroprotective effects of this compound and ursodeoxycholic acid in hypoxia-reoxygenation injury in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces development of streptozotocin-induced diabetic nephropathy via regulating nuclear factor-kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchtweet.com [researchtweet.com]
- 14. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Geniposide's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive review of existing literature reveals the varied and significant anti-cancer properties of Geniposide, a naturally occurring iridoid glycoside, across a spectrum of cancer cell lines. This comparative guide synthesizes key findings on its effects on cell viability, apoptosis, and invasion, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential.
This compound has demonstrated notable cytotoxic and anti-proliferative effects against a range of malignancies, including diffuse large B-cell lymphoma, oral squamous cell carcinoma, non-small cell lung cancer, and gastric cancer.[1][2] However, its efficacy is not universal, with studies indicating a lack of activity in certain cervical cancer cell lines.[3] The following sections provide a detailed comparison of this compound's performance, supported by experimental data and methodologies.
Data Presentation: A Comparative Overview
The anti-cancer effects of this compound are often dose-dependent and vary significantly between different cancer cell types. The following tables summarize the available quantitative data on cell viability and apoptosis.
Table 1: Comparative Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Assay | Reference |
| Diffuse Large B-Cell Lymphoma | OCI-LY3 | ~500 | 24h | CCK-8 | [3] |
| Diffuse Large B-Cell Lymphoma | OCI-LY7 | ~500 | 24h | CCK-8 | [3] |
| Oral Squamous Cell Carcinoma | SCC-9 | >100 | 48h | CCK-8 | [4] |
| Oral Squamous Cell Carcinoma | HSC-2 | >100 | 72h | CCK-8 | [4] |
| Oral Squamous Cell Carcinoma | A253 | >100 | 72h | CCK-8 | [4] |
| Cervical Cancer | CaSki | Not Active | Not Specified | MTS | [3] |
| Cervical Cancer | CaLo | Not Active | Not Specified | MTS | [3] |
| Cervical Cancer | INBL | Not Active | Not Specified | MTS | [3] |
Note: Some studies have indicated that the effective dose of this compound can be relatively high.[1]
Table 2: Induction of Apoptosis by this compound in Different Cancer Cell Lines
| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Incubation Time | Assay | Reference |
| Oral Squamous Cell Carcinoma | SCC-9 | 25 | Significantly Increased | 48h | Flow Cytometry | [4] |
| Oral Squamous Cell Carcinoma | SCC-9 | 50 | Significantly Increased | 48h | Flow Cytometry | [4] |
| Oral Squamous Cell Carcinoma | SCC-9 | 100 | Significantly Increased | 48h | Flow Cytometry | [4] |
| Diffuse Large B-Cell Lymphoma | OCI-LY3 | 500 | Markedly Induced | 24h | Flow Cytometry | [3] |
| Diffuse Large B-Cell Lymphoma | OCI-LY7 | 500 | Markedly Induced | 24h | Flow Cytometry | [3] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-cancer effects.
Cell Viability Assay (MTT/CCK-8)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or the Cell Counting Kit-8 (CCK-8) assays are colorimetric assays used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 2-4 hours at 37°C.
-
Solubilization: For the MTT assay, the medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. For the CCK-8 assay, this step is not necessary.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and the half-maximal inhibitory concentration (IC50) is calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Invasion Assay (Transwell Assay)
This assay is used to evaluate the invasive potential of cancer cells.
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Cancer cells, pre-starved in serum-free medium, are seeded into the upper chambers.
-
Treatment: The cells in the upper chamber are treated with various concentrations of this compound.
-
Chemoattractant: The lower chambers are filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed with methanol and stained with a staining solution (e.g., crystal violet).
-
Quantification: The number of invaded cells is counted under a microscope in several random fields.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for studying this compound's effects.
Caption: General experimental workflow for investigating the anti-cancer effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. admaconcology.com [admaconcology.com]
- 3. Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of Geniposide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention in preclinical research for its diverse pharmacological activities. Its therapeutic potential spans a range of conditions, including neurodegenerative diseases, inflammation, and metabolic disorders. However, the efficacy of this compound has led to the exploration of its derivatives, both natural and synthetic, in a quest for enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative overview of the preclinical efficacy of this compound and its key derivatives, supported by available experimental data, to aid researchers in navigating this promising class of compounds.
Comparative Efficacy of this compound Derivatives
The preclinical evaluation of this compound derivatives has revealed varying degrees of efficacy across different therapeutic areas. While comprehensive head-to-head studies are limited, existing research provides valuable insights into their relative potencies. The following table summarizes key quantitative data from preclinical studies, offering a snapshot of the comparative efficacy of this compound and its derivatives.
| Compound | Therapeutic Area | Model | Key Efficacy Endpoint | Result |
| This compound | Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduction in infarct volume | Significant reduction |
| Neuroprotection | MPTP-induced Parkinson's disease in mice | Increase in tyrosine hydroxylase (TH)-positive neurons | Significant increase | |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Inhibition of edema | 31.7% inhibition (100 mg/kg)[1] | |
| Anti-cancer | Oral Squamous Carcinoma Cell Lines (HSC-2, SCC-9, A253) | Inhibition of cell viability | >50% inhibition (100 µM)[2] | |
| Genipin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Inhibition of edema | 49.1% inhibition (50 mg/kg)[1] |
| Anti-cancer | Oral Squamous Carcinoma Cell Lines (HSC-2, SCC-9, A253) | Inhibition of cell viability | Slight inhibition (100 µM)[2] | |
| Geniposidic Acid | Anti-cancer | Oral Squamous Carcinoma Cell Lines (HSC-2, SCC-9, A253) | Inhibition of cell viability | Slight inhibition (100 µM)[2] |
| Anti-tumor/Radioprotection | Erlich ascitic xenograft tumors in mice | Inhibition of tumor growth | Significant inhibition (500 mg/kg)[3] | |
| Derivative 2e | Antihyperuricemic | In vitro Xanthine Oxidase (XOD) inhibition | IC50 value | 6.67 ± 0.46 µM[4] |
| Derivative 6c | Antihyperuricemic | In vitro Xanthine Oxidase (XOD) inhibition | IC50 value | 1.37 ± 0.26 µM[5] |
| Derivative 7a | PTP1B Inhibition | In vitro PTP1B inhibition | IC50 value | 0.35 µM[6] |
| Derivative 17f | PTP1B Inhibition | In vitro PTP1B inhibition | IC50 value | 0.41 µM[6] |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, dosages, and assessment methods.
Key Signaling Pathways
The therapeutic effects of this compound and its derivatives are often attributed to their modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. Below are diagrams of key signaling pathways implicated in the action of these compounds.
Caption: The NF-κB signaling pathway and points of inhibition by this compound derivatives.
Caption: The mTOR signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of preclinical data. Below are methodologies for key experiments frequently cited in the evaluation of this compound and its derivatives.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to induce focal cerebral ischemia, mimicking stroke in humans.
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Place the animal in a supine position and make a midline cervical incision.
-
Vessel Exposure: Carefully dissect and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and the CCA. A small incision is made in the ECA stump.
-
Filament Insertion: Insert a nylon monofilament (e.g., 4-0) coated with silicone through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion (optional): For transient MCAO, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Closure: Suture the incision and allow the animal to recover.
-
Assessment: Neurological deficits are typically assessed 24 hours post-MCAO, followed by brain tissue collection for infarct volume measurement (e.g., using TTC staining).
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases like Alzheimer's disease.
Apparatus:
-
A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A submerged platform (hidden) placed in one of the four quadrants of the pool.
-
Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase (4-5 days):
-
Rats are given multiple trials per day to find the hidden platform.
-
Each trial starts with the rat being placed in the water at a different starting position.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the rat fails to find the platform within a set time (e.g., 60 seconds), it is guided to the platform.
-
-
Probe Trial (Day after acquisition):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are measured as indicators of memory retention.
-
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a key technique to quantify the expression levels of proteins involved in signaling pathways.
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, IκBα).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. Preclinical data, though not always directly comparative, suggest that certain derivatives may offer advantages over the parent compound in specific contexts. For instance, genipin exhibits superior anti-inflammatory activity in some models, while newly synthesized derivatives show enhanced potency as XOD or PTP1B inhibitors. The continued exploration of these compounds, guided by standardized preclinical models and a deeper understanding of their mechanisms of action, will be crucial in translating their therapeutic promise into clinical applications. This guide serves as a foundational resource for researchers to compare, select, and further investigate the most promising this compound derivatives for their specific research and development goals.
References
- 1. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. Design, synthesis and bioactive evaluation of this compound derivatives for antihyperuricemic and nephroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound derivatives as inhibitors of hyperuricemia, inflammatory and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of this compound derivatives as potent and selective PTPlB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Geniposide and Other GLP-1R Agonists for Researchers and Drug Development Professionals
An objective analysis of Geniposide's performance against established glucagon-like peptide-1 receptor (GLP-1R) agonists, supported by available experimental data.
Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity. This guide provides a head-to-head comparison of this compound, a novel small molecule GLP-1R agonist, with established peptide-based GLP-1R agonists such as Liraglutide, Semaglutide, and Exenatide. This comparison is based on available in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals.
Introduction to GLP-1R Agonists and this compound
The GLP-1 receptor is a key regulator of glucose homeostasis and appetite. Activation of this receptor enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety. While peptide-based agonists have demonstrated significant clinical efficacy, the search for orally available, small molecule agonists continues. This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has been identified as a novel, selective agonist of the GLP-1R.[1][2][3][4] Its potential as a therapeutic agent warrants a thorough comparison with existing GLP-1R agonists.
In Vitro Potency at the GLP-1 Receptor
The potency of GLP-1R agonists is typically determined by their ability to stimulate the production of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor. This is often quantified by the half-maximal effective concentration (EC50), with lower values indicating higher potency.
While direct head-to-head studies with standardized assays are limited, the available data provides insights into the relative potency of these compounds.
| Agonist | EC50 (in vitro cAMP assay) | Cell Line | Notes |
| This compound | Not explicitly quantified in comparative studies | PC12 cells, INS-1 cells | Studies confirm this compound activates GLP-1R and accelerates cAMP generation in a dose-dependent manner.[1][5][6] Further studies are needed for a precise EC50 value for direct comparison. |
| Liraglutide | ~1.3 nM | RINm5F cells expressing RG-cAMP sensor | Data from a specific study; values can vary based on the assay system.[2] |
| Semaglutide | ~2.437 ng/mL | Not specified | Potency is similar to novel GLP-1 analogs M2 and M4.[4] |
| Exenatide | Not explicitly quantified in comparative studies | Not specified | Known to be a potent GLP-1R agonist. |
In Vivo Efficacy: Glucose Lowering in Diabetic Models
Animal models of diabetes are crucial for evaluating the in vivo efficacy of GLP-1R agonists. The primary endpoint in these studies is often the reduction of blood glucose levels.
| Agonist | Animal Model | Dosage and Administration | Key Findings on Glucose Lowering |
| This compound | High-fat diet and streptozotocin-induced diabetic mice | 200 and 400 mg/kg, oral administration for 2 weeks | Significantly decreased blood glucose levels in a dose-dependent manner.[7] |
| db/db mice and HFD mice | Not specified | Maintained normal or lower glucose levels compared to vehicle-treated mice.[8] | |
| Liraglutide | STZ-induced type 1 diabetic NSG mice | Not specified | Significantly improved blood glucose levels.[9] |
| db/db mice | High dose | More effective in improving glycemic control than insulin glargine.[10] | |
| Semaglutide | Diet-induced obese mice | 0.23 mg/kg (oral) | Acutely and significantly reduced blood glucose at 4 hours post-administration.[11] |
| Exenatide | db/db and ob/ob mice | 0.059 µg/kg and 0.136 µg/kg respectively | Showed a potent and prolonged glucose-lowering effect.[12] |
| Dexamethasone-induced glucose intolerant mice | 3 µg/kg (subcutaneous) | Significantly improved glucose tolerance.[13] |
Signaling Pathways and Experimental Workflows
The activation of the GLP-1R by agonists initiates a cascade of intracellular signaling events, primarily through the Gαs protein-cAMP pathway. The following diagrams illustrate this signaling pathway and a typical experimental workflow for evaluating GLP-1R agonists.
References
- 1. GLP-1 receptor plays a critical role in this compound-induced expression of heme oxygenase-1 in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Glucagon-like peptide-1 receptor agonist (CAS 24512-63-8) | Abcam [abcam.com]
- 4. This compound stimulates autophagy by activating the GLP-1R/AMPK/mTOR signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide 1 receptor plays a critical role in this compound-regulated insulin secretion in INS-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repurposed Analog of GLP-1 Ameliorates Hyperglycemia in Type 1 Diabetic Mice Through Pancreatic Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral Semaglutide under Human Protocols and Doses Regulates Food Intake, Body Weight, and Glycemia in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose-lowering and insulin-sensitizing actions of exendin-4: studies in obese diabetic (ob/ob, db/db) mice, diabetic fatty Zucker rats, and diabetic rhesus monkeys (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exenatide improves glucocorticoid-induced glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Geniposide's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published findings on the bioactivity of Geniposide. It focuses on the independent replication and validation of its effects, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.
This compound, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has garnered significant attention for its diverse pharmacological activities. Numerous studies have explored its potential as a neuroprotective, anti-inflammatory, anti-diabetic, and anti-cancer agent. This guide synthesizes data from multiple publications to assess the consistency and reproducibility of these findings, offering a valuable resource for those investigating the therapeutic potential of this compound.
Comparative Analysis of Bioactivity
The bioactivity of this compound has been investigated across various preclinical models. While direct independent replication studies are not always explicitly published, a comparative analysis of findings from different research groups provides insights into the reproducibility of its effects.
Neuroprotective Effects
Multiple research groups have reported the neuroprotective properties of this compound, particularly in models of Alzheimer's disease and cerebral ischemia. A recurring theme is the compound's ability to mitigate neuroinflammation and amyloid-β (Aβ) induced toxicity. For instance, studies have shown that this compound can suppress the activation of ERK and NF-κB signaling pathways, leading to a reduction in pro-inflammatory cytokines like TNF-α and IL-1β in the brain.[1] Furthermore, this compound has been observed to improve learning and memory in animal models of Alzheimer's disease.[1]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are well-documented across various studies. A common finding is its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][3][4][5] This inhibition leads to the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 in different cell types and animal models of inflammation.[2][6][7] Several studies have also highlighted the role of this compound in activating the AMP-activated protein kinase (AMPK) pathway, which can contribute to its anti-inflammatory effects.[6][8][9]
Anti-cancer Potential
The anti-cancer properties of this compound have been explored in various cancer cell lines. Studies have reported its ability to inhibit cell proliferation, migration, and invasion, as well as to induce apoptosis.[9][10][11] The PI3K/Akt signaling pathway is a frequently identified target in the anti-cancer mechanism of this compound, with its inhibition leading to downstream effects on cell survival and apoptosis.[10][12][13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, allowing for a direct comparison of the experimental conditions and outcomes.
Table 1: In Vitro Studies on Neuroprotective and Anti-inflammatory Effects
| Cell Line | Treatment/Model | This compound Concentration | Key Findings | Reference |
| HT22 | Aβ25–35-induced neurotoxicity | 160 μM | Inhibited TLR4/NF-κB pathway, reduced inflammatory factors (TNF-α, IL-1β, COX-2, iNOS) | [16] |
| Primary mouse mammary epithelial cells | LPS-induced inflammation | Not specified | Inhibited expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner | [7] |
| Human umbilical vein endothelial cells (HUVECs) | High glucose-induced cell adhesion | 20 μg/mL | Inhibited NF-κB signaling pathway | [17] |
| Fibroblast-like synoviocytes (FLSs) | LPS-induced hyperpermeability | 25, 50, 100 μg/mL | Inhibited proliferation and permeability, decreased IL-1β and IL-17, increased IL-4 and TGF-β1 | [3][5] |
Table 2: In Vivo Studies on Neuroprotective and Anti-inflammatory Effects
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference |
| APP/PS1 mice | Alzheimer's Disease | Not specified | Suppressed RAGE-dependent signaling (ERK and IκB/NF-κB), reduced TNF-α and IL-1β, improved learning and memory | [1] |
| Rats | TNBS-induced colitis | 25 and 50 mg/kg | Ameliorated colitis, suppressed TNF-α, IL-1β, and IL-6 release | [2][6] |
| Mice | LPS-induced mastitis | Not specified | Reduced infiltration of inflammatory cells, downregulated TNF-α, IL-1β, and IL-6 | [7] |
Table 3: Studies on Anti-cancer Effects
| Cell Line | Cancer Type | This compound Concentration | Key Findings | Reference |
| SCC-9 | Oral Squamous Carcinoma | Not specified | Inhibited proliferation and migration, activated AMPK, inhibited JNK signaling | [9] |
| HSC-3 | Oral Squamous Carcinoma | Dose-dependent | Inhibited cell activity, induced apoptosis, downregulated p-EGFR, p-AKT, and Bcl-2 | [10] |
Dose-Dependent Effects and Potential Toxicity
It is crucial to note that the bioactivity of this compound is often dose-dependent. While many studies report beneficial effects at specific concentrations, higher doses have been associated with toxicity, particularly hepatotoxicity.[18][19][20] One study found that this compound caused liver injury in rats at a dose of 300 mg/kg, while no measurable hepatotoxicity was observed at 100 mg/kg.[18] Another study reported time-dependent hepatic injury in mice, suggesting that the duration of exposure is also a critical factor.[20] These findings highlight the importance of careful dose-selection in preclinical and any potential clinical studies.
Experimental Protocols
This section provides a detailed overview of the methodologies used in key experiments to facilitate replication and further investigation.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of this compound. Following incubation, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is used to determine cell proliferation. After treatment with this compound, CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm.[5]
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-NF-κB, p-Akt, p-AMPK, and their total forms) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][15][17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum samples are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][5][7]
Animal Models
-
Alzheimer's Disease Model: APP/PS1 transgenic mice are commonly used as a model for Alzheimer's disease. This compound is typically administered via oral gavage for a specified period, after which behavioral tests (e.g., Morris water maze) and biochemical analyses of brain tissue are performed.[1]
-
Colitis Model: Colitis can be induced in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). This compound is administered orally, and the severity of colitis is assessed by monitoring body weight, colon length, and histological examination of colon tissue.[6]
-
Mastitis Model: Mastitis can be induced in mice by intraductal injection of lipopolysaccharide (LPS). This compound is administered intraperitoneally, and the inflammatory response in the mammary gland is evaluated by histology and cytokine analysis.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating its bioactivity.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound's bioactivity.
References
- 1. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Network pharmacology-based analysis on this compound, a component of gardenia jasminoides, beneficial effects to alleviate LPS-induced immune stress in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 6. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses NLRP3 inflammasome-mediated pyroptosis via the AMPK signaling pathway to mitigate myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. db-thueringen.de [db-thueringen.de]
- 14. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound attenuates Aβ25–35-induced neurotoxicity via the TLR4/NF-κB pathway in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits high glucose-induced cell adhesion through the NF-κB signaling pathway in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-related liver injury of this compound associated with the alteration in bile acid synthesis and transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biomedres.us [biomedres.us]
Safety Operating Guide
Proper Disposal of Geniposide: A Guide for Laboratory Professionals
The proper disposal of geniposide, a bioactive iridoid glycoside, is crucial for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with its handling and disposal. This guide provides essential safety information and a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is classified as toxic if swallowed and may cause irritation to the respiratory tract, skin, and eyes.[1][2][3] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses and a face shield.
-
Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly.[1]
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Use a respirator if dust formation is likely.[1][4]
First Aid Measures:
-
If Swallowed: Seek emergency medical help immediately. Rinse the mouth with water but never give anything by mouth to an unconscious person.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][2]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with federal, state, and local regulations. The primary method involves collection and transfer to a licensed hazardous waste disposal facility.[1][5]
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from non-hazardous trash and other chemical waste streams to prevent dangerous reactions.[6] Do not mix with incompatible waste.[7]
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container that is compatible with this compound. The container must be in good condition with a secure, leak-proof lid.[5][6]
-
For solid waste, keep it in a suitable, closed container for disposal.[1]
-
Leave chemicals in their original containers whenever possible.[1]
Step 3: Labeling
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Ensure the container is securely closed at all times, except when adding waste.[6]
-
Adhere to the volume limits for waste accumulation in the SAA.
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (approximately two-thirds), or the maximum storage time is approaching, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting an online form.[10]
Step 6: Handling Empty Containers
-
A container that held this compound must be handled as hazardous waste unless properly decontaminated.[1]
-
According to federal regulations, a container is considered "empty" if all waste has been removed and no more than 1 inch (2.5 cm) of residue remains, or it holds no more than 3% of the container's original weight.[7]
-
Containers that held acutely toxic waste (like this compound) must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Quantitative Disposal and Storage Limits
The following table summarizes key quantitative limits mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).
| Parameter | Regulatory Limit | Citation |
| Acutely Hazardous Waste Accumulation | ≤ 1 quart (liquid) or 1 kg (solid) in an SAA | [8] |
| General Hazardous Waste Accumulation | ≤ 55 gallons in an SAA | [7][8][9] |
| "Empty" Container Residue | ≤ 1 inch (2.5 cm) of residue OR ≤ 3% by weight | [7] |
| Full Container Removal from SAA | Within 3 calendar days of reaching capacity | [6] |
| Max Storage Time (Academic Labs) | 12 months from accumulation start date | [9][10] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated below, from initial generation to final pickup.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extrasynthese.com [extrasynthese.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Geniposide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling bioactive compounds like Geniposide. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, empowering you to work safely and effectively.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety glasses or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[1] | Prevents skin absorption and irritation. |
| Body Protection | A protective gown or lab coat. For extensive handling, a complete chemical-resistant suit may be necessary. | Minimizes skin exposure to dust and spills. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form, especially where dust formation is possible.[1] | Prevents inhalation of potentially irritating and toxic dust. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Dust Formation: Handle the solid form of this compound carefully to avoid creating dust.[1]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage Conditions:
| Parameter | Recommendation | Reason |
| Temperature | Store in a cool, dry place. Recommended storage temperature is -20°C.[1] | Ensures stability and prevents degradation. |
| Container | Keep in a tightly closed container.[1] | Prevents contamination and exposure to moisture. |
| Environment | Store in a well-ventilated area, locked up and away from incompatible materials such as strong oxidizing agents.[1] | Maintains a safe storage environment. |
| Additional | Storing with a desiccant is recommended.[1] | Protects the hygroscopic compound from moisture. |
Experimental Protocols
The following provides an overview of common experimental procedures involving this compound.
In Vitro Studies (Cell Culture):
-
Stock Solution Preparation: this compound can be dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Phosphate-Buffered Saline (PBS). For cell culture experiments, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
-
Working Concentrations: The effective concentration of this compound in cell culture can vary depending on the cell type and the specific experiment. Published studies have used concentrations ranging from 25 µM to 200 µM.
-
Treatment Protocol:
-
Culture cells to the desired confluency.
-
Prepare the final concentration of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before analysis.
-
In Vivo Studies (Animal Models):
-
Administration Routes: this compound can be administered through various routes, including oral gavage (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) injection.
-
Dosage: Effective dosages in animal models vary widely depending on the animal species and the condition being studied. Reported oral doses range from 25 mg/kg to 100 mg/kg in rats and mice.
-
Vehicle: For oral administration, this compound is often dissolved or suspended in a vehicle such as saline or corn oil.
-
Treatment Protocol:
-
Acclimatize animals to the experimental conditions.
-
Prepare the this compound solution or suspension at the desired concentration in the appropriate vehicle.
-
Administer the this compound solution to the animals according to the chosen route and dosage schedule.
-
Monitor the animals for the duration of the experiment and collect samples for analysis at the designated time points.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Toxicity Data:
| Parameter | Value | Species | Route |
| LD50 | 1431.1 mg/kg[2] | Rat | Oral |
Reported Effective Dosages:
| Application | Dosage | Model | Effect |
| Anti-inflammatory | 25, 50 mg/kg/day | Rat colitis model | Reduced inflammation and restored intestinal barrier function. |
| Neuroprotection | 100 mg/kg | Mouse model of Parkinson's disease | Prevented increases in apoptosis and decreases in dopaminergic neurons. |
| Hepatoprotection | 50, 100 mg/kg | Rat model of nonalcoholic steatohepatitis | Reduced serum ALT and AST levels. |
| Anti-diabetic | 200, 400 mg/kg | Diabetic mice | Decreased blood glucose, insulin, and triglyceride levels. |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: this compound's Anti-Inflammatory Pathway.
Caption: this compound's Antioxidant Pathway.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Procedures:
-
Consult Regulations: Always adhere to local, state, and federal regulations for chemical waste disposal.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1] Do not mix with other waste.
-
Avoid Drains: Do not let the product enter drains, as it can be toxic to aquatic life.[1][3]
-
Spill Cleanup: In case of a spill, avoid creating dust.[1] Sweep up the solid material and place it in a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1]
By adhering to these safety and handling guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. This commitment to safety not only protects personnel but also ensures the integrity and reproducibility of experimental results.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dosage and administration time: Balancing therapeutic benefits and adverse reactions in liver disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
